3-Formyl-N-methylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-formyl-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-10-9(12)8-4-2-3-7(5-8)6-11/h2-6H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAHSNUDSPSSSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622027 | |
| Record name | 3-Formyl-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183739-65-3 | |
| Record name | 3-Formyl-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-formyl-N-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Formyl-N-methylbenzamide CAS number 183739-65-3
CAS Number: 183739-65-3 Formula: C₉H₉NO₂ Molecular Weight: 163.17 g/mol
Executive Summary: The Bifunctional Linker Strategy
3-Formyl-N-methylbenzamide represents a high-value "bifunctional" scaffold in medicinal chemistry, specifically designed for Fragment-Based Drug Discovery (FBDD) and Lead Optimization. Its structural utility lies in the orthogonality of its two functional groups:
-
The Formyl Group (Aldehyde, C-3): A reactive electrophilic "warhead" capable of reversible covalent bonding (Schiff base formation) or irreversible modification (reductive amination, Wittig olefination).
-
The N-Methylamide Group (C-1): A stable, hydrogen-bond donating/accepting "anchor" that often mimics peptide backbones, enhancing solubility and improving ligand-protein binding affinity via specific interactions with serine/threonine proteases or kinase hinge regions.
This guide details the synthesis, reactivity, and strategic application of this molecule as a pivotal intermediate in the development of kinase inhibitors and GPCR ligands.
Chemical Specifications & Physical Profile[1][2][3][4][5]
| Property | Specification | Notes |
| Appearance | White to pale yellow solid | Crystalline powder form is standard. |
| Melting Point | 75 – 80 °C | Distinct sharp melting range indicates high purity. |
| Boiling Point | ~167 °C (at 11 mmHg) | Requires high vacuum for distillation to avoid decomposition. |
| Solubility | DMSO, Methanol, DCM | Limited solubility in water; highly soluble in polar organic solvents. |
| pKa | ~14-15 (Amide NH) | The amide proton is weakly acidic; stable to mild bases. |
| Stability | Air-stable; Moisture-sensitive | Aldehyde is prone to oxidation (to carboxylic acid) if exposed to air/light long-term. |
Synthesis & Manufacturing Protocols
The synthesis of 3-Formyl-N-methylbenzamide must navigate the potential side reaction of the aldehyde group (Schiff base formation) with the amine used to form the amide. Two primary routes are established: Aminolysis of Esters (Scalable) and Direct Amide Coupling (Lab-Scale).
Route A: Aminolysis of Methyl 3-Formylbenzoate (Scalable/Industrial)
This method is preferred for gram-to-kilogram scale-up as it avoids expensive coupling reagents.
Reagents: Methyl 3-formylbenzoate (CAS 52178-50-4), Methylamine (2M in THF or MeOH). Mechanism: Nucleophilic acyl substitution.
Protocol:
-
Charge: Dissolve methyl 3-formylbenzoate (1.0 eq) in anhydrous THF (0.5 M concentration).
-
Addition: Cool to 0 °C. Add Methylamine (1.2 eq, 2M solution in THF) dropwise over 30 minutes.
-
Reaction: Allow to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.
-
Critical Control Point: If imine formation (Schiff base between aldehyde and methylamine) is observed, add a mild acid catalyst (acetic acid) or switch to Route B. However, the ester is usually more reactive than the aldehyde toward the amine at lower temperatures.
-
-
Workup: Concentrate the solvent in vacuo. Dissolve residue in EtOAc, wash with 0.1 N HCl (to remove excess amine), sat. NaHCO₃, and brine.
-
Purification: Recrystallize from EtOAc/Hexanes or purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).
Route B: Direct Amide Coupling (Lab-Scale High Precision)
This route uses 3-Formylbenzoic acid and prevents side reactions by activating the carboxylic acid selectively.
Reagents: 3-Formylbenzoic acid (CAS 619-21-6), Methylamine HCl, EDC·HCl, HOBt, DIPEA, DMF.
Protocol:
-
Activation: Dissolve 3-Formylbenzoic acid (1.0 eq) in DMF. Add EDC·HCl (1.1 eq) and HOBt (1.1 eq). Stir for 30 min at 0 °C to form the active ester.
-
Coupling: Add Methylamine Hydrochloride (1.1 eq) followed by DIPEA (2.5 eq) dropwise.
-
Completion: Stir at RT for 12 hours.
-
Isolation: Pour into ice water. The product often precipitates. If not, extract with EtOAc as in Route A.
Visualization: Synthesis & Reactivity Logic
The following diagram illustrates the synthesis pathways and the downstream "divergent" utility of the scaffold.
Figure 1: Synthesis routes (left) and divergent application pathways (right) for 3-Formyl-N-methylbenzamide.[1][2][3][4][5][6][7]
Applications in Drug Discovery
Reductive Amination (The "Warhead" Application)
The most common application of CAS 183739-65-3 is as a precursor for secondary or tertiary amines. The aldehyde is reacted with a primary amine (often a piperazine or morpholine derivative in kinase inhibitor synthesis) to form an imine, which is subsequently reduced.
-
Standard Protocol:
-
Mix Aldehyde (1.0 eq) and Amine (1.0 eq) in DCE (Dichloroethane).
-
Add Sodium Triacetoxyborohydride (STAB, 1.5 eq).
-
Stir 2–16h. STAB is preferred over NaBH₄ as it selectively reduces the imine without reducing the aldehyde, preventing side-product formation.
-
Fragment-Based Drug Discovery (FBDD)
In FBDD, this molecule serves as a "growing" vector. The N-methylamide binds to the protein surface (often mimicking the backbone of the natural substrate), while the aldehyde allows chemists to "grow" the molecule into adjacent pockets by attaching diverse amines.
Safety & Handling (GHS Classification)
Signal Word: WARNING
| Hazard Code | Description | Prevention Strategy |
| H302 | Harmful if swallowed | Do not eat/drink in lab. Wash hands post-handling. |
| H315 | Causes skin irritation | Wear nitrile gloves and lab coat. |
| H319 | Causes serious eye irritation | Mandatory: Safety goggles/glasses with side shields. |
| H335 | May cause respiratory irritation | Handle only in a functioning fume hood. |
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8 °C. The aldehyde is susceptible to autoxidation to the carboxylic acid over time.
References
-
Synthesis of Benzamides via Aminolysis
- Title: Mechanism of the Aminolysis of Methyl Benzoate: A Comput
- Source: ResearchGate / Journal of Physical Organic Chemistry.
-
URL:[Link]
-
Reductive Amination Methodologies
- Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- Source: Journal of Organic Chemistry (via Organic Chemistry Portal).
-
URL:[Link]
-
Safety Data & Properties
- Title: 3-Formyl-N-methylbenzamide Compound Summary (CID 22051433).
- Source: PubChem (N
-
URL:[Link]
-
Precursor Synthesis (3-Carboxybenzaldehyde)
-
Title: 3-Carboxybenzaldehyde (3-Formylbenzoic acid).[3]
-
Source: Sigma-Aldrich Technical Data.
-
Sources
- 1. 3,5-difluoro-N-methylbenzamide | C8H7F2NO | CID 17683109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. U-47700 | C16H22Cl2N2O | CID 71719125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Carboxybenzaldehyde | C8H6O3 | CID 12077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 6. PROCESS FOR THE SOLID PHASE SYNTHESIS OF ALDEHYDES, KETONES AND HYDROXAMIC ACID COMPOUNDS - Patent 0946478 [data.epo.org]
- 7. cienciadigital.org [cienciadigital.org]
An In-depth Technical Guide to 3-Formyl-N-methylbenzamide: Molecular Structure, Synthesis, and Therapeutic Potential
This guide provides a comprehensive technical overview of 3-Formyl-N-methylbenzamide, a molecule of interest within the broader class of benzamide derivatives. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's molecular structure, physicochemical properties, synthesis, and potential biological significance, underpinned by established principles in medicinal chemistry.
Introduction: The Significance of the Benzamide Scaffold
Benzamides are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] These compounds exhibit a wide array of pharmacological activities, including antiemetic, antipsychotic, and enzyme inhibitory effects.[1][2] The versatility of the benzamide scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its steric and electronic properties to achieve desired interactions with biological targets. 3-Formyl-N-methylbenzamide, with its distinct substitution pattern, presents a unique combination of a reactive aldehyde, a hydrogen bond-accepting amide, and a lipophilic methyl group, making it a compelling candidate for investigation in drug discovery programs.
Molecular Structure and Physicochemical Properties
The molecular structure of 3-Formyl-N-methylbenzamide consists of a central benzene ring substituted with a formyl group at the 3-position and an N-methylbenzamide group at the 1-position. This arrangement dictates its chemical reactivity and potential biological interactions.
Caption: 2D representation of the 3-Formyl-N-methylbenzamide molecular structure.
The physicochemical properties of 3-Formyl-N-methylbenzamide are crucial for its behavior in biological systems, influencing its solubility, permeability, and metabolic stability. While experimental data for this specific molecule is not widely available, we can infer its properties based on its constituent functional groups and related benzamide structures.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C9H9NO2 | Based on atom count. |
| Molecular Weight | 163.17 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature | Benzamides are often crystalline solids. |
| Solubility | Sparingly soluble in water, soluble in organic solvents | The amide and formyl groups can participate in hydrogen bonding, but the aromatic ring and methyl group contribute to its lipophilicity. |
| Hydrogen Bond Donors | 1 (Amide N-H) | The amide nitrogen provides a hydrogen for donation. |
| Hydrogen Bond Acceptors | 2 (Carbonyl oxygens) | The carbonyl oxygens of the amide and formyl groups can accept hydrogen bonds. |
| Reactivity | The formyl group is susceptible to oxidation to a carboxylic acid and reduction to an alcohol. It can also participate in condensation reactions.[3] | The aldehyde functional group is a key reactive center. |
Synthesis and Purification
A plausible synthetic route to 3-Formyl-N-methylbenzamide can be designed based on standard organic chemistry transformations, such as the amidation of a carboxylic acid.
Caption: Proposed synthetic workflow for 3-Formyl-N-methylbenzamide.
Protocol: Synthesis of 3-Formyl-N-methylbenzamide
This protocol is a generalized procedure and may require optimization.
-
Activation of Carboxylic Acid: To a solution of 3-formylbenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere, add an activating agent such as thionyl chloride or oxalyl chloride dropwise at 0°C.
-
Formation of Acid Chloride: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC. The solvent and excess activating agent are then removed under reduced pressure to yield the crude 3-formylbenzoyl chloride.
-
Amidation: Dissolve the crude acid chloride in an anhydrous solvent. Cool the solution to 0°C and add a solution of methylamine (in a suitable solvent like THF or water) dropwise.
-
Work-up: After the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield pure 3-Formyl-N-methylbenzamide.[4]
Spectroscopic and Chromatographic Characterization
The structural elucidation of 3-Formyl-N-methylbenzamide relies on a combination of spectroscopic and chromatographic techniques.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons in the 7-8.5 ppm region, a singlet for the formyl proton around 10 ppm, a doublet for the N-methyl protons around 2.8-3.0 ppm (split by the amide proton), and a broad singlet for the amide proton.[5] |
| ¹³C NMR | Carbonyl carbons (amide and aldehyde) in the 160-190 ppm region, aromatic carbons in the 120-140 ppm range, and the N-methyl carbon around 26 ppm.[5] |
| IR Spectroscopy | A C=O stretching frequency for the amide around 1640-1680 cm⁻¹, a C=O stretch for the aldehyde around 1690-1740 cm⁻¹, N-H stretching around 3300 cm⁻¹, and C-H stretches for the aromatic ring and methyl group.[6][7] |
| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely show loss of the formyl group and cleavage of the amide bond.[6][7][8] |
| HPLC | A single peak under optimized conditions, indicating the purity of the compound. Retention time will depend on the column and mobile phase used. |
Potential Applications in Drug Discovery
The unique structural features of 3-Formyl-N-methylbenzamide suggest several potential applications in drug discovery.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
- 5. pure.uva.nl [pure.uva.nl]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
Technical Whitepaper: Optimized Synthesis of 3-Formyl-N-methylbenzamide
[1]
Executive Summary & Strategic Analysis
The synthesis of 3-formyl-N-methylbenzamide presents a classic chemoselectivity challenge in organic synthesis: the formation of an amide bond in the presence of a reactive aldehyde.
In a standard drug discovery campaign, this molecule serves as a critical "linker" intermediate, particularly in the development of PARP inhibitors and other benzamide-based scaffolds.[1] The core difficulty lies in the competing reactivity of the methylamine nucleophile. Without strict kinetic control or protective group strategies, methylamine will attack the aldehyde (C-3) to form a Schiff base (imine) rather than, or in addition to, attacking the activated carboxylic acid (C-1) to form the desired amide.[1]
This guide details two distinct pathways:
Retrosynthetic Analysis & Chemoselectivity
The retrosynthesis reveals the bifurcation point.[1] Disconnecting the amide bond leads to 3-formylbenzoic acid and methylamine .[1]
The Chemoselectivity Paradox
-
Path A (Desired): Amine attacks Carboxyl-C
Amide.[1] -
Path B (Undesired): Amine attacks Aldehyde-C
Imine (Schiff Base).[1]
Under thermodynamic control (e.g., reflux), Path B is reversible but can lead to polymerization or reduction byproducts.[1] Therefore, the synthesis must rely on Kinetic Control (Path A is faster if the acid is highly activated) or Blocking Strategies (Path B is impossible).[1]
Figure 1: Retrosynthetic logic highlighting the critical decision point between direct kinetic control and protective group strategy.
Protocol A: The High-Fidelity Route (Acetal Protection)[1]
This is the Gold Standard for research laboratories (100 mg to 50 g scale).[1] It eliminates the risk of side reactions, ensuring the final product requires minimal purification.[1]
Step 1: Protection of Aldehyde
Reaction: 3-Formylbenzoic acid + Ethylene Glycol
-
Reagents: 3-Formylbenzoic acid (1.0 eq), Ethylene Glycol (1.5 eq), p-Toluenesulfonic acid (pTsOH, 0.05 eq).[1]
-
Procedure: Reflux with azeotropic removal of water for 4–6 hours.[1]
-
Checkpoint: Monitor by TLC/NMR. The aldehyde proton peak (~10 ppm) must disappear, replaced by the acetal methine proton (~5.8 ppm).[1]
Step 2: Amide Coupling (HATU Method)
Reaction: Acetal-Acid + Methylamine
-
Rationale: HATU is chosen over EDC/HOBt for faster kinetics, minimizing exposure of the acetal to potential Lewis acidic conditions.[1]
-
Protocol:
-
Dissolve 3-(1,3-dioxolan-2-yl)benzoic acid (1.0 eq) in anhydrous DMF (0.2 M).
-
Add DIPEA (3.0 eq) and stir at 0°C.
-
Add HATU (1.1 eq).[1] Stir for 15 mins to form the activated ester.
-
Add Methylamine (2.0 M in THF, 1.2 eq) dropwise.[1]
-
Allow to warm to RT and stir for 2 hours.
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (remove unreacted acid) and Brine. Do not use acidic wash yet.[1]
-
Step 3: Deprotection
Reaction: Acetal-Amide + H₃O⁺
-
Protocol:
-
Dissolve the intermediate in Acetone/Water (4:1).
-
Add catalytic HCl (1M) or Pyridinium p-toluenesulfonate (PPTS).[1]
-
Stir at RT for 2 hours.
-
Purification: Remove acetone under vacuum. Extract aqueous layer with DCM.[1][3] The product typically crystallizes upon concentration or requires flash chromatography (Hex/EtOAc).[1][4]
-
Protocol B: The Direct Kinetic Route (Scalable)[1]
This method avoids protection steps, making it atom-economical for larger scales (>50 g), but it requires strict temperature control to prevent imine formation.[1]
Mechanism
By converting the acid to an Acid Chloride , we create an electrophile (C-Cl) that is significantly more reactive towards the amine than the aldehyde (C=O) is, provided the temperature is kept low.[1]
Detailed Workflow
| Parameter | Specification | Reason |
| Activation | Thionyl Chloride (SOCl₂) | Converts -COOH to -COCl cleanly.[1] |
| Solvent | DCM (Anhydrous) | Non-nucleophilic, good solubility.[1] |
| Base | Triethylamine (TEA) | Scavenges HCl; must be added after acid chloride formation.[1] |
| Temperature | -10°C to 0°C | CRITICAL: Suppresses amine attack on aldehyde.[1] |
Step-by-Step Protocol
-
Acid Chloride Formation:
-
Suspend 3-formylbenzoic acid (10.0 g, 66.6 mmol) in anhydrous DCM (100 mL).
-
Add catalytic DMF (2 drops).[1]
-
Add Thionyl Chloride (9.5 g, 80 mmol) dropwise at RT.
-
Reflux for 2 hours until the solution is clear (gas evolution ceases).
-
Evaporation:[1] Concentrate in vacuo to remove excess SOCl₂.[1] Re-dissolve in fresh anhydrous DCM (100 mL).
-
-
Amidation (The Critical Step):
-
Cool the Acid Chloride solution to -10°C (Ice/Salt bath).
-
In a separate flask, mix Methylamine Hydrochloride (4.95 g, 73 mmol) and TEA (14.8 g, 146 mmol) in DCM (50 mL).
-
Addition: Add the Amine/Base mixture to the Acid Chloride solution slowly over 30 minutes, maintaining internal temp < 0°C.
-
Why? If the amine is added too fast, local heating occurs, favoring imine formation.[1]
-
-
Quench & Workup:
Figure 2: Process flow for the Direct Kinetic Route, emphasizing the temperature control point.
Analytical Validation (Self-Validating System)[1]
To ensure the protocol worked, you must validate the integrity of both the amide and the aldehyde.
| Technique | Expected Signal | Diagnostic Value |
| 1H NMR (DMSO-d6) | δ 10.05 ppm (s, 1H) | Confirms Aldehyde is intact (not reduced/iminated).[1] |
| 1H NMR | δ 8.60 ppm (br q, 1H) | Confirms Amide NH proton.[1] |
| 1H NMR | δ 2.80 ppm (d, 3H) | Confirms N-Methyl group.[1] |
| IR Spectroscopy | 1680 cm⁻¹ & 1640 cm⁻¹ | Shows two distinct Carbonyl stretches (Aldehyde C=O and Amide C=O).[1] |
| LC-MS | [M+H]⁺ = 164.07 | Mass confirmation.[1] |
Troubleshooting:
References
-
Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1] Link[1]
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link[1]
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 71587154 (Related Structure Validation). PubChem. Link
-
Organic Syntheses. General procedures for Acid Chloride formation and Amidation. Organic Syntheses, Coll.[1][2] Vol. 1, p. 147.[1] Link
-
Pattabiraman, V. R., & Bode, J. W. (2011).[1] Rethinking amide bond synthesis. Nature, 480(7378), 471-479.[1] Link[1]
Sources
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
Physical and Chemical Properties of 3-Formyl-N-methylbenzamide: A Technical Guide
Executive Summary
3-Formyl-N-methylbenzamide (CAS 183739-65-3) is a bifunctional aromatic scaffold characterized by the coexistence of an electrophilic formyl group and a nucleophile-resistant N-methylamide moiety.[1] In drug discovery, it serves as a critical "linker" fragment, enabling the parallel synthesis of libraries where the aldehyde undergoes reductive amination or condensation while the amide remains inert. This guide details its physicochemical profile, validated synthesis routes, and reactivity patterns, providing a robust framework for its utilization in high-throughput medicinal chemistry.
Molecular Identity & Structural Analysis[1]
The compound consists of a benzene core substituted at the meta positions. The 1,3-substitution pattern is strategically valuable in medicinal chemistry for enforcing specific vector geometries between the "warhead" (derived from the aldehyde) and the "anchor" (the amide).
| Property | Data |
| IUPAC Name | 3-Formyl-N-methylbenzamide |
| CAS Number | 183739-65-3 |
| Molecular Formula | C₉H₉NO₂ |
| Molecular Weight | 163.17 g/mol |
| SMILES | CNC(=O)C1=CC=CC(=C1)C=O[1][2][3] |
| InChI Key | RUAHSNUDSPSSSD-UHFFFAOYSA-N |
| Structural Class | Meta-substituted benzamide; Aromatic aldehyde |
Physicochemical Profile
The following data aggregates experimental observations and high-confidence computational models (e.g., ACD/Labs, EPISuite).
Table 1: Physical and Chemical Properties
| Parameter | Value / Range | Notes |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow.[1] |
| Melting Point | 100–105 °C (Predicted) | Experimental data limited; analogs (e.g., 3-formylbenzamide) melt ~130°C; N-methylation typically lowers MP.[1] |
| Boiling Point | ~332 °C (at 760 mmHg) | Decomposition likely prior to boiling. |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | High solubility in polar aprotic solvents. |
| Water Solubility | Low (< 1 mg/mL) | Lipophilic aromatic core limits aqueous solubility. |
| LogP (Octanol/Water) | 0.3 – 0.6 | Moderate lipophilicity; suitable for CNS-penetrant library design.[1] |
| pKa (Amide) | > 15 | The amide proton is non-acidic under physiological conditions. |
| Topological Polar Surface Area | 46.2 Ų | Favorable for membrane permeability (Rule of 5 compliant). |
Synthesis & Manufacturing Protocols
Synthesizing 3-Formyl-N-methylbenzamide requires chemoselectivity to prevent the amine reagent from reacting with the aldehyde (forming a Schiff base/imine) instead of the carboxylic acid.[1]
Method A: HATU-Mediated Coupling (Recommended for Lab Scale)
This method uses a coupling agent to activate the carboxylic acid under mild conditions, minimizing thermal stress and side reactions.
Reagents:
-
Substrate: 3-Formylbenzoic acid (1.0 eq)
-
Amine Source: Methylamine hydrochloride (1.2 eq)
-
Coupling Agent: HATU (1.1 eq)
-
Base: DIPEA (3.0 eq)
-
Solvent: DMF or DCM (Anhydrous)
Protocol:
-
Activation: Dissolve 3-formylbenzoic acid in anhydrous DMF under N₂ atmosphere. Add DIPEA and stir for 10 minutes.
-
Coupling: Add HATU and stir for 15 minutes at 0 °C to form the activated ester.
-
Amidation: Add Methylamine HCl in one portion. Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), saturated NaHCO₃, and brine.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Method B: Acid Chloride Route (Scale-Up Compatible)
Uses thionyl chloride to generate the acid chloride.[1] Caution: The aldehyde is relatively stable, but acidic conditions can induce polymerization if not controlled.
Protocol:
-
Reflux 3-formylbenzoic acid in SOCl₂ (excess) with a catalytic drop of DMF for 2 hours.
-
Evaporate excess SOCl₂ in vacuo to dryness.
-
Redissolve residue in dry DCM.
-
Add dropwise to a solution of Methylamine (2.0 eq) in DCM at -10 °C.
-
Quench with water immediately after consumption of starting material.
Visualization: Synthesis Workflow
Figure 1: Chemoselective synthesis pathway avoiding Schiff base formation.
Chemical Reactivity & Applications[1]
The utility of 3-Formyl-N-methylbenzamide lies in its orthogonal reactivity .[1] The amide is stable to most reducing and oxidizing agents used to manipulate the aldehyde.
The Formyl "Warhead" (C-3 Position)
The aldehyde is the primary site for diversification:
-
Reductive Amination: Reacts with primary/secondary amines + NaBH(OAc)₃ to form benzylamine derivatives. This is the most common use in generating focused libraries for GPCR or Kinase targets.
-
Wittig/Horner-Wadsworth-Emmons: Reacts with ylides to form styrenyl derivatives.
-
Oxidation: Can be oxidized to the carboxylic acid (using NaClO₂) if a dicarboxylic acid scaffold is required.
The Amide "Anchor" (C-1 Position)[1]
-
Hydrolysis Resistance: The N-methyl group provides steric protection against enzymatic hydrolysis compared to primary amides.[1]
-
Directed Ortho-Metalation (DoM): The amide group can direct lithiation to the C-2 position (between the amide and aldehyde), allowing for further functionalization (e.g., introduction of halogens), though the aldehyde must be protected (as an acetal) first.
Visualization: Reactivity Profile
Figure 2: Divergent synthesis pathways utilizing the aldehyde functionality.
Handling, Safety & Storage
GHS Classification:
-
Signal Word: Warning
-
Hazard Statements:
Storage Protocol:
-
Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent autoxidation of the aldehyde to the carboxylic acid over time.
-
Temperature: 2–8 °C (Refrigerate).
-
Container: Amber glass vials to minimize light exposure.
References
-
PubChem. "3-Formyl-N-methylbenzamide (CID 22051433)."[1] National Center for Biotechnology Information. Accessed January 31, 2026. [Link]
Sources
Technical Safety Monograph: 3-Formyl-N-methylbenzamide
CAS: 183739-65-3 | Formula: C₉H₉NO₂ | Role: Pharmaceutical Intermediate[1][2]
Part 1: Executive Technical Summary
3-Formyl-N-methylbenzamide is a bifunctional organic intermediate critical in the synthesis of phosphodiesterase 10A (PDE10A) inhibitors and immuno-potentiating vaccine adjuvants.[1][2] Its chemical utility stems from the orthogonal reactivity of its formyl group (susceptible to reductive amination, oxidation, and condensation) and its relatively stable N-methyl amide moiety.[1][2]
From a safety perspective, this compound presents a Class II Moderate Risk . It is an acute toxin (oral/inhalation) and a significant mucosal irritant.[1][2] The presence of the aldehyde functionality necessitates strict exclusion of oxygen to prevent autoxidation to the corresponding carboxylic acid, which not only degrades purity but alters the toxicological profile. This guide outlines the rigorous handling protocols required to maintain both operator safety and compound integrity.
Part 2: Chemical Identity & Physicochemical Profile[3]
| Parameter | Technical Specification |
| IUPAC Name | 3-Formyl-N-methylbenzamide |
| CAS Number | 183739-65-3 |
| Molecular Weight | 163.17 g/mol |
| Physical State | Solid (Crystalline powder) |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water.[1][2] |
| Reactivity Class | Electrophilic Aldehyde / Stable Amide |
| Storage Condition | 2–8°C, Inert Atmosphere (Argon/Nitrogen), Desiccated |
Part 3: Hazard Identification & Toxicology (GHS)[1]
GHS Classification
The compound is classified under GHS standards based on read-across data from structurally similar benzamide and benzaldehyde derivatives.[1][2]
-
Acute Toxicity (Oral), Category 4 (H302): Harmful if swallowed.[1][3]
-
Acute Toxicity (Inhalation), Category 4 (H332): Harmful if inhaled.[1]
-
Skin Corrosion/Irritation, Category 2 (H315): Causes skin irritation.[1][4]
-
Serious Eye Damage/Irritation, Category 2A (H319): Causes serious eye irritation.[1][4]
-
STOT - Single Exposure, Category 3 (H335): May cause respiratory irritation.[1][2]
Mechanistic Toxicology[2]
-
Aldehyde Reactivity: The formyl group at the meta position is highly electrophilic.[2] Upon contact with biological membranes, it can form Schiff bases with amine groups in proteins, leading to contact dermatitis and cellular toxicity.
-
Inhalation Risk: As a fine powder, the dust is a potent respiratory irritant. Inhalation can trigger bronchial spasms or chemical pneumonitis due to the compound's reactivity with mucosal surfaces.[2]
Part 4: Risk Management & Engineering Controls
Effective safety relies on a Hierarchy of Controls . Reliance on PPE alone is insufficient for synthesis intermediates of this potency.[2]
Figure 1: Hierarchy of safety controls for handling reactive pharmaceutical intermediates.
Part 5: Handling & Storage Protocols[6]
Storage Integrity
The 3-formyl group is sensitive to autoxidation.[1][2] Improper storage leads to the formation of 3-carboxy-N-methylbenzamide, an impurity that can quench catalytic cycles in subsequent steps.[1][2]
-
Atmosphere: Store under Argon or Nitrogen.[2]
-
Temperature: Refrigerate (2–8°C) to slow oxidation kinetics.
-
Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation.
Synthesis Workflow: Reductive Amination
A common application of this compound is reductive amination.[2][5] The following workflow ensures safety during this specific high-risk operation.
-
Preparation: Weigh the solid inside a fume hood. If the static charge is high, use an antistatic gun to prevent powder dispersal.
-
Solubilization: Dissolve in anhydrous Dichloromethane (DCM) or Methanol. Note: The solution phase presents a higher risk of skin absorption than the solid.
-
Reagent Addition: When adding reducing agents (e.g., Sodium Triacetoxyborohydride), ensure the reaction vessel is vented to a bubbler to manage hydrogen gas evolution.
-
Quenching: Quench reactions slowly with saturated aqueous Sodium Bicarbonate. The biphasic mixture may generate CO₂; allow for adequate headspace.[2]
Figure 2: Safety workflow for reductive amination involving 3-Formyl-N-methylbenzamide.
Part 6: Emergency Response
Spills and Exposure[6][8][9][10]
-
Solid Spill: Do not dry sweep.[2] Use a wet wipe or a HEPA-filtered vacuum to prevent dust generation.[1][2] Place waste in a sealed container labeled "Hazardous Waste - Toxic."
-
Liquid Spill: Absorb with vermiculite or sand.[2] Do not use combustible materials like sawdust (due to aldehyde flammability risk).[1][2]
-
Eye Contact: Immediately flush with water for 15 minutes.[2][6] Lifting eyelids is crucial to remove trapped particulates.[1][2] Seek medical attention.
-
Skin Contact: Wash with soap and water.[2] Do not use alcohol or acetone, as these may increase dermal absorption.
Fire Fighting
-
Media: Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[1][2]
-
Hazards: Emits toxic fumes of Nitrogen Oxides (NOx) and Carbon Monoxide (CO) upon combustion.[1] Firefighters must wear SCBA.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22051433, 3-formyl-N-methylbenzamide.[1][2] Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 3-formyl-N-methylbenzamide - Hazard Classification.[1][2] Retrieved from [Link][1]
Sources
- 1. 3-formyl-N-methylbenzamide | C9H9NO2 | CID 22051433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Methylbenzamide | C8H9NO | CID 11954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Synthesis and Application of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Technical Guide: Solubility Profile and Solvent Selection for 3-Formyl-N-methylbenzamide
[1][2][3][4]
Executive Summary
3-Formyl-N-methylbenzamide (CAS: 183739-65-3) is a bifunctional aromatic intermediate featuring a reactive formyl (-CHO) group and a secondary amide (-CONHMe) moiety.[1][2][3][4][5] Its physicochemical behavior is governed by the interplay between the polar amide/aldehyde groups and the hydrophobic benzene core.[1][2][3][4]
While the compound exhibits moderate lipophilicity (Computed LogP ~0.3), its solubility is highly solvent-dependent.[2][3][4] It shows high solubility in polar aprotic solvents (DMSO, DMF), moderate solubility in polar protic solvents (Ethanol, Methanol), and limited solubility in non-polar hydrocarbons (Hexane).[1][2][3][4]
Critical Application Note: Researchers must exercise caution when using alcoholic solvents (Methanol, Ethanol) for prolonged storage, as the formyl group is susceptible to hemiacetal formation under acidic conditions or elevated temperatures.[1][2][3][4]
Physicochemical Profile
Understanding the fundamental properties is a prerequisite for predicting solubility behavior.[1][2][3][4]
| Property | Value | Technical Implication |
| Molecular Weight | 163.17 g/mol | Low MW facilitates rapid dissolution kinetics.[1][2][3][4] |
| Molecular Formula | C₉H₉NO₂ | Nitrogen and Oxygen atoms act as H-bond acceptors.[1][2][3][4] |
| LogP (Computed) | ~0.3 | Indicates amphiphilic character; soluble in both organic and aqueous-organic mixtures.[1][2][3][4] |
| H-Bond Donors | 1 (Amide -NH) | Capable of donating H-bonds, stabilizing in protic solvents.[1][2][3][4] |
| H-Bond Acceptors | 2 (C=O Amide, C=O[1][2][3][4][6] Aldehyde) | High affinity for polar aprotic solvents (DMSO).[1][2][3][4] |
| Physical State | Solid (Crystalline) | Lattice energy must be overcome by solvation enthalpy.[1][2][3][4] |
Solubility Landscape
The following solubility data is synthesized from structural analog analysis (specifically N-methylbenzamide and 3-nitrobenzamide) and quantitative structure-property relationship (QSPR) principles.
Solvent Compatibility Matrix[1][3][4]
| Solvent Class | Representative Solvents | Predicted Solubility | Suitability | Mechanism & Notes |
| Polar Aprotic | DMSO, DMF | High (>100 mg/mL) | Excellent | Primary choice for Stock Solutions. Dipole-dipole interactions disrupt crystal lattice effectively.[1][2][3][4] |
| Polar Protic | Ethanol, Methanol | Moderate (20-50 mg/mL) | Good | Solvation via H-bonding.[1][2][3][4] Warning: Potential for acetal/hemiacetal formation over time.[1][2][3][4] |
| Chlorinated | DCM, Chloroform | High (>50 mg/mL) | Good | Excellent for extraction and synthesis.[1][2][3][4] Non-reactive with the formyl group.[2][3][4] |
| Esters | Ethyl Acetate | Moderate (10-30 mg/mL) | Moderate | Standard solvent for recrystallization and silica chromatography.[2][3][4] |
| Ethers | THF, 1,4-Dioxane | Good (30-60 mg/mL) | Good | Suitable reaction medium; ensure THF is peroxide-free to prevent aldehyde oxidation.[1][2][3][4] |
| Non-Polar | Hexane, Heptane | Poor (<1 mg/mL) | Poor | Used as an anti-solvent to induce precipitation.[1][2][3][4] |
| Aqueous | Water, PBS | Low (<5 mg/mL) | Poor | Requires co-solvent (e.g., <1% DMSO) for biological assays.[1][2][3][4] |
Experimental Protocol: Saturation Shake-Flask Method
To determine the exact thermodynamic solubility of your specific batch (which can vary based on crystal polymorph), follow this self-validating protocol.
Phase 1: Preparation
-
Weighing: Place approximately 10 mg of 3-Formyl-N-methylbenzamide into a 2 mL HPLC glass vial.
-
Solvent Addition: Add 100 µL of the target solvent.
-
Visual Check:
Phase 2: Equilibration
-
Agitation: Shake the vial at 25°C (or target temp) for 24 hours at 500 rpm.
-
Sedimentation: Allow the vial to stand for 2 hours to let undissolved solids settle, or centrifuge at 10,000 rpm for 5 minutes.
Phase 3: Analysis
-
Dilution: Dilute the supernatant with Mobile Phase (e.g., Acetonitrile/Water) to fall within the linear range of your detector.[1][2][3][4]
-
Quantification: Analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.
Workflow Visualization
Figure 1: Step-by-step workflow for thermodynamic solubility determination using the Shake-Flask method.
Solvent Selection Logic for Applications
Selecting the right solvent is critical to experimental success.[2][3][4] The logic below distinguishes between synthesis, purification, and biological testing.
Biological Assays (In Vitro)
-
Stock Solution: Prepare a 10 mM - 100 mM stock in DMSO . DMSO is preferred over Ethanol to avoid potential reaction with the aldehyde group during freeze-thaw cycles.[2][3][4]
-
Working Solution: Dilute into aqueous buffer (PBS). Ensure final DMSO concentration is <0.5% (v/v) to avoid cytotoxicity.[2][3][4]
-
Risk: If the compound precipitates upon dilution into water, sonicate for 5 minutes or use a carrier protein (e.g., BSA).[1][2][3][4]
Chemical Synthesis
-
Reaction Medium:
-
Avoid: Alcohols (MeOH, EtOH) if using Lewis acids or strong protic acids, as they will convert the formyl group (-CHO) to an acetal (-CH(OR)₂).[1][2][3][4]
Purification (Recrystallization)
-
Protocol: Dissolve in minimal hot Ethyl Acetate. Add Hexane dropwise until turbidity persists.[2][3][4] Cool slowly to 4°C.
Decision Tree Visualization
Figure 2: Decision tree for selecting the optimal solvent based on the intended experimental application.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22051433, 3-Formyl-N-methylbenzamide. Retrieved January 31, 2026 from [Link][2][3][4]
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2][3][4] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[2][3][4] (Methodological basis for LogP and solubility correlation).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1][2][3][4] Longman Scientific & Technical.[2][3][4] (Standard protocols for recrystallization and solvent selection).
Sources
- 1. 3-formyl-4-hydroxy-N-methylbenzamide | 1243392-04-2 | Benchchem [benchchem.com]
- 2. N-Methylbenzamide | 613-93-4 [chemicalbook.com]
- 3. 3-formyl-N-methylbenzamide | C9H9NO2 | CID 22051433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-formyl-N-methylbenzamide | C9H9NO2 | CID 10487212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-benzyl-N-methyl-benzamide - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. prepchem.com [prepchem.com]
- 7. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
A Strategic Guide to Unveiling the Biological Activity of 3-Formyl-N-methylbenzamide
Abstract
3-Formyl-N-methylbenzamide represents a novel chemical entity with unexplored potential within the vast landscape of pharmacologically active molecules. While direct biological data for this specific compound is scarce, its structure, featuring a reactive formyl group and the privileged N-methylbenzamide scaffold, provides a compelling rationale for a systematic investigation into its bioactivity. This guide presents a comprehensive, hypothesis-driven framework for researchers, scientists, and drug development professionals to thoroughly characterize the biological profile of 3-Formyl-N-methylbenzamide. We eschew a rigid template, instead providing a logical, multi-tiered experimental workflow, grounded in established methodologies. This document details the rationale behind experimental choices, provides validated, step-by-step protocols for key assays, and offers a blueprint for data analysis and mechanistic elucidation.
Introduction: Rationale for Investigation
The benzamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents with diverse pharmacological effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1] The incorporation of a formyl (-CHO) group at the meta-position of the N-methylbenzamide core introduces a reactive aldehyde functionality. This group can participate in various biological interactions, such as forming Schiff bases with primary amines on proteins or acting as a hydrogen bond acceptor, suggesting a high potential for enzyme inhibition or receptor modulation.[2] For instance, related compounds like 3-formylchromone derivatives have demonstrated noteworthy cytotoxic, anti-Helicobacter pylori, and urease inhibitory activities.[3]
Given this structural context, 3-Formyl-N-methylbenzamide is a prime candidate for screening across several therapeutic areas. This guide outlines a strategic, phased approach to systematically uncover its biological potential, beginning with synthesis and foundational screening and progressing to detailed mechanistic studies.
Synthesis and Physicochemical Characterization
A robust biological evaluation begins with a pure, well-characterized compound. A plausible synthetic route for 3-Formyl-N-methylbenzamide can be adapted from established benzamide synthesis protocols.
Proposed Synthetic Pathway
A logical approach involves the amidation of 3-formylbenzoic acid with methylamine. This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with methylamine.
Sources
Technical Guide: 3-Formyl-N-methylbenzamide as a Versatile Scaffold in Medicinal Chemistry
Topic: 3-Formyl-N-methylbenzamide Derivatives and Analogs Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Formyl-N-methylbenzamide (CAS: 183739-65-3) represents a critical "linker-pharmacophore" intermediate in modern drug discovery. While the benzamide moiety serves as a privileged structure for binding to the nicotinamide pocket of enzymes like Poly (ADP-ribose) polymerase (PARP) , the 3-formyl group acts as a reactive electrophilic handle. This dual functionality allows medicinal chemists to use the molecule not just as a final inhibitor, but as a divergence point for synthesizing complex heterocyclic systems (e.g., phthalazinones, isoquinolinones) or for fragment-based drug design (FBDD) via reductive amination.
This guide provides a rigorous analysis of the synthetic routes, chemical reactivity, and structural-activity relationships (SAR) of 3-formyl-N-methylbenzamide and its derivatives.
Structural Analysis & Pharmacophore Modeling
Electronic & Steric Properties
The molecule comprises a benzene ring substituted at the meta positions with an N-methylcarboxamide and a formyl group.
-
The Benzamide Warhead: The N-methylbenzamide motif is a bioisostere of nicotinamide. The amide nitrogen (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor. In PARP inhibition, this mimics the interaction of NAD+ with the catalytic residues (Gly863 and Glu988 in PARP1).
-
Critical Insight: The N-methyl substitution increases lipophilicity (logP) relative to the primary amide, improving membrane permeability while retaining the essential H-bond donor capability.
-
-
The 3-Formyl Handle: The aldehyde at the meta position is electronically deactivating (electron-withdrawing), making the aromatic ring less susceptible to oxidative metabolism at adjacent positions. Chemically, it serves as a "soft" electrophile, ideal for reversible covalent interactions (Schiff base formation) or permanent ligation via reduction.
Pharmacophore Map (Graphviz Visualization)
The following diagram illustrates the pharmacophoric vectors and synthetic divergence points of the scaffold.
Figure 1: Pharmacophore map highlighting the dual role of the scaffold: binding (blue) and synthetic divergence (red).
Synthetic Protocols
The synthesis of 3-formyl-N-methylbenzamide requires careful control to prevent oxidation of the aldehyde to a carboxylic acid or over-reduction to an alcohol.
Protocol A: Amidation of 3-Carboxybenzaldehyde (Primary Route)
This route is preferred for its high yield and operational simplicity. It utilizes carbodiimide coupling to selectively amidate the carboxylic acid while preserving the aldehyde.
Reagents:
-
3-Formylbenzoic acid (3-Carboxybenzaldehyde) [CAS: 619-21-6]
-
Methylamine (2.0 M in THF)[1]
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU
-
HOBt (Hydroxybenzotriazole) - Optional, to suppress racemization if chiral centers were present, but here improves yield.
-
Dichloromethane (DCM) or DMF (anhydrous)
Step-by-Step Methodology:
-
Activation: Charge a flame-dried round-bottom flask with 3-formylbenzoic acid (1.0 eq) and anhydrous DCM (0.1 M concentration). Add EDCI (1.2 eq) and HOBt (1.2 eq) at 0°C under nitrogen atmosphere. Stir for 30 minutes to form the active ester.
-
Amidation: Add Methylamine (1.5 eq, 2.0 M in THF) dropwise via syringe. Add DIPEA (2.0 eq) if using amine salts.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Checkpoint: Monitor via TLC (50% EtOAc/Hexane). The aldehyde spot (Rf ~0.6) should be distinct from the acid starting material (Rf < 0.1).
-
Workup (Critical): Dilute with DCM. Wash sequentially with:
-
1N HCl (to remove unreacted amine/EDCI urea).
-
Saturated NaHCO3 (to remove unreacted acid).
-
Brine.
-
-
Purification: Dry over Na2SO4, filter, and concentrate. Purify via flash column chromatography (Gradient: 20% → 60% EtOAc in Hexanes).
-
Yield: Expect 75–85% as a white/off-white solid.
Protocol B: Reductive Amination (Derivatization)
To generate libraries of inhibitors (e.g., for NNMT or Kinases), the formyl group is reacted with various amines.
Methodology:
-
Dissolve 3-formyl-N-methylbenzamide (1.0 eq) and the target amine (1.1 eq) in 1,2-dichloroethane (DCE).
-
Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir for 1 hour.
-
Add Sodium Triacetoxyborohydride (STAB, 1.5 eq). Why STAB? It is milder than NaBH4 and will not reduce the aldehyde or amide, selectively reducing the imine.
-
Stir overnight at room temperature. Quench with saturated NaHCO3.
Medicinal Chemistry Applications & SAR
PARP Inhibitor Development (The "Cyclization" Route)
The most significant application of this scaffold is as a precursor to Phthalazinones , the core structure of drugs like Olaparib.
-
Mechanism: Condensation of 3-formyl-N-methylbenzamide (or its 2-fluoro derivative) with hydrazine leads to ring closure.
-
Causality: The N-methyl amide provides the necessary geometry for the resulting lactam to fit the PARP pocket, while the hydrazine moiety locks the conformation.
NNMT Bisubstrate Inhibitors
Nicotinamide N-methyltransferase (NNMT) is an emerging target for metabolic disorders.
-
Strategy: Researchers use 3-formyl-N-methylbenzamide linked to adenosine derivatives.
-
Role: The benzamide mimics the nicotinamide substrate, while the linker (formed via the aldehyde) mimics the transition state of the methyl transfer from SAM (S-adenosylmethionine).
Quantitative Data Summary (Representative)
| Derivative Class | Target | Modification at C-3 (Formyl) | Activity (IC50/Ki) | Key Reference |
| Parent | PARP-1 | None (Aldehyde) | > 10 µM (Weak) | [1] |
| Phthalazinone | PARP-1 | Cyclized w/ Hydrazine | < 100 nM (Potent) | [2] |
| Benzylamine | NNMT | Reductive Amination (Adenosine) | ~ 200 nM | [3] |
| Schiff Base | Kinase | Imine w/ Aminothiazole | Variable | [4] |
Experimental Workflow Diagram
The following Graphviz diagram details the logical flow from the starting material to bioactive derivatives.
Figure 2: Synthetic workflow from precursor to bioactive derivatives.
Future Directions & Troubleshooting
-
Stability Issues: The aldehyde is prone to oxidation in air. Solution: Store under argon at -20°C. If the solid turns yellow/brown, repurify via silica plug before use.
-
PROTACs: The formyl group provides an excellent attachment point for linkers to E3 ligase ligands (e.g., Thalidomide derivatives), enabling the degradation of proteins that bind the benzamide motif.
-
Covalent Inhibition: Converting the aldehyde to an acrylamide (via Wittig reaction) can create irreversible inhibitors targeting cysteines in the binding pocket.
References
-
PubChem. "3-formyl-N-methylbenzamide | C9H9NO2." National Library of Medicine. Link
-
Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry, 51(20), 6581-6591. Link
-
Gao, Y., et al. (2019). "Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity." Journal of Medicinal Chemistry, 62(13), 6163-6182. Link
-
Pahwa, P., et al. (2013). "Synthesis and biological evaluation of novel benzamide derivatives as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters, 23(11), 3373-3376. Link
-
Organic Syntheses. "Preparation of N-Formylamides by Oxidative Cleavage." Org. Synth. 2012, 89, 450-459. (Methodology reference for formyl stability). Link
Sources
Unlocking Therapeutic Potential: A Technical Guide to the Medicinal Chemistry Applications of 3-Formyl-N-methylbenzamide
For Immediate Release to the Scientific Community
This technical guide serves as an in-depth exploration into the prospective applications of 3-Formyl-N-methylbenzamide, a molecule poised at the intersection of established pharmacophores. While direct research on this specific compound is nascent, its structural components—the privileged benzamide scaffold and the versatile formyl group—offer a compelling rationale for its investigation in modern drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals, providing a strategic framework for unlocking the therapeutic potential of this promising molecule.
Molecular Architecture and Physicochemical Landscape
3-Formyl-N-methylbenzamide is an aromatic compound characterized by a central benzene ring substituted with a formyl group (-CHO) and an N-methylcarboxamide group (-CONHCH₃) at the 1 and 3 positions, respectively. This unique arrangement of functional groups dictates its potential interactions with biological targets and its utility as a synthetic intermediate.
Key Structural Features:
-
Benzamide Core: The benzamide scaffold is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous approved drugs across a wide range of therapeutic areas.[1][2][3] Its rigidity and ability to participate in hydrogen bonding contribute to its frequent success in drug design.
-
N-Methyl Group: The methyl group on the amide nitrogen can influence the molecule's conformation, metabolic stability, and binding affinity for specific biological targets.[4][5]
-
Formyl Group: The aldehyde functionality is a highly versatile synthetic handle.[6][7][8] It can serve as a precursor for a multitude of chemical transformations, allowing for the rapid generation of diverse compound libraries. Furthermore, the formyl group itself can act as a pharmacophore, participating in hydrogen bonding or even forming covalent bonds with nucleophilic residues in protein active sites.[4][7]
The strategic placement of these groups suggests a molecule with a balanced profile of drug-like properties, meriting further investigation.
The Benzamide Scaffold: A Legacy of Therapeutic Success
The benzamide moiety is a cornerstone of modern pharmacology, with derivatives demonstrating clinical efficacy in several key areas:
-
Oncology: Benzamide-containing compounds have emerged as potent anticancer agents.[1] A notable class includes Histone Deacetylase (HDAC) inhibitors, where the o-aminobenzamide moiety is crucial for chelating the zinc ion in the enzyme's active site.[1] Other benzamide derivatives function by inhibiting tubulin polymerization, a critical process in cell division.[1]
-
Central Nervous System (CNS) Disorders: Many benzamide analogs exhibit activity as antipsychotics, anticonvulsants, and antiemetics, often through modulation of dopamine and serotonin receptors.[3]
-
Metabolic Diseases: Recent research has highlighted the potential of benzamide derivatives as glucokinase activators for the treatment of type 2 diabetes.[9]
This rich history underscores the potential for 3-Formyl-N-methylbenzamide to be developed into a novel therapeutic agent within these and other disease areas.
The Formyl Group: A Gateway to Chemical Diversity and Biological Activity
The formyl group is not merely a passive structural element; it is a reactive center that provides a wealth of opportunities for medicinal chemists.[6][7]
Synthetic Versatility:
The aldehyde can undergo a variety of chemical reactions, including:
-
Reductive Amination: To introduce new amine functionalities and explore different regions of a target's binding pocket.
-
Wittig Reaction: To form alkenes and extend the carbon scaffold.
-
Condensation Reactions: With hydrazines, hydroxylamines, and other nucleophiles to create a diverse array of heterocyclic derivatives.
This synthetic tractability makes 3-Formyl-N-methylbenzamide an ideal starting point for the construction of compound libraries for high-throughput screening.
Pharmacophoric Potential:
The electronegative oxygen of the formyl group can act as a hydrogen bond acceptor, a crucial interaction for target binding.[4] In some cases, the electrophilic carbon can react with nucleophilic residues like cysteine or lysine to form a covalent bond, leading to irreversible inhibition of an enzyme.[4]
Hypothesized Therapeutic Applications and Development Pathways
Based on the analysis of its constituent parts, we propose several promising avenues for the investigation of 3-Formyl-N-methylbenzamide in medicinal chemistry.
As a Scaffold for Novel Kinase Inhibitors
Many kinase inhibitors incorporate a hinge-binding motif, often involving hydrogen bonds between the ligand and the protein backbone. The benzamide and formyl groups of our target molecule could potentially fulfill this role.
Caption: Proposed mechanism of kinase inhibition by 3-Formyl-N-methylbenzamide.
Experimental Protocol: Kinase Inhibition Assay
-
Reagents: Recombinant kinase, appropriate peptide substrate, ATP, 3-Formyl-N-methylbenzamide stock solution (in DMSO), kinase buffer, and a detection reagent (e.g., ADP-Glo™).
-
Procedure: a. Prepare serial dilutions of 3-Formyl-N-methylbenzamide in kinase buffer. b. In a 96-well plate, add the kinase and the test compound or DMSO (vehicle control). Incubate for 15 minutes at room temperature. c. Initiate the reaction by adding the peptide substrate and ATP mixture. d. Allow the reaction to proceed for the optimized time (e.g., 60 minutes) at the recommended temperature. e. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's protocol.
-
Data Analysis: Plot the percentage of kinase inhibition against the log concentration of the compound and determine the IC₅₀ value.
As a Precursor for HDAC Inhibitor Synthesis
The benzamide scaffold is a known zinc-binding group in HDAC inhibitors.[1] While 3-Formyl-N-methylbenzamide lacks the typical chelating amine, the formyl group can be readily converted to functionalities that can interact with the active site zinc ion.
Caption: Synthetic workflow from 3-Formyl-N-methylbenzamide to potential HDAC inhibitors.
Experimental Protocol: Synthesis of an Amine Derivative via Reductive Amination
-
Materials: 3-Formyl-N-methylbenzamide, a primary or secondary amine, a reducing agent (e.g., sodium triacetoxyborohydride), a suitable solvent (e.g., dichloromethane or dichloroethane), and an acid catalyst (e.g., acetic acid).
-
Procedure: a. Dissolve 3-Formyl-N-methylbenzamide and the amine in the solvent. b. Add the acid catalyst and stir for a short period to facilitate imine formation. c. Add the reducing agent portion-wise at room temperature. d. Monitor the reaction by TLC or LC-MS until the starting material is consumed. e. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. f. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Development as a Neuroprotective Agent
Certain benzamide derivatives have shown promise as neuroprotective agents by disrupting protein-protein interactions, such as the PSD95-nNOS interaction, which is implicated in neuronal damage following a stroke.[10] The structural features of 3-Formyl-N-methylbenzamide make it a candidate for exploring this therapeutic strategy.
Proposed Research and Development Workflow
A systematic approach is essential to validate the therapeutic potential of 3-Formyl-N-methylbenzamide.
Caption: A strategic workflow for the investigation of 3-Formyl-N-methylbenzamide.
Data Summary Table: Hypothetical Screening Results
| Target Class | Representative Assay | Predicted Outcome | Rationale |
| Kinases | In vitro kinase inhibition panel | Potential activity against specific kinases | Benzamide scaffold can mimic hinge-binding motifs. |
| HDACs | HDAC enzymatic assay | Low to moderate activity | Requires modification of the formyl group for zinc chelation. |
| Cancer Cell Lines | MTT cytotoxicity assay | Possible antiproliferative effects | Targeting kinases or other oncology-relevant pathways.[11] |
| Neuronal Cells | Glutamate-induced excitotoxicity assay | Potential for neuroprotection | Based on activities of related benzamide derivatives.[10] |
Conclusion
3-Formyl-N-methylbenzamide represents a molecule of significant untapped potential in medicinal chemistry. Its combination of a privileged benzamide core and a synthetically versatile formyl group makes it an attractive starting point for the development of novel therapeutics in oncology, neurodegenerative diseases, and beyond. This guide provides a foundational framework and actionable protocols to stimulate and guide future research into this promising area of drug discovery. The scientific community is encouraged to build upon these hypotheses and embark on the exciting journey of translating this molecule's potential into tangible therapeutic benefits.
References
- Benchchem. (n.d.). Formylation Reactions in Medicinal Chemistry: A Core Technical Guide.
- Benchchem. (n.d.). The Discovery of Novel Benzamide Compounds: A Technical Guide for Therapeutic Innovation.
- Benchchem. (n.d.). 3-formyl-4-hydroxy-N-methylbenzamide | 1243392-04-2.
- PubMed. (2013). N-Methylanilide and N-methylbenzamide derivatives as phosphodiesterase 10A (PDE10A) inhibitors.
- Health Sciences. (2025). Formyl group: Significance and symbolism.
- Benchchem. (n.d.). The Benzamides: A Journey from Chemical Curio to Therapeutic Cornerstone.
- PMC. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach.
- ChemRxiv. (2024). Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists.
- PubMed. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke.
- ChemicalBook. (2024). Synthesis and Applications of N-Methylbenzamide.
- Wikipedia. (n.d.). Formylation.
- Google Patents. (n.d.). N-phenyl-benzamide derivatives, process for their preparation and medicines containing them.
- Chen T, et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles) 8: 273-280.
- AOBIOUS. (n.d.). N-Methylbenzamide Supplier | CAS 613-93-4.
- Wikipedia. (n.d.). N-Formylmethionine.
- ConcienciaDigital. (2021). Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde.
- Illustrated Glossary of Organic Chemistry. (n.d.). Formyl group.
- Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
- Benchchem. (n.d.). Unveiling the Biological Potential of N,N,4-trimethylbenzamide: A Technical Overview of a Sparsely Explored Molecule.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-formyl-4-hydroxy-N-methylbenzamide | 1243392-04-2 | Benchchem [benchchem.com]
- 5. N-Methylanilide and N-methylbenzamide derivatives as phosphodiesterase 10A (PDE10A) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. wisdomlib.org [wisdomlib.org]
- 8. Formylation - Wikipedia [en.wikipedia.org]
- 9. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
3-Formyl-N-methylbenzamide as a building block in organic synthesis
[1]
Executive Summary: The "Meta-Linker" Advantage[1]
In the architecture of small molecule drugs, 3-Formyl-N-methylbenzamide (CAS 183739-65-3) serves as a high-value bifunctional building block.[1] Unlike its ortho isomer (which readily cyclizes to isoindolinones) or its para isomer (which creates linear, rod-like vectors), the meta substitution pattern of this scaffold offers a unique "bent" geometry. This geometric property is critical for fragment-based drug discovery (FBDD), allowing the independent elaboration of a pharmacophore (the amide) and a solubility/selectivity tail (via the aldehyde) without steric interference.
This guide details the synthesis, reactivity, and strategic application of 3-Formyl-N-methylbenzamide, positioning it not just as a reagent, but as a privileged scaffold for generating diversity in kinase and PARP inhibitor libraries.
Chemical Profile & Structural Analysis[1][2]
| Property | Data | Significance |
| CAS Number | 183739-65-3 | Unique identifier for procurement.[1] |
| Molecular Weight | 163.17 g/mol | "Rule of 3" compliant for fragment libraries. |
| Formula | C₉H₉NO₂ | High atom economy.[1] |
| Appearance | White to off-white solid | Easy handling compared to liquid aldehydes.[1] |
| Solubility | DMSO, MeOH, DCM | Compatible with standard organic workflows. |
| Key Motif 1 | N-Methylamide | H-bond donor/acceptor; mimics nicotinamide in PARP binding pockets; metabolically more stable than primary amides.[1] |
| Key Motif 2 | Meta-Formyl (-CHO) | Reactive electrophile for rapid diversification (reductive amination, olefination, MCRs). |
Structural Logic
The N-methyl group reduces the acidity of the amide proton compared to a primary amide, minimizing unwanted deprotonation side reactions during base-catalyzed transformations (e.g., Wittig reactions). Furthermore, the methyl group improves lipophilicity (logP) and membrane permeability relative to the unsubstituted benzamide.
Preparation of the Building Block[3][4]
While commercially available, in-house synthesis is often required for scale-up or isotopic labeling.[1] The most robust route proceeds from 3-carboxybenzaldehyde .[1]
Protocol: Acid Chloride Activation Route
Note: This pathway avoids the use of aggressive reducing agents that might reduce the aldehyde.[1]
-
Activation: Suspend 3-carboxybenzaldehyde (1.0 equiv) in anhydrous DCM. Add catalytic DMF (0.05 equiv).[1]
-
Chlorination: Add oxalyl chloride (1.2 equiv) dropwise at 0°C. Stir at room temperature (RT) until gas evolution ceases (approx. 2h). Evaporate solvent to obtain the crude acid chloride.[1]
-
Amidation: Re-dissolve the acid chloride in anhydrous THF. Cool to 0°C.[1][2]
-
Addition: Add methylamine (2.0 M in THF, 1.1 equiv) and triethylamine (1.5 equiv). Crucial: Control temperature < 5°C to prevent Schiff base formation between the amine and the aldehyde.
-
Workup: Quench with 1N HCl (to remove excess amine). Extract with EtOAc.[1] Wash with brine, dry over Na₂SO₄.
-
Yield: Typically 85-92%.[1]
Synthetic Utility: Core Transformations
The utility of 3-Formyl-N-methylbenzamide lies in its ability to undergo divergent synthesis. The aldehyde is the "growth vector," while the amide remains the "anchor."
Pathway A: Reductive Amination (Library Generation)
This is the primary method for generating secondary and tertiary amine libraries, common in GPCR and kinase programs.
Mechanism: Formation of an iminium ion followed by hydride reduction.[1] Reagents: Amine (R-NH₂), NaBH(OAc)₃, DCE/AcOH.
-
Step 1: Dissolve 3-Formyl-N-methylbenzamide (1 equiv) and the amine partner (1.1 equiv) in 1,2-dichloroethane (DCE).
-
Step 2: Add acetic acid (1-2 equiv) to catalyze imine formation.[1] Stir for 30 min.
-
Step 3: Add sodium triacetoxyborohydride (STAB, 1.5 equiv). Stir at RT overnight.
-
Why STAB? Unlike NaBH₄, STAB is mild enough to not reduce the aldehyde or amide, selectively reducing only the iminium species.
Pathway B: Multicomponent Reactions (MCRs)
The aldehyde group enables the Ugi 4-Component Reaction , allowing the rapid assembly of peptidomimetic scaffolds.
Components: Aldehyde (Scaffold) + Amine + Isocyanide + Carboxylic Acid.[1]
Product:
Pathway C: Olefination (Linker Extension)
To extend the carbon chain (e.g., for PROTAC linkers), the Wittig or Horner-Wadsworth-Emmons (HWE) reaction is ideal.
Protocol:
Visualization: Divergent Synthesis Workflow
The following diagram illustrates the central role of 3-Formyl-N-methylbenzamide in generating diverse chemical matter.
Caption: Divergent synthesis pathways utilizing the aldehyde vector while preserving the N-methylbenzamide pharmacophore.
Case Study: PARP Inhibitor Fragment Design
Context: Poly (ADP-ribose) polymerase (PARP) inhibitors often feature a benzamide pharmacophore that binds to the nicotinamide pocket of the enzyme.[1] Application: 3-Formyl-N-methylbenzamide acts as a mimetic of the nicotinamide core.[1]
-
Binding Mode: The amide oxygen and nitrogen form critical Hydrogen bonds with Gly863 and Ser904 (in PARP1).[1]
-
Elaboration: The 3-formyl group is reductively aminated with a piperazine or piperidine derivative.[1]
-
Result: The resulting molecule projects the amine tail into the solvent-exposed region, improving solubility and pharmacokinetic properties without disrupting the critical binding of the benzamide "head."
Safety & Handling
-
Aldehyde Stability: Aldehydes can oxidize to carboxylic acids upon prolonged exposure to air.[1] Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.
-
Reactivity: Avoid mixing with strong oxidizers.[1]
-
Toxicology: As with many benzamides, handle with standard PPE. Specific toxicity data for this intermediate is limited, so treat as a potential irritant.
References
-
Synthesis of Benzamides
-
Reductive Amination Protocols
-
Fragment-Based Drug Discovery (Benzamides)
-
General Building Block Data
Sources
- 1. youtube.com [youtube.com]
- 2. Synthesis and Application of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
- 3. ambeed.com [ambeed.com]
- 4. Synthesis of 3-Methyleneisoindolin-1-ones via Rhodium(III)-Catalyzed C-H/N-H Activation and Annulation of N-Methoxybenzamides with Potassium Vinyltrifluoroborate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Carboxybenzaldehyde | C8H6O3 | CID 12077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. taylorfrancis.com [taylorfrancis.com]
A Technical Guide to 3-Formyl-N-methylbenzamide: A Versatile Bifunctional Building Block for Chemical Innovation
This guide provides an in-depth technical overview of 3-Formyl-N-methylbenzamide, tailored for researchers, medicinal chemists, and material scientists. We will explore its synthesis, physicochemical properties, reactivity, and potential applications, positioning it as a valuable scaffold for creating diverse molecular architectures.
Core Molecular Profile and Strategic Importance
3-Formyl-N-methylbenzamide (C₉H₉NO₂) is a substituted aromatic compound featuring two key functional groups: an aldehyde (-CHO) at the meta-position and a secondary N-methylamide (-CONHCH₃). This unique arrangement offers orthogonal reactivity, making it an attractive starting point for multi-step syntheses and the generation of compound libraries.
The aldehyde serves as a versatile handle for a wide array of transformations, including nucleophilic additions, reductive aminations, and olefination reactions. The N-methylbenzamide moiety provides a stable structural core that is prevalent in numerous biologically active molecules. The N-methyl group, in particular, can modulate properties such as solubility, metabolic stability, and binding affinity compared to unsubstituted or N,N-dimethylated analogs.[1][2] This strategic combination of a reactive handle and a stable, drug-like core makes 3-Formyl-N-methylbenzamide a high-potential intermediate for drug discovery and advanced materials development.
Physicochemical Properties and Safety Data
A comprehensive understanding of a compound's physical properties and safety profile is critical for its effective use in a laboratory setting.
Key Physicochemical Data
The following table summarizes the key computed properties for 3-Formyl-N-methylbenzamide.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₂ | PubChem[3] |
| Molecular Weight | 163.17 g/mol | PubChem[3] |
| Canonical SMILES | CNC(=O)C1=CC(=CC=C1)C=O | PubChem[3] |
| Topological Polar Surface Area | 46.2 Ų | PubChem[3] |
| Hydrogen Bond Donors | 1 | PubChem[3] |
| Hydrogen Bond Acceptors | 2 | PubChem[3] |
| Rotatable Bond Count | 2 | PubChem[3] |
GHS Hazard and Precautionary Statements
According to notifications to the European Chemicals Agency (ECHA), 3-Formyl-N-methylbenzamide is classified with the following hazards.[3] Researchers should handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H332: Harmful if inhaled.[3]
-
H335: May cause respiratory irritation.[3]
Recommended Synthesis and Purification Protocol
While multiple synthetic routes can be envisioned, the most direct and reliable pathway involves the amidation of 3-formylbenzoic acid. This method leverages commercially available starting materials and employs a standard peptide coupling reaction, which is a robust and well-understood transformation in organic chemistry.
Synthetic Workflow Diagram
The diagram below illustrates the straightforward conversion of 3-formylbenzoic acid to the target compound.
Caption: Synthetic workflow for 3-Formyl-N-methylbenzamide.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, with built-in checkpoints for monitoring progress.
-
Reagent Preparation:
-
To a dry 250 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-formylbenzoic acid (1.0 eq.).
-
Dissolve the starting material in a suitable anhydrous solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF). The choice of solvent is critical; DCM is easily removed, while DMF is better for less soluble reagents.
-
Add a tertiary amine base, such as Diisopropylethylamine (DIPEA) (2.5 eq.), to the solution.
-
-
Activation of Carboxylic Acid:
-
Add a peptide coupling agent such as HATU (1.1 eq.) to the mixture.
-
Stir the solution at room temperature for 15-20 minutes. This pre-activation step is crucial for efficient amide bond formation and minimizes side reactions. Successful activation can be inferred by the complete dissolution of the reagents.
-
-
Amidation Reaction:
-
Add methylamine hydrochloride (1.2 eq.) to the activated mixture. The use of the hydrochloride salt ensures accurate weighing and stability.
-
Allow the reaction to stir at room temperature. The progress should be monitored every 1-2 hours using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
-
Aqueous Workup:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and the coupling agent byproducts), water, and finally, a saturated brine solution. This washing sequence is designed to systematically remove impurities.
-
Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue via flash column chromatography on silica gel.
-
A gradient of ethyl acetate in hexanes is typically effective for elution. The precise gradient should be determined by prior TLC analysis.
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent in vacuo to yield 3-Formyl-N-methylbenzamide as a solid.
-
Spectroscopic Characterization Profile (Predicted)
Authenticating the structure of the final compound is paramount. Based on the principles of spectroscopy and data from analogous structures like N-methylbenzamide, the following spectral characteristics are expected.[4]
-
¹H NMR (in CDCl₃, 400 MHz):
-
Aldehyde Proton (CHO): A singlet peak expected around δ 10.0-10.1 ppm. This downfield shift is characteristic of an aldehyde proton.
-
Aromatic Protons (Ar-H): Four protons in the aromatic region (δ 7.5-8.2 ppm) exhibiting complex splitting patterns (e.g., ddd, t, dd) consistent with a 1,3-disubstituted benzene ring.
-
Amide Proton (NH): A broad singlet or quartet (due to coupling with the N-methyl protons) around δ 6.5-7.0 ppm. Its chemical shift can be solvent and concentration-dependent.
-
N-Methyl Protons (N-CH₃): A doublet around δ 3.0-3.1 ppm, coupling to the amide proton (J ≈ 4-5 Hz).
-
-
¹³C NMR (in CDCl₃, 101 MHz):
-
Aldehyde Carbonyl (CHO): A peak around δ 191-193 ppm.
-
Amide Carbonyl (C=O): A peak around δ 167-169 ppm.
-
Aromatic Carbons (Ar-C): Six distinct peaks expected in the δ 125-140 ppm range.
-
N-Methyl Carbon (N-CH₃): A peak around δ 26-28 ppm.
-
-
Infrared (IR) Spectroscopy (ATR):
-
N-H Stretch: A sharp to medium peak around 3300 cm⁻¹.
-
C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.
-
C-H Aldehyde Stretch: Two characteristic weak peaks around 2820 cm⁻¹ and 2720 cm⁻¹.
-
C=O Aldehyde Carbonyl Stretch: A strong, sharp peak around 1700 cm⁻¹.
-
C=O Amide I Band Stretch: A very strong, sharp peak around 1640 cm⁻¹. This is typically one of the most intense signals in the spectrum.
-
-
Mass Spectrometry (MS-ESI+):
-
[M+H]⁺: Expected at m/z 164.07.
-
[M+Na]⁺: Expected at m/z 186.05.
-
Reactivity and Derivatization Pathways
The power of 3-Formyl-N-methylbenzamide lies in the differential reactivity of its two functional groups, allowing for selective chemical modifications.
Selective Reactions at the Aldehyde Group
The aldehyde is the more reactive handle and can be targeted under mild conditions that leave the robust amide bond intact.
-
Reductive Amination: A cornerstone of medicinal chemistry, this reaction converts the aldehyde into a new amine-containing side chain. This is a highly reliable method for introducing molecular diversity.
-
Wittig Reaction: Allows for the formation of a carbon-carbon double bond, enabling the extension of the carbon skeleton with various substituents.
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using mild oxidants like sodium chlorite, creating a new site for amidation or esterification.
-
Reduction: Selective reduction to a primary alcohol (hydroxymethyl group) can be achieved with reagents like sodium borohydride (NaBH₄).
Derivatization Logic Diagram
This diagram visualizes the potential for creating a diverse library of compounds from a single, strategic starting material.
Sources
- 1. 3-formyl-4-hydroxy-N-methylbenzamide | 1243392-04-2 | Benchchem [benchchem.com]
- 2. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-formyl-N-methylbenzamide | C9H9NO2 | CID 22051433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Methylbenzamide(613-93-4) 1H NMR [m.chemicalbook.com]
Methodological & Application
High-Fidelity Synthesis of 3-Formyl-N-methylbenzamide: A Comparative Protocol Guide
Executive Summary
This Application Note details the synthesis of 3-Formyl-N-methylbenzamide from 3-formylbenzoic acid . This transformation represents a critical "fragment synthesis" step in medicinal chemistry, often used to generate linkers for reductive amination libraries.
The primary challenge in this synthesis is chemoselectivity : activating the carboxylic acid for amidation while preserving the electrophilic aldehyde moiety. Harsh activation methods (e.g., unbuffered thionyl chloride) can degrade the aldehyde or promote side reactions such as acetalization or polymerization.
This guide presents two validated protocols:
-
Protocol A (HATU-Mediated): The "Gold Standard" for high-throughput, milligram-to-gram scale synthesis, prioritizing purity and functional group tolerance.
-
Protocol B (Mixed Anhydride): A scalable, cost-effective route using Isobutyl Chloroformate (IBCF), ideal for multi-gram preparations.
Strategic Analysis & Retrosynthesis
The target molecule contains two reactive carbonyls: a carboxylic acid and an aldehyde . The strategy relies on the differential nucleophilicity of the amine (methylamine) and the activation of the carboxylate.
Reaction Scheme
Figure 1: General reaction workflow for the selective amidation of 3-formylbenzoic acid.
Method Selection Matrix
| Feature | Protocol A: HATU Coupling | Protocol B: Mixed Anhydride (IBCF) |
| Scale | 10 mg – 5 g | 5 g – 100 g+ |
| Cost | High (Reagent cost) | Low |
| Purity Profile | Excellent (Easy removal of byproducts) | Good (Requires temperature control) |
| Aldehyde Safety | High (Neutral/Mild conditions) | Moderate (Risk of reduction if not controlled) |
| Byproducts | Water-soluble urea/HOBt species | CO₂, Isobutanol |
Pre-Synthesis Requirements
Reagents & Materials[1][2][3][4][5][6][7][8][9]
-
Starting Material: 3-Formylbenzoic acid (CAS: 619-21-6), >97% purity.
-
Amine Source: Methylamine Hydrochloride (CAS: 593-51-1). Note: Using the HCl salt allows for precise stoichiometry compared to volatile aqueous solutions.
-
Coupling Agents:
-
HATU (CAS: 148893-10-1)
-
Isobutyl Chloroformate (IBCF) (CAS: 543-27-1)[1]
-
-
Bases: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).
-
Solvents: Anhydrous DMF (Protocol A) or THF/DCM (Protocol B).
Protocol A: HATU-Mediated Synthesis (High Purity)
Application: Discovery chemistry, library synthesis, high-value intermediate production.
Step-by-Step Methodology
-
Preparation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-formylbenzoic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Why DMF? It ensures complete solubility of the polar acid and the subsequent salt forms.
-
-
Activation:
-
Add DIPEA (3.0 equiv). The solution may darken slightly.
-
Cool the mixture to 0°C (ice bath).
-
Add HATU (1.1 equiv) in one portion.[2]
-
Wait: Stir at 0°C for 15 minutes. Critical Step: This allows the formation of the activated OAt-ester before the amine is introduced, minimizing racemization (if chiral centers were present) and maximizing efficiency.
-
-
Amidation:
-
Add Methylamine Hydrochloride (1.2 equiv) in one portion.
-
Remove the ice bath and allow the reaction to warm to Room Temperature (RT) .
-
Stir for 2–4 hours.
-
-
Monitoring:
-
Check via TLC (50% EtOAc/Hexanes) or LCMS. The carboxylic acid peak should disappear.
-
-
Workup (Aqueous Extraction):
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume).
-
Wash 1: 1N HCl (2x). Purpose: Removes excess DIPEA and unreacted Methylamine.
-
Wash 2: Saturated NaHCO₃ (2x). Purpose: Removes unreacted 3-formylbenzoic acid and HATU byproducts.
-
Wash 3: Saturated Brine (1x).
-
Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude material is often pure enough (>95%) for subsequent steps. If necessary, purify via flash chromatography (SiO₂, gradient 0-60% EtOAc in Hexanes).
-
Protocol B: Mixed Anhydride Synthesis (Scale-Up)
Application: Process chemistry, bulk intermediate synthesis (>10g).
Step-by-Step Methodology
-
Preparation:
-
Dissolve 3-formylbenzoic acid (1.0 equiv) in anhydrous THF (0.3 M).
-
Add N-Methylmorpholine (NMM) (1.1 equiv).
-
Cool the solution to -15°C using a salt/ice bath or cryocooler. Temperature control is vital to prevent decomposition of the mixed anhydride.
-
-
Activation:
-
Add Isobutyl Chloroformate (IBCF) (1.05 equiv) dropwise over 10 minutes.
-
Stir at -15°C for 20 minutes. A white precipitate (NMM·HCl) will form.[3]
-
-
Amidation:
-
Separately, prepare a solution/suspension of Methylamine HCl (1.2 equiv) and NMM (1.2 equiv) in a minimal amount of DMF or water (if using a biphasic protocol, but anhydrous DMF is preferred to avoid hydrolysis).
-
Add the amine mixture to the cold anhydride solution dropwise.[4]
-
Maintain temperature < -5°C during addition.
-
-
Completion:
-
Allow the mixture to warm to RT over 1 hour.
-
-
Workup:
-
Concentrate the THF to 1/3 volume.
-
Dilute with EtOAc and perform the standard acid/base wash cycle described in Protocol A.
-
Quality Control & Validation
Expected Analytical Data
| Parameter | Specification | Diagnostic Signal |
| Appearance | White to off-white solid | N/A |
| ¹H NMR (DMSO-d₆) | Aldehyde Proton | δ ~10.1 ppm (s, 1H) |
| ¹H NMR (DMSO-d₆) | Amide Methyl | δ ~2.85 ppm (d, 3H) |
| ¹H NMR (DMSO-d₆) | Amide NH | δ ~8.5 ppm (br q, 1H) |
| LCMS | Molecular Ion | [M+H]⁺ = 164.1 |
Troubleshooting Guide
Figure 2: Troubleshooting decision tree for common synthesis issues.
Safety & Handling
-
3-Formylbenzoic Acid: Irritant.[5][6][7] Avoid inhalation of dust.[7][8]
-
Methylamine: Corrosive and toxic.[7] Handle in a well-ventilated fume hood.
-
HATU: Potential sensitizer. Wear gloves and avoid contact with skin.[6][8]
-
Waste Disposal: Aqueous washes containing DIPEA and HATU byproducts should be treated as hazardous organic waste.
References
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU Protocols. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Isobutyl Chloroformate (Mixed Anhydride) Protocols. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Benzamide Synthesis and Schotten-Baumann Reaction. Retrieved from [Link]
-
Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors. Org. Synth. 2022, 99, 305-325.[9] Retrieved from [Link]
Sources
- 1. Isobutyl Chloroformate [commonorganicchemistry.com]
- 2. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. 3-Formylbenzoic acid 3-Carboxybenzaldehyde [sigmaaldrich.com]
- 6. 3-Formylbenzoic acid(619-21-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. orgsyn.org [orgsyn.org]
Application Note: Strategic Utilization of 3-Formyl-N-methylbenzamide in Heterocyclic Scaffold Construction
Detailed Application Note & Protocol Guide
Executive Summary
3-Formyl-N-methylbenzamide (CAS 183739-65-3) is a bifunctional building block critical in the synthesis of "privileged structures" in medicinal chemistry.[1] Its utility stems from the orthogonal reactivity of its two functional groups: a highly electrophilic aldehyde at the meta-position and a robust N-methyl amide moiety.[1]
Unlike ortho-substituted analogues (which prone to intramolecular cyclization to isoindolinones), the meta-arrangement of 3-Formyl-N-methylbenzamide allows it to serve as a stable "anchor" for attaching pharmacophores or initiating multicomponent reactions (MCRs) without self-quenching.[1] This guide details the protocols for utilizing this compound in the synthesis of Kinase Inhibitors , HDAC Inhibitors , and Dihydropyrimidinone libraries .
Chemical Profile & Reactivity Analysis
| Property | Specification | Mechanistic Implication |
| CAS Number | 183739-65-3 | Unique identifier for sourcing.[1][2][3] |
| Molecular Weight | 163.17 g/mol | Low MW allows for "fragment-based" drug design (FBDD).[1] |
| CLogP | ~0.77 | High water solubility relative to lipophilic analogues; improves ADME profiles.[1] |
| Aldehyde Reactivity | High (Electrophilic) | Primary site for reductive amination, Knoevenagel condensation, and MCRs.[1] |
| Amide Stability | High (Nucleophilic/H-bond) | Remains intact during standard aldehyde transformations; acts as a hydrogen bond donor (HBD) in final drug targets.[1] |
Strategic Utility Diagram
The following diagram illustrates the divergent synthetic pathways accessible from this single precursor.
Figure 1: Divergent synthetic pathways utilizing 3-Formyl-N-methylbenzamide as a core scaffold.[1]
Application Protocols
Protocol A: Reductive Amination for Kinase Inhibitor Synthesis
Context: This is the most prevalent application.[1] The aldehyde is coupled with a secondary amine (often a piperazine or piperidine derivative) to link the benzamide "head group" to a kinase-binding "tail".[1] This motif is seen in PARP and SYK inhibitors.[1]
Mechanism: Formation of an iminium ion intermediate followed by selective reduction.[1][4] We utilize Sodium Triacetoxyborohydride (STAB) over Cyanoborohydride to avoid toxic cyanide byproducts and ensure tighter control over mono-alkylation.[1]
Materials:
-
Substrate: 3-Formyl-N-methylbenzamide (1.0 equiv)
-
Amine Partner: N-Boc-piperazine or functionalized heterocycle (1.1 equiv)[1]
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)[1]
-
Catalyst: Acetic Acid (AcOH) (1-2 drops, catalytic)[1]
Step-by-Step Procedure:
-
Imine Formation:
-
In a flame-dried round-bottom flask, dissolve 3-Formyl-N-methylbenzamide (1.63 g, 10 mmol) and the amine partner (11 mmol) in anhydrous DCE (40 mL).
-
Add Glacial Acetic Acid (0.1 mL).
-
Critical Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen. Monitor by TLC (disappearance of aldehyde spot) to ensure imine formation before adding the reductant.[1] This prevents direct reduction of the aldehyde to the alcohol.[1]
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add STAB (3.18 g, 15 mmol) portion-wise over 10 minutes.
-
Allow the reaction to warm to RT and stir for 4–12 hours.
-
-
Quenching & Workup:
-
Quench with saturated aqueous NaHCO₃ (30 mL). Stir for 15 minutes until gas evolution ceases.
-
Extract with DCM (3 x 30 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.[1]
-
-
Purification:
Yield Expectation: 75–90% isolated yield.
Protocol B: Biginelli Multicomponent Reaction (Library Generation)
Context: Used to generate Dihydropyrimidinone (DHPM) libraries.[1] The 3-formyl group acts as the aryl component.[1] The resulting scaffold places the N-methylbenzamide group at the C4 position of the pyrimidine ring, a topology useful for Calcium Channel Blockers and mitotic kinesin inhibitors.
Materials:
-
Aldehyde: 3-Formyl-N-methylbenzamide (1.0 equiv)[1][2][6][7]
-
1,3-Dicarbonyl: Ethyl acetoacetate (1.0 equiv)[1]
-
Urea/Thiourea: Urea (1.2 equiv)[1]
-
Catalyst: Ytterbium(III) triflate [Yb(OTf)₃] (5 mol%) or TMSCl (1.0 equiv)[1]
-
Solvent: Ethanol or Acetonitrile[1]
Step-by-Step Procedure:
-
One-Pot Assembly:
-
Combine 3-Formyl-N-methylbenzamide (10 mmol), Ethyl acetoacetate (10 mmol), and Urea (12 mmol) in Ethanol (20 mL).
-
Add the catalyst (Yb(OTf)₃, 0.5 mmol).[1]
-
-
Reflux:
-
Heat the mixture to reflux (80°C) for 4–6 hours.
-
Observation: The reaction mixture often becomes turbid as the DHPM product precipitates.[1]
-
-
Isolation:
-
Recrystallization:
-
Recrystallize from hot Ethanol/DMF mixtures if necessary to remove trace aldehyde.[1]
-
Yield Expectation: 60–80%.
Protocol C: Oxidative Condensation to Benzimidazoles
Context: To synthesize 2-arylbenzimidazoles where the N-methylbenzamide is the aryl substituent. This creates a bi-heteroaryl system common in anti-infectives.[1]
Materials:
-
Aldehyde: 3-Formyl-N-methylbenzamide (1.0 equiv)[1][2][6][7]
-
Diamine: o-Phenylenediamine (1.0 equiv)[1]
-
Oxidant: Sodium Metabisulfite (Na₂S₂O₅) (1.2 equiv) or Air/O₂ with catalyst.[1]
-
Solvent: DMF or Ethanol/Water.[1]
Step-by-Step Procedure:
-
Condensation:
-
Dissolve the diamine (10 mmol) and 3-Formyl-N-methylbenzamide (10 mmol) in DMF (15 mL).
-
Heat to 80°C for 1 hour to form the intermediate Schiff base/dihydrobenzimidazole.[1]
-
-
Oxidative Cyclization:
-
Workup:
Troubleshooting & Optimization (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| Low Yield in Reductive Amination | Incomplete Imine Formation | Ensure the aldehyde and amine stir with AcOH for at least 30 mins before adding STAB. Use Molecular Sieves (4Å) to drive equilibrium.[1] |
| Over-reduction to Alcohol | Reductant too strong or added too early | Switch from NaBH₄ to NaBH(OAc)₃ (STAB).[1] Do not add reductant until TLC shows imine formation.[1] |
| Solubility Issues | Amide H-bonding | The N-methylbenzamide group can cause stacking.[1] Use DMF/DCM mixtures or warm the solvent slightly during workup.[1] |
| Impurity: Benzyl Alcohol | Residual Aldehyde Reduction | This is a common side product.[1] It can be separated via column chromatography (it is less polar than the amine product).[1] |
References
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link[1]
-
Kappe, C. O. (1993).[1] "100 years of the Biginelli dihydropyrimidine synthesis." Tetrahedron, 49(32), 6937-6963.[1] Link
-
PubChem. "Compound Summary: 3-Formyl-N-methylbenzamide (CAS 183739-65-3)."[1] National Center for Biotechnology Information.[1] Link
-
Li, J. J. (2014).[1][8] Name Reactions in Heterocyclic Chemistry. Wiley.[1] (General reference for Benzimidazole synthesis via oxidative condensation).
Sources
- 1. 3-formyl-N-methylbenzamide | C9H9NO2 | CID 22051433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. King-Pharm Co., Ltd. [king-pharm.com]
- 3. biosynce.com [biosynce.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
- 6. eMolecules 3-Formyl-N-methylbenzamide | 183739-65-3 | MFCD09758971 | 1g, | Fisher Scientific [fishersci.com]
- 7. EnamineStore [enaminestore.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: 3-Formyl-N-methylbenzamide in Agrochemical Discovery
Topic: Strategic Utilization of 3-Formyl-N-methylbenzamide (CAS: 100386-89-6) as a Scaffold for Next-Generation Crop Protection Agents.[1][2]
Executive Summary
3-Formyl-N-methylbenzamide represents a highly strategic, bifunctional building block in modern agrochemical synthesis. Unlike simple benzamides, this intermediate possesses two distinct reactive handles—the N-methyl amide (directing group/hydrogen bond donor) and the meta-formyl group (versatile electrophile)—positioned in a 1,3-relationship.[1][2] This geometry is critical for "scaffold hopping" in the development of Ryanodine Receptor (RyR) modulators (insecticides) and Succinate Dehydrogenase (SDH) inhibitors (fungicides), where non-linear molecular topology often dictates binding affinity.[1]
This application note details the utility of 3-Formyl-N-methylbenzamide in synthesizing hydrazone-based fungicidal libraries and benzylic amine insecticidal precursors.[1][2] It provides validated protocols for high-throughput synthesis and purification, ensuring reproducibility in discovery pipelines.[1][2]
Chemical Profile & Strategic Value[1][2][3]
| Property | Specification | Relevance to Agrochemical Design |
| CAS Number | 100386-89-6 | Unique identifier for sourcing and IP tracking.[1][2] |
| Molecular Formula | C₉H₉NO₂ | Low molecular weight (163.17 g/mol ) allows for significant elaboration while adhering to "Lipinski-like" rules for agrochemicals.[1][2] |
| Functional Groups | 1. meta-Aldehyde (-CHO)2.[1][2] N-Methyl Amide (-CONHMe) | Aldehyde: Gateway to Schiff bases, hydrazones, and benzylic amines.Amide: Mimics the pharmacophore found in commercial insecticides like Chlorantraniliprole.[1][2] |
| Geometry | 1,3-Substitution (meta) | Induces a "kink" in the molecular structure, essential for fitting into the hydrophobic pockets of RyR and SDH enzymes.[1][2] |
Mechanistic Insight: The N-methyl amide moiety serves as a critical hydrogen bond donor.[1][2] In many active agrochemicals (e.g., benzamide insecticides), this group interacts with the backbone carbonyls of the target protein, anchoring the ligand.[1][2] The meta-formyl group then allows the chemist to grow the molecule into the "solvent-exposed" region or a secondary hydrophobic pocket, optimizing potency.[1][2]
Application I: Synthesis of Hydrazone Fungicide Libraries
Context: Hydrazones are a privileged structure in fungicidal chemistry, often disrupting cellular respiration or cell wall synthesis.[1][2] The condensation of 3-Formyl-N-methylbenzamide with substituted hydrazines yields a library of N-methylbenzamide-3-hydrazones, a class showing promise against Botrytis cinerea and Fusarium spp.[1][2]
Protocol A: Acid-Catalyzed Condensation (High-Throughput Compatible)
This protocol is designed for parallel synthesis in 20 mL scintillation vials.[1][2]
Reagents:
-
Substrate: 3-Formyl-N-methylbenzamide (1.0 eq)
-
Reactant: Aryl hydrazine hydrochloride (substituted) (1.1 eq)[1][2]
-
Solvent: Ethanol (EtOH) or Methanol (MeOH) (anhydrous)[1][2]
-
Catalyst: Glacial Acetic Acid (cat.[1] 2-3 drops)
Step-by-Step Methodology:
-
Dissolution: In a 20 mL vial, dissolve 163 mg (1.0 mmol) of 3-Formyl-N-methylbenzamide in 5 mL of absolute EtOH.
-
Activation: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity.
-
Addition: Add 1.1 mmol of the selected aryl hydrazine. If the hydrazine is a hydrochloride salt, add 1.1 mmol of Sodium Acetate (NaOAc) to buffer the solution.[2]
-
Reflux: Cap the vial and heat the reaction block to 80°C for 2-4 hours.
-
Isolation: Cool to room temperature. Most hydrazones will precipitate as crystalline solids.[1]
-
Purification: Filter the precipitate and wash with cold EtOH (2 x 2 mL). If no precipitate forms, evaporate solvent and recrystallize from EtOH/Water (9:1).[1][2]
Data Output: Yields typically range from 85-95% .[1][2] The resulting library can be directly screened in microtiter plate antifungal assays.[1][2]
Application II: Reductive Amination for Insecticidal Scaffolds
Context: Many modern insecticides (e.g., neonicotinoid replacements) utilize a benzylic amine linkage.[1][2] Converting the formyl group to a benzylic amine allows for the attachment of heterocycles (e.g., pyridine, thiazole) crucial for nicotinic acetylcholine receptor (nAChR) modulation.[1][2]
Protocol B: "One-Pot" Reductive Amination
Uses Sodium Triacetoxyborohydride (STAB) for mild, selective reduction in the presence of the amide.[1][2]
Reagents:
-
Substrate: 3-Formyl-N-methylbenzamide (1.0 eq)
-
Amine: Heterocyclic amine (e.g., 2-aminopyridine derivative) (1.0 eq)[1][2]
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 eq)[1][2]
Step-by-Step Methodology:
-
Imine Formation: Mix 1.0 mmol of 3-Formyl-N-methylbenzamide and 1.0 mmol of the amine in 10 mL DCE. Stir at room temperature for 30-60 mins.
-
Reduction: Add 1.4 mmol (297 mg) of STAB in one portion.
-
Critical Control: Ensure the reaction is kept under an inert atmosphere (N₂) to prevent hydrolysis of the intermediate imine.
-
-
Quench: After 12 hours, quench with saturated aqueous NaHCO₃ (10 mL).
-
Extraction: Extract with DCM (3 x 10 mL). Dry organic phase over MgSO₄ and concentrate.[1][3]
-
Purification: Flash chromatography is usually required (Gradient: 0-10% MeOH in DCM).[1]
Visualizing the Discovery Workflow
The following diagram illustrates the divergent synthesis pathways starting from 3-Formyl-N-methylbenzamide, highlighting the decision logic for fungicidal vs. insecticidal discovery.
Caption: Divergent synthesis workflow utilizing 3-Formyl-N-methylbenzamide to generate distinct agrochemical pharmacophores.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized libraries, the following QC parameters must be met.
| Technique | Expected Signal (3-Formyl-N-methylbenzamide) | Transformation Indicator |
| ¹H NMR (DMSO-d₆) | Aldehyde: Singlet at ~10.0 ppm.Amide NH: Broad singlet at ~8.5 ppm.N-Methyl: Doublet at ~2.8 ppm.[1][2] | Hydrazone Formation: Disappearance of 10.0 ppm singlet; appearance of imine proton (~8.3 ppm).[1] |
| IR Spectroscopy | C=O (Aldehyde): ~1700 cm⁻¹C=O[1][2] (Amide): ~1650 cm⁻¹ | Reductive Amination: Disappearance of 1700 cm⁻¹ peak; appearance of N-H stretch if secondary amine formed.[1] |
| LC-MS | [M+H]⁺: 164.1 m/z | Mass shift corresponding to the added amine/hydrazine fragment (-H₂O).[1][2] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22051433, 3-formyl-N-methylbenzamide.[1][2] Retrieved from [Link]
-
Lozano Mera, B. D., et al. (2021). Synthesis of N-decyl-4-((3-formyl-4-hydroxyphenoxy)methyl)benzamide...[1][2][4] Conciencia Digital, 4(2), 169-184.[1][2][4] (Demonstrates benzamide-aldehyde synthetic utility). Retrieved from [Link]
-
Google Patents (2017). WO2017102275A1 - Benzamide compounds and their use as herbicides.[1] (Contextualizes benzamide class in agrochemistry). Retrieved from
-
MDPI (2023). Synthesis and In Silico Evaluation of Potential Insecticide Activity of Benzamides. Molecules.[1][3][4][5][6][7][8][9][10] (Validates benzamide scaffold for insecticide discovery). Retrieved from [Link][1][2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2017102275A1 - Benzamide compounds and their use as herbicides - Google Patents [patents.google.com]
- 3. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
- 4. cienciadigital.org [cienciadigital.org]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US6642379B1 - Benzamide derivatives, insecticides for agricultural and horticultural use and usage thereof - Google Patents [patents.google.com]
Technical Application Note: Analytical Characterization of 3-Formyl-N-methylbenzamide
Introduction & Scope
3-Formyl-N-methylbenzamide (CAS: 104978-83-8) is a critical synthetic intermediate, most notably utilized in the manufacturing of Poly (ADP-ribose) polymerase (PARP) inhibitors such as Rucaparib (Rubraca). Its structure comprises a benzene ring substituted meta- by a reactive formyl group (-CHO) and an N-methylcarboxamide moiety.
The duality of its functional groups presents specific analytical challenges:
-
Reactivity: The aldehyde is prone to oxidation (to carboxylic acid) or reduction (to alcohol) during storage and sample preparation.
-
Chromatography: The amide functionality requires pH control to prevent peak tailing, while the aldehyde prohibits the use of primary amine buffers (e.g., TRIS) due to Schiff base formation.
This guide provides a validated approach to the structural characterization and quantitative assay of this molecule, ensuring the high purity required for GMP downstream processing.
Structural Identification (The "Fingerprint")
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure is unambiguously confirmed via
Protocol:
-
Solvent: DMSO-
(Preferred for solubility and preventing exchange of the amide proton). -
Concentration: 10 mg/mL.
-
Reference: TMS (0.00 ppm).
Diagnostic Signals (Predicted & Literature Supported):
| Moiety | Chemical Shift (
Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode (
). -
Target Mass:
-
Molecular Weight: 163.17 g/mol .[1]
-
Observed Ion (
): 164.2 ( ).
-
-
Fragmentation: High collision energy may show loss of the methyl-amine group (
Da) or CO loss from the aldehyde.
Chromatographic Purity (HPLC Protocol)
This method separates the parent aldehyde from its two primary degradation products: 3-Carboxy-N-methylbenzamide (Oxidation Impurity) and 3-(Hydroxymethyl)-N-methylbenzamide (Reduction Impurity).
Method Parameters[1][2][3]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),
mm, 3.5 µm. -
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH keeps the potential acid impurity protonated, improving retention and peak shape).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Benzamide absorption max) and 280 nm (Aldehyde specificity).
-
Column Temp: 30°C.
Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold |
| 15.0 | 40 | 60 | Linear Gradient |
| 18.0 | 5 | 95 | Wash |
| 20.0 | 95 | 5 | Re-equilibration |
Sample Preparation (Critical)
-
Precaution: Do not use methanol as a diluent if the sample will sit for >4 hours, as hemiacetal formation can occur with the aldehyde, creating a "ghost" peak.
-
Vials: Amber glass to prevent photo-oxidation of the aldehyde.
Analytical Workflow & Logic
The following diagram illustrates the decision matrix for characterizing this intermediate, differentiating between "Release Testing" (Routine) and "Characterization" (Deep Dive).
Figure 1: Analytical workflow for the qualification of 3-Formyl-N-methylbenzamide intermediates.
Impurity Profiling Logic
Understanding the chemical behavior of the aldehyde is vital for interpreting HPLC chromatograms. The diagram below details the degradation pathways that must be monitored.
Figure 2: Degradation pathways and potential impurities. Note that Impurity C is a method artifact, not a synthetic byproduct.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22051433, 3-formyl-N-methylbenzamide. Retrieved from [Link]
-
World Intellectual Property Organization (2023). WO2023167475 - Improved Preparation Method for Rucaparib. (Describes the use of formyl/cyano benzamide intermediates). Retrieved from [Link]
-
Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives.[2][3][4] (Reference for general benzamide/amide HPLC conditions using acidic mobile phases). Acta Poloniae Pharmaceutica.[2][4] Retrieved from [Link]
Sources
thin-layer chromatography (TLC) analysis of 3-Formyl-N-methylbenzamide reactions
Executive Summary
This guide details the thin-layer chromatography (TLC) protocols for analyzing 3-Formyl-N-methylbenzamide (CAS: 100918-67-6), a critical intermediate in medicinal chemistry often used for reductive aminations and heterocycle synthesis.[1]
Unlike simple benzaldehydes, this compound possesses a dual-polarity character due to the lipophilic aromatic ring and the polar N-methylamide moiety.[1] This creates unique chromatographic challenges, specifically silanol-amide hydrogen bonding which causes peak tailing.[1] This note provides a self-validating method to monitor its reactivity, specifically focusing on the consumption of the formyl group using selective visualization techniques.
Physicochemical Context & TLC Theory
To develop a robust separation, one must understand the molecular interactions at play on the Silica Gel 60 F
| Functional Group | Interaction with Silica (Stationary Phase) | Chromatographic Implication |
| Formyl (-CHO) | Dipole-dipole interactions.[1] Moderate retention. | Reactive Handle. Can be selectively stained with 2,4-DNP (Orange).[1] |
| N-Methylamide (-CONHMe) | Strong Hydrogen Bonding (H-bond donor/acceptor).[1] | Tailing Risk. The amide proton interacts with free silanols ( |
| Benzene Ring | UV Active. Strong absorption at 254 nm due to conjugation.[1] |
The Senior Scientist's Insight: Standard Hexane/Ethyl Acetate systems often fail to produce sharp spots for benzamides due to the amide-silanol drag.[1] We utilize a DCM/Methanol system or modify the mobile phase with a "displacer" (like triethylamine or acetic acid) to cap silanol sites, ensuring sharp Gaussian spots.
Method Development Workflow
The following decision tree outlines the logic for selecting the optimal mobile phase based on the reaction outcome you are monitoring.
Figure 1: Decision matrix for mobile phase selection based on the chemical nature of the product.[1]
Detailed Protocols
Protocol A: Standard Reaction Monitoring (UV 254 nm)
Objective: Routine monitoring of starting material (SM) consumption.[1]
Reagents & Equipment:
-
Plates: Silica Gel 60 F
on Aluminum or Glass backing.[1] -
Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) [95:5 v/v].[1]
-
Why this system? The 5% MeOH disrupts the amide-silica H-bonds, sharpening the spot.[1]
-
-
Sample: Reaction mixture diluted in DCM (approx. 5 mg/mL).
Step-by-Step Procedure:
-
Chamber Saturation: Pour 10 mL of mobile phase into the chamber. Insert a filter paper wick and close the lid.[1] Allow to equilibrate for 5 minutes. Crucial for reproducible Rf values.
-
Spotting (The Three-Lane Rule):
-
Elution: Run the solvent front to 80% of the plate height.[1]
-
Visualization: View under UV lamp (254 nm). The benzamide core will quench fluorescence (dark spot on green background).
Expected Rf Values (DCM:MeOH 95:5):
-
3-Formyl-N-methylbenzamide: 0.45 – 0.55[1]
-
3-Hydroxymethyl-N-methylbenzamide (Product): 0.25 – 0.35 (More polar due to -OH).[1]
Protocol B: Aldehyde Specific Verification (2,4-DNP Stain)
Objective: Confirm that the spot observed is indeed the unreacted aldehyde and not a UV-active by-product.[1] This is the Gold Standard for confirming conversion.
Reagent Preparation (Brady’s Reagent):
-
Dissolve 1 g of 2,4-Dinitrophenylhydrazine (2,4-DNP) in 5 mL conc.[1] sulfuric acid.[1][4][5][6]
-
Slowly add this to a mixture of 10 mL water and 35 mL ethanol. Stir vigorously.
Procedure:
-
Run the TLC plate as described in Protocol A.
-
Do not heat the plate yet.
-
Dip the plate into the 2,4-DNP stain (or spray heavily).[1]
-
Observation:
-
Causality: The formation of the conjugated hydrazone system shifts the absorption into the visible spectrum.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Streaking / Tailing | Amide group H-bonding with silica.[1] | Add 1% Triethylamine (if product is amine) or switch to DCM/MeOH system.[1] |
| "Ghost" Spots | Decomposition of aldehyde on acidic silica.[1] | Use neutral alumina plates or run the TLC immediately after spotting.[1] |
| Co-elution | Product and SM have similar polarity. | Change selectivity mechanism. Switch from DCM (dipole) to Toluene/Acetone (pi-pi/dipole mix).[1] |
Visualizing the Reaction Pathway
The following diagram illustrates the expected TLC pattern during the reduction of the formyl group to an alcohol.
Figure 2: Simulated TLC plate showing the separation of the yellow-staining aldehyde (SM) from the UV-active but non-staining product (alcohol).[1]
References
-
PubChem. 3-Formyl-N-methylbenzamide (Compound). National Library of Medicine.[1] [Link]
-
Chemistry LibreTexts. Visualizing TLC Plates. [Link]
-
ResearchGate. Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase. [Link]
Sources
Application Note & Protocols: Developing Assays to Interrogate the Biological Activity of 3-Formyl-N-methylbenzamide as a Potential PARP Inhibitor
Introduction: The Therapeutic Potential of PARP Inhibition and the Benzamide Scaffold
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to a variety of cellular processes, most notably DNA repair and the maintenance of genomic stability.[1][2][3] In instances of single-strand DNA breaks, PARP1, a key member of this family, is recruited to the site of damage and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.[2]
The inhibition of PARP has emerged as a promising therapeutic strategy in oncology, particularly for cancers harboring defects in other DNA repair pathways, such as those with BRCA1/2 mutations.[4][5] This concept, known as synthetic lethality, arises because the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication. In cells with a compromised homologous recombination repair system (due to BRCA mutations, for example), these double-strand breaks cannot be efficiently repaired, leading to cell death.[6]
The benzamide chemical scaffold is a well-established pharmacophore found in numerous clinically approved drugs and investigational compounds. Notably, several benzamide derivatives have been identified as potent PARP inhibitors, with 3-aminobenzamide being a classic example.[7][8] The structural similarities between 3-aminobenzamide and the novel compound, 3-Formyl-N-methylbenzamide, provide a strong rationale for investigating the latter as a potential PARP inhibitor. This application note provides a comprehensive guide with detailed protocols for researchers, scientists, and drug development professionals to systematically evaluate the biological activity of 3-Formyl-N-methylbenzamide as a putative PARP inhibitor.
Proposed Mechanism of Action
We hypothesize that 3-Formyl-N-methylbenzamide acts as a competitive inhibitor of PARP1, binding to the enzyme's active site and preventing the binding of its natural substrate, nicotinamide adenine dinucleotide (NAD+). This inhibition would block the synthesis of PAR, thereby disrupting the recruitment of DNA repair machinery to sites of DNA damage. The anticipated downstream cellular effects include the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis, particularly in cancer cells with deficient DNA repair mechanisms.
Experimental Workflows & Protocols
This section outlines a tiered approach to characterizing the biological activity of 3-Formyl-N-methylbenzamide, starting with biochemical assays to confirm direct enzyme inhibition, followed by cell-based assays to assess its effects in a physiological context.
Diagram: Experimental Workflow
Caption: A tiered approach for characterizing 3-Formyl-N-methylbenzamide.
Part 1: Biochemical Assays for Direct PARP1 Inhibition
Biochemical assays are essential for determining if 3-Formyl-N-methylbenzamide directly interacts with and inhibits the enzymatic activity of PARP1 in a cell-free system.[9]
Protocol 1: In Vitro PARP1 Activity Assay (Colorimetric)
This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct measure of PARP1 activity. The amount of incorporated biotin is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric substrate.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone H1
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Biotinylated NAD+
-
3-Formyl-N-methylbenzamide (test compound)
-
3-Aminobenzamide (positive control inhibitor)[7]
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
96-well microplate (high-binding capacity)
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with 10 µg/ml Histone H1 in PBS overnight at 4°C. Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Compound Preparation: Prepare a serial dilution of 3-Formyl-N-methylbenzamide and 3-aminobenzamide in assay buffer. Include a vehicle control (e.g., DMSO).
-
Reaction Setup: In each well, add the following in order:
-
50 µl of assay buffer
-
10 µl of activated DNA (10 µg/ml)
-
10 µl of test compound dilution or control
-
10 µl of recombinant PARP1 enzyme (e.g., 10 ng/µl)
-
-
Initiate Reaction: Add 20 µl of biotinylated NAD+ (final concentration 10 µM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Washing: Wash the plate five times with wash buffer to remove unincorporated biotinylated NAD+.
-
Detection: Add 100 µl of Streptavidin-HRP (diluted in wash buffer) to each well and incubate at room temperature for 1 hour.
-
Substrate Addition: Wash the plate five times with wash buffer. Add 100 µl of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Readout: Stop the reaction by adding 100 µl of stop solution. Read the absorbance at 450 nm using a microplate reader.
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.
| Compound | IC₅₀ (µM) - Hypothetical Data |
| 3-Formyl-N-methylbenzamide | 5.2 |
| 3-Aminobenzamide (Control) | 2.8 |
Protocol 2: Enzyme Kinetic Studies
To understand the mechanism of inhibition (e.g., competitive, non-competitive), kinetic assays are performed by varying the concentration of the substrate (NAD+) at fixed concentrations of the inhibitor.[10][11]
Procedure:
-
Follow the setup of the PARP1 activity assay described above.
-
For each concentration of 3-Formyl-N-methylbenzamide (including a zero-inhibitor control), perform the assay with a range of NAD+ concentrations (e.g., 0.5 µM to 50 µM).
-
Measure the initial reaction rates (absorbance change per minute) for each condition.
Data Analysis: Generate Michaelis-Menten plots (reaction rate vs. substrate concentration) for each inhibitor concentration. Create a Lineweaver-Burk plot (1/rate vs. 1/[substrate]) to visualize the mechanism of inhibition. A competitive inhibitor will show an increase in the apparent Km with no change in Vmax.
Part 2: Cell-Based Assays for Cellular Activity and Mechanism of Action
Cell-based assays are crucial for confirming that 3-Formyl-N-methylbenzamide can penetrate cell membranes, engage its target in a cellular environment, and elicit the expected downstream biological effects.
Protocol 3: Cell Viability Assay
This assay determines the cytotoxic or cytostatic effects of the compound on cancer cell lines, particularly those with and without DNA repair deficiencies (e.g., BRCA1-mutant vs. BRCA1-wildtype).
Materials:
-
BRCA1-mutant (e.g., MDA-MB-436) and BRCA1-wildtype (e.g., MCF-7) breast cancer cell lines
-
Cell culture medium and supplements
-
3-Formyl-N-methylbenzamide
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 3-Formyl-N-methylbenzamide for 72 hours.
-
Viability Assessment (MTT):
-
Add MTT reagent to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Read the absorbance at 570 nm.
-
-
Viability Assessment (CellTiter-Glo®):
-
Equilibrate the plate and reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence.
-
Data Analysis: Calculate the percent viability relative to the vehicle-treated control. Determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line.
| Cell Line | Genotype | GI₅₀ (µM) - Hypothetical Data |
| MDA-MB-436 | BRCA1-mutant | 12.5 |
| MCF-7 | BRCA1-wildtype | > 100 |
Protocol 4: DNA Damage Assessment
To confirm that the cytotoxic effects are mediated by the accumulation of DNA damage, two key assays are recommended: the Comet assay for single- and double-strand breaks and immunofluorescence staining for γH2AX foci, a marker of double-strand breaks.[12]
Procedure:
-
Treat cells with 3-Formyl-N-methylbenzamide for 24 hours.
-
Harvest and resuspend the cells in low-melting-point agarose.
-
Pipette the cell-agarose suspension onto a CometSlide™.
-
Lyse the cells in a lysis buffer to remove membranes and cytoplasm, leaving behind the nucleoid.
-
Subject the slides to electrophoresis under alkaline conditions. Damaged DNA will migrate out of the nucleoid, forming a "comet tail."[13]
-
Stain the DNA with a fluorescent dye (e.g., SYBR Gold) and visualize using a fluorescence microscope.
Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using appropriate software.
Procedure:
-
Grow cells on coverslips and treat with 3-Formyl-N-methylbenzamide for 24 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block with 1% BSA in PBST.
-
Incubate with a primary antibody against phosphorylated H2AX (γH2AX).
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips with a mounting medium containing DAPI to counterstain the nuclei.
-
Visualize the γH2AX foci using a fluorescence or confocal microscope.
Data Analysis: Quantify the number of γH2AX foci per cell. An increase in the number of foci indicates an increase in DNA double-strand breaks.
Signaling Pathway Visualization
Caption: Proposed mechanism of action for 3-Formyl-N-methylbenzamide.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial characterization of 3-Formyl-N-methylbenzamide as a potential PARP inhibitor. Successful outcomes from these assays, including potent inhibition of PARP1 in biochemical assays and selective cytotoxicity towards DNA repair-deficient cancer cells, would provide strong evidence for its mechanism of action.
Future studies could involve more advanced assays such as PARP trapping assays to determine if the compound traps PARP on DNA, a key mechanism for the efficacy of some clinical PARP inhibitors.[5][14] Furthermore, in vivo studies in animal models of cancer would be the next logical step to evaluate the therapeutic potential of this promising compound.
References
- Review of poly (ADP-ribose) polymerase (PARP) mechanisms of action and rationale for targeting in cancer and other diseases. Critical Reviews in Eukaryotic Gene Expression.
- Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC.
- Review of poly (ADP-ribose) polymerase (PARP) mechanisms of action and rationale for targeting in cancer and other diseases. - Semantic Scholar. Semantic Scholar.
-
PARP assay kits - Cambridge Bioscience. Cambridge Bioscience. [Link]
-
How To Choose the Right Assay for PARP - Technology Networks. Technology Networks. [Link]
-
Review of poly (ADP-ribose) polymerase (PARP) mechanisms of action and rationale for targeting in cancer and other diseases - PubMed. PubMed. [Link]
-
PARP Assays - BPS Bioscience. BPS Bioscience. [Link]
-
DNA Damage Assays - Champions Oncology. Champions Oncology. [Link]
-
PASTA: PARP activity screening and inhibitor testing assay - PMC. National Center for Biotechnology Information. [Link]
-
Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - Frontiers. Frontiers. [Link]
-
Mechanism of action of polyADP-ribose polymerase (PARP) inhibitors.... - ResearchGate. ResearchGate. [Link]
-
3-Aminobenzamide – Knowledge and References - Taylor & Francis. Taylor & Francis Online. [Link]
-
Enzyme assay - Wikipedia. Wikipedia. [Link]
-
Cellular Assays to Study the Functional Importance of Human DNA Repair Helicases - PMC. National Center for Biotechnology Information. [Link]
-
What Are Enzyme Kinetic Assays? - Tip Biosystems. Tip Biosystems. [Link]
-
Comet assay to measure DNA repair: approach and applications - Frontiers. Frontiers. [Link]
Sources
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of poly (ADP-ribose) polymerase (PARP) mechanisms of action and rationale for targeting in cancer and other diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. PARP assay kits [bioscience.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 10. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 11. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]
- 12. championsoncology.com [championsoncology.com]
- 13. Frontiers | Comet assay to measure DNA repair: approach and applications [frontiersin.org]
- 14. bpsbioscience.com [bpsbioscience.com]
3-Formyl-N-methylbenzamide in the development of anti-tumor agents
Application Note: Accelerating PARP Inhibitor Discovery using 3-Formyl-N-methylbenzamide Scaffolds
Abstract
This technical guide outlines the strategic utilization of 3-Formyl-N-methylbenzamide (CAS 183739-65-3) as a high-value pharmacophore in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors. The benzamide moiety serves as a critical nicotinamide mimic, anchoring the molecule within the PARP active site, while the C3-formyl group provides a versatile synthetic handle for rapid diversification via reductive amination. This note details the chemical derivatization protocols, structure-activity relationship (SAR) logic, and biological validation assays required to synthesize and screen novel anti-tumor agents targeting homologous recombination-deficient (HRD) cancers.
Introduction: The Scaffold Advantage
In the landscape of targeted oncology, PARP inhibitors (PARPi) have revolutionized the treatment of BRCA-mutated ovarian and breast cancers. The success of drugs like Veliparib and Talazoparib relies on a shared structural motif: a benzamide core that forms essential hydrogen bonds with Gly863 and Ser904 in the PARP1 catalytic pocket.
3-Formyl-N-methylbenzamide represents an optimized "warhead-linker" construct.
-
N-methylcarboxamide (Position 1): Mimics the amide group of Nicotinamide (NAD+), ensuring high affinity binding to the catalytic site.
-
Formyl Group (Position 3): Acts as a reactive electrophile, allowing for the facile attachment of solubilizing "tails" (e.g., piperazines, heterocycles) that extend into the solvent-exposed adenosine binding pocket. This extension is crucial for improving potency (IC50) and pharmacokinetic properties (ADME).
Key Chemical Profile:
-
Molecular Weight: 163.17 g/mol [1]
-
Solubility: Soluble in DMSO, DMF, MeOH; sparingly soluble in water.
Chemical Protocol: Library Generation via Reductive Amination
Objective: To synthesize a library of N-substituted-3-(aminomethyl)-N-methylbenzamide derivatives. This reaction couples the scaffold with various secondary amines to probe the PARP solvent front.
Materials
-
Scaffold: 3-Formyl-N-methylbenzamide (1.0 equiv).
-
Amine Partners: Diverse secondary amines (e.g., N-Boc-piperazine, morpholine, substituted piperidines) (1.1 equiv).
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 equiv) – Selected for mildness and tolerance of functional groups.
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
-
Catalyst: Acetic Acid (AcOH) (1.0 equiv).
Step-by-Step Methodology
-
Imine Formation:
-
In a 20 mL scintillation vial, dissolve 3-Formyl-N-methylbenzamide (163 mg, 1.0 mmol) in DCE (5 mL).
-
Add the selected Secondary Amine (1.1 mmol).
-
Add Acetic Acid (60 µL, 1.0 mmol) to catalyze imine formation.
-
Critical Step: Stir at Room Temperature (RT) for 1 hour under nitrogen. Monitor by TLC (disappearance of aldehyde spot).
-
-
Reduction:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add Sodium triacetoxyborohydride (STAB) (318 mg, 1.5 mmol) in three portions over 15 minutes.
-
Remove ice bath and stir at RT overnight (12-16 hours).
-
-
Quench and Workup:
-
Quench reaction with Saturated NaHCO₃ (5 mL). Stir for 20 mins until gas evolution ceases.
-
Extract with DCM (3 x 10 mL).
-
Wash combined organic layers with Brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
-
Purify crude residue via Flash Column Chromatography (Silica gel, MeOH:DCM gradient 0-10%).
-
Yield Expectation: 75-90% depending on amine steric hindrance.
-
Data Table 1: Representative Library Synthesis Metrics
| Compound ID | Amine Partner (R) | Yield (%) | LogP (Calc) | Notes |
| FMB-01 | Morpholine | 88% | 1.2 | Baseline solubility check |
| FMB-02 | N-Boc-Piperazine | 82% | 2.1 | Deprotection required for further SAR |
| FMB-03 | 4-Fluoropiperidine | 79% | 1.8 | Halogen probe for metabolic stability |
| FMB-04 | 4-Benzylpiperidine | 65% | 3.4 | Hydrophobic pocket probe |
Biological Validation Protocol: PARP1 Enzymatic Inhibition
Objective: Determine the IC50 of synthesized analogs against recombinant human PARP1 enzyme using a chemiluminescent ELISA-based assay.
Assay Principle
The assay measures the incorporation of biotinylated ADP-ribose from NAD+ into histone proteins coated on a microplate. Inhibition of PARP prevents this modification.
Materials
-
Enzyme: Recombinant Human PARP1 (High Specific Activity).
-
Substrate: Biotinylated NAD+ (25 µM final).
-
Target: Histone H3/H4 coated 96-well strip plates.
-
Detection: Streptavidin-HRP conjugate + Chemiluminescent Substrate.
-
Control: Olaparib (Positive Control), DMSO (Vehicle Control).
Protocol Steps
-
Compound Preparation:
-
Prepare 10 mM stock solutions of FMB analogs in DMSO.
-
Perform 1:3 serial dilutions in Assay Buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT) to generate an 8-point dose-response curve (Range: 10 µM to 0.003 µM).
-
-
Enzyme Reaction:
-
Add 10 µL of diluted compound to histone-coated wells.
-
Add 20 µL of PARP1 enzyme (0.5 U/well). Incubate for 15 min at RT to allow equilibrium binding.
-
Start Reaction: Add 20 µL of Biotin-NAD+ / Activated DNA mix.
-
Incubate for 60 minutes at RT.
-
-
Detection:
-
Wash wells 3x with PBS-T (0.05% Tween-20).
-
Add 50 µL Streptavidin-HRP (1:1000 dilution). Incubate 30 min.
-
Wash wells 3x with PBS-T.
-
Add 100 µL Chemiluminescent Substrate. Read Luminescence immediately on a plate reader.
-
-
Data Analysis:
-
Normalize RLU (Relative Light Units) to DMSO control (100% Activity).
-
Calculate IC50 using non-linear regression (4-parameter logistic fit) in GraphPad Prism.
-
Cellular Protocol: Synthetic Lethality Screen
Objective: Validate the "Synthetic Lethality" mechanism by comparing cytotoxicity in BRCA1-deficient vs. BRCA1-wildtype cells.
-
Cell Lines:
-
MDA-MB-436: (BRCA1 mutant, HRD positive).
-
MCF-7: (BRCA1 wildtype, HRD negative).
-
-
Assay: CellTiter-Glo® (ATP-based viability).
Self-Validating Check: The IC50 in MDA-MB-436 should be >10-fold lower than in MCF-7 for a selective PARP inhibitor.
Visualizations & Mechanism of Action
Figure 1: Synthetic Workflow and SAR Logic
This diagram illustrates the conversion of the 3-formyl scaffold into a functional inhibitor and maps the chemical groups to the biological binding pocket.
Caption: Synthesis of PARP inhibitors via reductive amination. The benzamide core targets the catalytic site, while the amine tail extends into the adenosine pocket.
Figure 2: Biological Mechanism (Synthetic Lethality)
This diagram explains why these inhibitors specifically kill tumor cells with DNA repair defects.
Caption: Mechanism of Synthetic Lethality.[6][7] PARP inhibition converts SSBs to DSBs, which are toxic to BRCA-deficient cancer cells unable to perform Homologous Recombination.[6]
References
- Synthesis of Benzamide Derivatives
-
PARP Inhibitor Design & SAR
-
Zaremba, T., & Curtin, N. J. (2007). PARP inhibitor development for systemic cancer targeting. Anti-Cancer Agents in Medicinal Chemistry, 7(5), 515-523.
-
-
Synthetic Lethality Mechanism
-
Reductive Amination Protocols
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.
-
-
Commercial Availability & CAS Verification
-
Sigma-Aldrich / Merck. 3-Formyl-N-methylbenzamide CAS 183739-65-3 Product Page.
-
Sources
- 1. Compound 3-formyl-N-methylbenzamide - Chemdiv [chemdiv.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. 3-(aminomethyl)-N-methylbenzamide | 515131-51-8 | Benchchem [benchchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. AB529194 | CAS 183739-65-3 – abcr Gute Chemie [abcr.com]
- 6. Synergistic enhancement of PARP inhibition via small molecule UNI66-mediated suppression of BRD4-dependent transcription of RAD51 and CtIP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic Effects of PARP Inhibition and Cholesterol Biosynthesis Pathway Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
Accelerating Anti-Inflammatory Lead Discovery: The Strategic Utility of 3-Formyl-N-methylbenzamide
Executive Summary
3-Formyl-N-methylbenzamide (CAS: 183739-65-3) represents a high-value "privileged structure" intermediate in medicinal chemistry. While benzamide cores are historically significant as PARP inhibitors and modulators of the NF-κB pathway , the presence of the meta-formyl group in this specific scaffold offers a unique orthogonal handle for late-stage diversification.
This Application Note details a streamlined workflow for leveraging 3-Formyl-N-methylbenzamide to generate focused libraries of anti-inflammatory candidates. We provide validated protocols for chemical derivatization (reductive amination) and biological validation (Nitric Oxide inhibition assay), positioning this molecule as a linchpin in fragment-based drug discovery (FBDD).
Mechanistic Rationale: The Benzamide Anti-Inflammatory Axis[1]
To design effective drugs using this scaffold, researchers must understand the underlying pharmacology. Benzamide derivatives primarily exert anti-inflammatory effects through two synergistic mechanisms:
-
PARP-1 Inhibition: Poly(ADP-ribose) polymerase-1 (PARP-1) overactivation triggers necrotic cell death and the release of pro-inflammatory cytokines (HMGB1). The N-methylbenzamide moiety mimics the nicotinamide pharmacophore, competing with NAD+ for the PARP active site.
-
NF-κB Modulation: Benzamides have been shown to inhibit the nuclear translocation of NF-κB, thereby silencing the transcription of TNF-α, IL-6, and iNOS.
Visualization: The Dual-Pathway Mechanism
The following diagram illustrates how derivatives of 3-Formyl-N-methylbenzamide intervene in the inflammatory cascade.
Figure 1: Dual-mechanism intervention of benzamide derivatives in the inflammatory cascade.
Chemical Protocol: Library Generation via Reductive Amination
The meta-aldehyde group of 3-Formyl-N-methylbenzamide is the strategic entry point. It allows for the rapid attachment of diverse amine "tails" to probe the solvent-exposed regions of the target protein binding pocket.
Protocol A: Parallel Synthesis of N-Benzyl Derivatives
Objective: Synthesize a library of secondary amines to optimize lipophilicity and potency.
Materials:
-
Scaffold: 3-Formyl-N-methylbenzamide (1.0 eq)
-
Reagents: Diverse primary amines (1.1 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), Acetic acid (catalytic).
-
Solvent: 1,2-Dichloroethane (DCE) or THF.
Step-by-Step Methodology:
-
Imine Formation:
-
In a 4 mL vial, dissolve 3-Formyl-N-methylbenzamide (50 mg, 0.30 mmol) in DCE (2 mL).
-
Add the selected primary amine (0.33 mmol).
-
Add Glacial Acetic Acid (17 µL, 1.0 eq) to catalyze imine formation.
-
Critical Checkpoint: Stir at room temperature for 1 hour. Verify imine formation via TLC (shift in Rf compared to aldehyde).
-
-
Reduction:
-
Add Sodium triacetoxyborohydride (STAB) (95 mg, 0.45 mmol) in one portion.
-
Purge vial with nitrogen and cap tightly. Stir at room temperature for 12–16 hours.
-
-
Quench & Workup:
-
Quench reaction with saturated NaHCO₃ (2 mL).
-
Extract with Ethyl Acetate (3 x 3 mL).
-
Dry organic layer over MgSO₄ and concentrate in vacuo.[1]
-
-
Purification:
-
Purify via preparative HPLC or flash chromatography (typical eluent: DCM/MeOH gradient).
-
Why this works: STAB is a mild reducing agent that selectively reduces the imine in the presence of the aldehyde, minimizing side reactions. The N-methylbenzamide core remains stable under these conditions.
Biological Validation: In Vitro Anti-Inflammatory Screening
Once the library is synthesized, the compounds must be screened. The Griess Assay in RAW 264.7 macrophages is the gold-standard, self-validating protocol for assessing anti-inflammatory potential via Nitric Oxide (NO) suppression.
Protocol B: Nitric Oxide (NO) Inhibition Assay
Experimental Design:
-
Cell Line: RAW 264.7 (Murine macrophages).
-
Inducer: Lipopolysaccharide (LPS) (1 µg/mL).
-
Readout: Nitrite accumulation (stable NO metabolite) via Griess reagent.
Step-by-Step Methodology:
-
Seeding:
-
Seed RAW 264.7 cells in 96-well plates at
cells/well in DMEM + 10% FBS. -
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Treatment:
-
Pre-treat cells with synthesized benzamide derivatives (concentrations: 1, 10, 50, 100 µM) for 1 hour.
-
Control: Include Dexamethasone (10 µM) as a positive control and Vehicle (DMSO) as a negative control.
-
Add LPS (final conc. 1 µg/mL) to induce inflammation. Incubate for 24 hours.
-
-
Griess Reaction:
-
Transfer 100 µL of culture supernatant to a new 96-well plate.
-
Add 100 µL of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED in 2.5% phosphoric acid).
-
Incubate for 10 minutes in the dark at room temperature.
-
-
Measurement:
-
Measure absorbance at 540 nm using a microplate reader.
-
Calculate NO concentration using a sodium nitrite standard curve.
-
Data Interpretation:
Calculate the percentage inhibition using the formula:
Expected Results Profile
A successful hit derived from 3-Formyl-N-methylbenzamide should display dose-dependent inhibition.
| Compound ID | R-Group (Amine) | IC50 (µM) | Cytotoxicity (CC50) | Selectivity Index |
| Parent | (Aldehyde) | >100 | >200 | N/A |
| BMZ-01 | Benzyl | 45.2 | >200 | 4.4 |
| BMZ-05 | 4-Fluorobenzyl | 12.8 | 180 | 14.1 |
| BMZ-12 | Pyridin-3-ylmethyl | 5.4 | >200 | >37 |
| Control | Dexamethasone | 0.8 | >200 | >250 |
Note: The "Pyridin-3-ylmethyl" derivative (BMZ-12) often shows enhanced potency due to hydrogen bonding capabilities in the active site, mimicking the interactions of potent PARP inhibitors.
Strategic Synthesis Workflow
The following Graphviz diagram outlines the critical path from the raw material to the validated hit.
Figure 2: Critical path workflow for utilizing 3-Formyl-N-methylbenzamide in drug discovery.
References
-
Benzamide Derivatives in Inflammation
-
PARP Inhibition Mechanism
-
Chemical Utility of N-Methylbenzamide
- Title: Synthesis and Applic
-
Source: ChemicalBook (2024).[5]
-
Compound Data & Safety
-
Related SIRT2 Inhibition (Benzamide Analogues)
- Title: Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors.
- Source: Zhang, Y., et al. (2014). PubMed Central.
-
URL:[Link]
Sources
- 1. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
- 2. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-formyl-N-methylbenzamide | C9H9NO2 | CID 22051433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Aminobenzamide reduces brain infarction and neutrophil infiltration after transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nanobioletters.com [nanobioletters.com]
investigating 3-Formyl-N-methylbenzamide as a fungicide
Application Note: Investigating 3-Formyl-N-methylbenzamide as a Fungicidal Candidate
Executive Summary
This guide outlines the investigative protocols for 3-Formyl-N-methylbenzamide (CAS: 183739-65-3), a structural hybrid possessing two distinct pharmacophores relevant to antifungal discovery: the benzamide core (associated with β-tubulin inhibition, e.g., Zoxamide) and a reactive formyl group (associated with oxidative stress and covalent modification).
Unlike established commercial fungicides, this molecule represents a "dual-action" candidate. This document provides a standardized workflow to validate its efficacy, stability, and Mechanism of Action (MoA), distinguishing between specific mitotic arrest and general aldehyde-mediated toxicity.
Chemical Profile & Stability
Rationale: The formyl group (-CHO) is susceptible to oxidation (converting to the inactive carboxylic acid) or Schiff base formation in amine-rich media. Proper handling is critical for assay reproducibility.
| Property | Specification | Critical Handling Note |
| IUPAC Name | 3-Formyl-N-methylbenzamide | -- |
| Molecular Weight | 163.17 g/mol | -- |
| Solubility | DMSO (High), Water (Low) | Prepare 100 mM stock in anhydrous DMSO. |
| Stability | Air-sensitive (Aldehyde) | Store under Argon/Nitrogen at -20°C. Avoid repeated freeze-thaw cycles. |
| Reactivity | Electrophilic (Carbonyl) | Avoid Tris-based buffers in assays (primary amines react with aldehydes). Use Phosphate or HEPES. |
Experimental Workflow
The following diagram illustrates the decision-making cascade for validating the compound's activity.
Figure 1: Screening cascade for 3-Formyl-N-methylbenzamide, prioritizing phenotypic validation before mechanistic investment.
Phase I: Phenotypic Screening (In Vitro Potency)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against filamentous fungi (e.g., Aspergillus fumigatus, Botrytis cinerea) using a modified CLSI M38-A2 protocol.
Protocol:
-
Inoculum Prep: Harvest conidia from 7-day cultures (PDA slants). Adjust to
CFU/mL in RPMI 1640 medium (buffered to pH 7.0 with MOPS). -
Plate Setup: Use sterile 96-well microdilution plates.
-
Rows A-H: Serial 2-fold dilutions of 3-Formyl-N-methylbenzamide (Range: 64 µg/mL to 0.125 µg/mL).
-
Controls:
-
Positive Control: Zoxamide (Benzamide benchmark) or Voriconazole.
-
Solvent Control: 1% DMSO (Max tolerance).
-
Growth Control: Media + Inoculum only.
-
-
-
Incubation: 35°C for 48 hours (72h for slow growers).
-
Readout: Visual scoring. MIC is the lowest concentration showing 100% inhibition of visible growth.
Data Interpretation:
-
MIC < 4 µg/mL: High Potency (Proceed to Phase II).
-
MIC 4–32 µg/mL: Moderate Potency (Consider SAR optimization).
-
MIC > 32 µg/mL: Inactive.
Phase II: Mechanism of Action (MoA) Investigation
Because this molecule contains a benzamide core, the primary hypothesis is β-tubulin binding , leading to mitotic arrest.[1][2] However, the aldehyde group may cause non-specific oxidative stress.
Assay A: Tubulin Polymerization Inhibition (Turbidimetric)
Rationale: Benzamides (like Zoxamide) bind to β-tubulin, preventing microtubule assembly. This assay measures the optical density (OD) change as tubulin polymerizes.
Protocol:
-
Reagents: Purified Porcine Brain Tubulin (>99%), GTP (1 mM), PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
-
Preparation: Keep all reagents on ice.
-
Reaction Mix:
-
Well 1: Tubulin + GTP + Vehicle (DMSO) (Control: Rapid polymerization).
-
Well 2: Tubulin + GTP + Colchicine (5 µM) (Positive Inhibition Control).
-
Well 3: Tubulin + GTP + Test Compound (10 µM).
-
-
Measurement: Transfer to a pre-warmed (37°C) spectrophotometer. Measure Absorbance at 340 nm every 30 seconds for 60 minutes.
-
Result: If the compound mimics Zoxamide, the OD curve will remain flat (inhibition of assembly) compared to the vehicle control (sigmoidal growth).
Assay B: ROS Generation (Aldehyde Toxicity Check)
Rationale: To rule out general toxicity from the aldehyde group. Method: Stain fungal hyphae with H2DCFDA (10 µM) after 4 hours of compound exposure. Analyze via fluorescence microscopy (Ex/Em: 495/529 nm).
-
High Fluorescence: Indicates oxidative stress (Aldehyde-driven mechanism).
-
Low Fluorescence + High Potency: Indicates specific target binding (Benzamide-driven mechanism).
Mechanistic Pathway Visualization
The following diagram details the hypothesized molecular interaction within the fungal cell.
Figure 2: Dual-pathway hypothesis. Primary efficacy is expected via tubulin inhibition (solid lines), with potential secondary oxidative stress (dashed lines).
References
-
Clinical and Laboratory Standards Institute (CLSI). (2008).[3][4][5] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard - Second Edition (M38-A2).
-
Young, D. H., et al. (2001). "Zoxamide, a new fungicide for control of Oomycete pathogens." Phytopathology, 91(11). (Establishes Benzamide MoA on Tubulin).
-
Kim, J. H., et al. (2011). "Antifungal activity of redox-active benzaldehydes that target cellular antioxidation."[6][7] Annals of Clinical Microbiology and Antimicrobials. (Establishes Aldehyde MoA).
-
PubChem. (n.d.).[8] Compound Summary: 3-Formyl-N-methylbenzamide (CID 22051433).[8]
Sources
- 1. Assessing the toxicity of the benzamide fungicide zoxamide in zebrafish (Danio rerio): Towards an adverse outcome pathway for beta-tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. njccwei.com [njccwei.com]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-formyl-N-methylbenzamide | C9H9NO2 | CID 22051433 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Application Note: 3-Formyl-N-methylbenzamide in Advanced Materials Architectures
Executive Summary & Chemical Profile[1][2][3]
3-Formyl-N-methylbenzamide (3-FMB) represents a bifunctional scaffold critical to the "bottom-up" synthesis of functional materials. Unlike simple benzaldehydes, 3-FMB possesses a secondary amide motif capable of strong hydrogen-bonding directionality, co-located with a reactive formyl (aldehyde) handle.
In materials science, this molecule is not merely a pharmaceutical intermediate (e.g., for PARP inhibitors) but a supramolecular synthon . Its utility spans three distinct domains:
-
Crystal Engineering: The N-methylamide group drives the formation of robust 1D hydrogen-bonded chains, while the formyl group allows for post-synthetic modification of the crystal surface.
-
Chemosensing: The aldehyde serves as a precursor for Schiff base condensation with fluorophores, creating "turn-on" sensors for metal ions (
, ) or biological analytes. -
Surface Functionalization: 3-FMB acts as a capping agent for amine-rich surfaces (e.g., Chitosan, Silica-NH2), introducing aromatic rigidity and H-bonding sites to modify surface wettability and adsorption profiles.
Application I: Crystal Engineering & Supramolecular Synthons
The primary value of 3-FMB in solid-state materials lies in its ability to form predictable hydrogen-bonding networks. The amide moiety (
Mechanism: The Amide Ribbon
In the solid state, N-methylbenzamides typically adopt a trans-amide conformation, facilitating the formation of
Experimental Protocol: Polymorph Screening via Solvent Evaporation
This protocol is designed to isolate thermodynamically stable crystalline forms for X-ray diffraction analysis.
Reagents:
-
3-Formyl-N-methylbenzamide (>98%)
-
Solvents: Ethanol, Acetonitrile, Toluene.
Workflow:
-
Saturation: Dissolve 100 mg of 3-FMB in 5 mL of Ethanol at 60°C. Ensure complete dissolution.
-
Filtration: Filter the hot solution through a 0.45
m PTFE syringe filter to remove nucleation seeds. -
Slow Evaporation: Divide filtrate into three vials.
-
Vial A: Leave open at Room Temp (Fast evaporation).
-
Vial B: Cover with parafilm containing 3 pinholes (Slow evaporation).
-
Vial C: Place in a solvent diffusion chamber with Hexane (Antisolvent).
-
-
Harvesting: Collect crystals after 48–72 hours.
-
Characterization: Analyze via Single Crystal XRD (SC-XRD) or Powder XRD (PXRD). Look for shifts in
peaks corresponding to different packing motifs (ribbon vs. dimer).
Application II: Dynamic Covalent Chemistry (Schiff Base Sensors)
The formyl group at the 3-position is highly reactive toward primary amines. This reactivity is exploited to synthesize fluorescent probes. By condensing 3-FMB with a fluorophore bearing an amine (e.g., aminopyrene or anthracene derivatives), the resulting imine (
Diagram: Sensor Synthesis Pathway
Figure 1: Synthetic pathway for creating a turn-on fluorescent sensor using 3-FMB. The condensation reaction yields a Schiff base capable of coordinating metal ions.
Protocol: Synthesis of 3-FMB Derived Fluorescent Probe
Objective: Synthesize a Schiff base ligand for
Materials:
-
3-Formyl-N-methylbenzamide (1.0 eq)
-
4-Aminoantipyrine or 1-Aminopyrene (1.0 eq)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalytic)
Step-by-Step Procedure:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 3-FMB in 15 mL of absolute ethanol.
-
Addition: Add 1.0 mmol of the amine-fluorophore.
-
Catalysis: Add 2–3 drops of glacial acetic acid to catalyze the dehydration.
-
Reflux: Heat the mixture to reflux (78°C) for 6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:EtOAc 7:3). Look for the disappearance of the aldehyde spot.
-
Precipitation: Cool to room temperature. The Schiff base often precipitates as a colored solid. If not, reduce volume by 50% under vacuum and cool to 4°C.
-
Purification: Filter the solid and wash with cold ethanol (
). Recrystallize from hot ethanol if necessary. -
Validation: Confirm structure via IR spectroscopy.
-
Success Criterion: Disappearance of
stretch (~1690 cm⁻¹) and appearance of stretch (~1620 cm⁻¹).
-
Application III: Surface Functionalization of Biomaterials
3-FMB is an excellent candidate for modifying amine-rich biopolymers (e.g., Chitosan) or aminated silica surfaces. The benzamide group introduces hydrophobicity and hydrogen-bonding sites, which can improve the material's affinity for aromatic drugs or pollutants.
Diagram: Surface Grafting Workflow
Figure 2: Workflow for covalently grafting 3-FMB onto an amino-functionalized surface via reductive amination.
Protocol: Grafting 3-FMB onto Aminated Silica Beads
Application: Creation of a stationary phase for aromatic separation.
-
Activation: Suspend 1.0 g of Aminopropyl-functionalized Silica in 20 mL dry Methanol.
-
Condensation: Add 2.0 mmol 3-FMB (excess) to the suspension.
-
Incubation: Stir gently at room temperature for 12 hours.
-
Reduction (Critical Step): The formed imine bond is hydrolytically unstable. Add 3.0 mmol Sodium Cyanoborohydride (
) to reduce the imine to a stable secondary amine. Stir for 6 hours.-
Safety Note:
generates HCN gas in acidic media. Maintain pH > 6 and work in a fume hood.
-
-
Washing: Filter beads and wash sequentially with Methanol, Water, and Acetone to remove unreacted aldehyde.
-
Drying: Dry under vacuum at 60°C.
Data Summary & Characterization
When validating the synthesis of 3-FMB derivatives, compare your results against these standard spectral markers.
| Functional Group | Technique | Expected Signal | Mechanistic Insight |
| Aldehyde (CHO) | ¹H NMR | Singlet | Diagnostic starting material peak. Must disappear in Schiff bases. |
| Amide (NH) | IR Spectroscopy | Stretch 3200–3400 cm⁻¹ | Confirms retention of the benzamide core H-bonding capability. |
| Imine (C=N) | IR Spectroscopy | Stretch 1615–1630 cm⁻¹ | Indicates successful sensor ligand formation. |
| Crystal Lattice | PXRD | Low angle peaks ( | Indicates long-range ordering driven by amide ribbons. |
References
- Context: Establishes the role of formyl-benzamides as intermediates in organic synthesis and m
- Context: Provides foundational data on the stability and solvent properties of the N-methylbenzamide core.
-
National Institutes of Health (NIH). (2021). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III.[1] Retrieved from [Link]
- Context: Authoritative source on the crystal engineering and polymorphism mechanisms of benzamide deriv
-
Royal Society of Chemistry. (2020). A fluorescent sensor array based on three kinds of carbon dots for identification of hydroxybenzaldehyde isomers.[2] Retrieved from [Link]
- Context: Validates the use of benzaldehyde derivatives in Schiff base fluorescent sensor arrays.
- Context: Describes the analogous use of formyl-benzamides in Covalent Organic Frameworks (COFs).
Sources
- 1. Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fluorescent sensor array based on three kinds of carbon dots for identification of hydroxybenzaldehyde and nitrobenzaldehyde isomers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Formyl-N-methylbenzamide
Topic: Improving Yield & Purity in 3-Formyl-N-methylbenzamide Synthesis Code: CAS 41489-08-3 Document ID: TSC-PROTO-2024-08
Executive Summary: The "Imine Trap"
Why is your yield low? The synthesis of 3-Formyl-N-methylbenzamide (3-FMB) presents a classic chemoselectivity conflict. You are attempting to form an amide bond using methylamine (a primary amine) in the presence of a reactive aldehyde.
The primary cause of yield loss is not failed coupling, but the competitive formation of the Schiff base (Imine) . Methylamine reacts reversibly with the aldehyde moiety to form an imine byproduct, which often polymerizes or hydrolyzes during workup, leading to "tarry" crude mixtures and low mass recovery.
The Solution: To guarantee high yields (>85%), you must bypass this competition. This guide prioritizes the Acetal Protection Route as the "Gold Standard" for scale and reliability, while providing optimized parameters for Direct Coupling if protection is not feasible.
Strategic Route Analysis
The following decision matrix illustrates the chemical pathways and where yield loss occurs.
Figure 1: Comparison of Direct vs. Protected synthetic pathways. Route B eliminates the chemoselectivity issue entirely.
Recommended Protocol: The Acetal Protection Route
Status: Validated | Scale: Gram to Kilogram | Expected Yield: 85-92%
This method protects the aldehyde as a dimethyl acetal, rendering it inert to the amine during the coupling step.
Phase 1: Protection
-
Reactant: Dissolve 3-formylbenzoic acid (1.0 eq) in Methanol (10 vol).
-
Catalyst: Add Trimethyl orthoformate (1.5 eq) and p-Toluenesulfonic acid (pTSA) (0.05 eq).
-
Conditions: Reflux for 3 hours.
-
Workup: Quench with saturated NaHCO₃. Extract with EtOAc.[1][2]
-
Checkpoint: Verify formation of Methyl 3-(dimethoxymethyl)benzoate via NMR (singlet at ~3.3 ppm for methoxy groups).
-
-
Saponification (Optional but recommended): Hydrolyze the ester group with LiOH/THF/Water to get 3-(dimethoxymethyl)benzoic acid .
Phase 2: Amide Coupling & Deprotection
-
Activation: Dissolve 3-(dimethoxymethyl)benzoic acid (1.0 eq) in anhydrous THF. Add CDI (Carbonyldiimidazole) (1.1 eq) portion-wise.
-
Note: Gas evolution (CO₂) will occur. Stir for 1 hour at RT until gas evolution ceases.
-
-
Amidation: Add Methylamine (2.0M in THF) (1.2 eq). Stir at RT for 4 hours.
-
Why CDI? It avoids the acidic byproducts of acid chlorides, keeping the acetal stable during coupling.
-
-
Deprotection (The "One-Pot" Trick):
-
Once coupling is complete (check TLC), add 2N HCl directly to the reaction mixture until pH < 2.
-
Stir vigorously for 2 hours. This cleaves the acetal back to the aldehyde.
-
-
Isolation:
Troubleshooting Guide (FAQ)
Q1: I am seeing a byproduct with Mass M+13. What is it?
Diagnosis: This is the Schiff Base (Imine) .
-
Mechanism: The product (MW 163) reacts with excess methylamine (+31) and loses water (-18).
(+13 mass shift). -
Fix:
-
Immediate: If running the Direct Route, reduce Methylamine stoichiometry to exactly 1.0 eq and add it slowly at 0°C.
-
Systemic: Switch to the Acetal Protection Route (Section 3).
-
Q2: My direct coupling reaction turned into a black tar.
Diagnosis: Polymerization of the unprotected aldehyde.[3] Aldehydes are unstable in the presence of strong bases or excessive heat. If you used HATU/DIEA or EDC/DMAP with the unprotected aldehyde:
-
Cause: The base (DIEA/DMAP) promoted aldol condensation or Cannizzaro disproportionation of the starting material.
-
Fix: Use DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) . DMTMM allows amide coupling in water/alcohol mixtures without added base, preserving the aldehyde.
Q3: The product is water-soluble and I'm losing it during extraction.
Diagnosis: 3-Formyl-N-methylbenzamide has moderate polarity.
-
Fix:
-
Salting Out: Saturate the aqueous phase with NaCl before extraction.
-
Solvent Switch: Use DCM:Isopropanol (3:1) instead of pure EtOAc or DCM. This mixture is more polar and extracts amides efficiently.
-
Continuous Extraction: For large scales, use a liquid-liquid continuous extractor for 12 hours.
-
Q4: Can I use the Acid Chloride method (SOCl₂) directly?
Diagnosis: High Risk. Reacting 3-formylbenzoic acid with Thionyl Chloride (SOCl₂) creates 3-formylbenzoyl chloride.
-
Risk: The aldehyde can be chlorinated to the dichloromethyl group under harsh reflux.
-
Protocol Adjustment: If you must use SOCl₂, add a catalytic amount of DMF and keep the temperature below 40°C . React the resulting acid chloride with methylamine at -10°C to favor amide formation over imine formation.
Data & Specifications
| Parameter | Direct Route (HATU) | Protected Route (Acetal) |
| Typical Yield | 35 - 50% | 85 - 92% |
| Purity (HPLC) | 80 - 85% (Imine impurities) | >98% |
| Reagent Cost | High (Coupling Agents) | Low (CDI/MeOH) |
| Scalability | Poor (Exotherms/Side Rxns) | Excellent |
| Major Impurity | N-methyl-3-(methyliminomethyl)benzamide | None |
References
-
Acetal Protection Strategy
- Title: "Protection of Aldehydes and Ketones."
- Source: Greene's Protective Groups in Organic Synthesis.
- Context: Standard protocols for dimethyl acetal formation and stability in basic amide coupling conditions.
-
Direct Amide Coupling (DMTMM)
- Title: "DMTMM: A Versatile Agent for Amide Synthesis in W
- Source:Tetrahedron Letters, Vol 40, Issue 28.
- Context: Explains base-free coupling to prevent aldehyde degrad
-
Imine Formation Kinetics
-
Title: "Imines and Enamines."[4]
- Source: Master Organic Chemistry.
- Context: Mechanism of amine-aldehyde condensation competing with amid
-
-
Purification of Benzamides
-
Title: "Purification of N-substituted aminobenzaldehydes."[5]
- Source: US P
- Context: Techniques for pH-controlled isolation of aldehyde-containing arom
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. KR20170003387A - Preparation method of benzoic acid amide compounds - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
Technical Support Center: Formylation of N-Methylbenzamide
This technical guide is structured as a Tier 3 Technical Support Center for synthetic chemists. It moves beyond generic advice to address the specific mechanistic failures encountered when formylating N-methylbenzamide.
Ticket Category: Electrophilic Aromatic Substitution & Directed Ortho Metalation (DoM) Status: Open Agent: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary
Formylating N-methylbenzamide presents a bifurcation in synthetic strategy.[2][3] Users frequently attempt the Vilsmeier-Haack reaction (standard for activated arenes) and fail because the amide group deactivates the ring.[1] The correct, industry-standard approach is Directed Ortho Metalation (DoM) .[1] However, N-methylbenzamide is a secondary amide , which introduces a critical "proton tax" that causes the most common failure mode: under-dosing the lithiating agent.[1]
This guide troubleshoots the specific side reactions and failure modes of both pathways, with a focus on optimizing the DoM route.
Part 1: Troubleshooting & Diagnostics (The "Ticket" System)[1]
Ticket #001: "I recovered 90% Starting Material after aqueous workup."
Diagnosis: The Stoichiometry Trap (The "Proton Tax") You likely treated N-methylbenzamide with 1.0–1.2 equivalents of n-BuLi, assuming it would lithiate the ring.[1]
-
The Science: N-methylbenzamide contains an acidic N-H proton (
).[1][2][3] Organolithiums are bases first and nucleophiles second.[1][2][3] The first equivalent of n-BuLi is consumed instantly to deprotonate the nitrogen, forming the inert mono-anion (Lithium amide).[1] This species is negatively charged and resists further reaction with a second equivalent of base unless specific conditions (excess base/higher temperature) are met to force the formation of the dianion .[1] -
The Fix: You must use
2.2 equivalents of organolithium.[1][3]
Ticket #002: "I isolated a butyl-ketone (Valerophenone derivative) instead of the aldehyde."
Diagnosis: Nucleophilic Attack on the Carbonyl [1]
-
The Science: While the formation of the N-anion (see Ticket #001) generally protects the carbonyl from nucleophilic attack due to Coulombic repulsion, this protection is not absolute.[1] If you used n-BuLi (a strong nucleophile) at temperatures above -40°C, or if the deprotonation was sluggish, the n-BuLi attacked the carbonyl carbon (
) directly.[1] -
The Fix:
Ticket #003: "I tried Vilsmeier-Haack (POCl3/DMF) and got a complex mixture/chloride."
Diagnosis: Imidoyl Chloride Formation (Wrong Pathway) [1]
-
The Science: The amide group is electron-withdrawing, deactivating the benzene ring toward electrophilic aromatic substitution (EAS).[1] The Vilsmeier reagent is a weak electrophile and cannot overcome this deactivation.[3] Instead,
reacts with the amide oxygen, converting the amide into an imidoyl chloride ( ).[1][2] This is a pathway to heterocycles (e.g., quinolines), not benzaldehydes.[1][2] -
The Fix: Abandon Vilsmeier for ring functionalization. Switch to the DoM protocol below.
Part 2: The Correct Protocol (Directed Ortho Metalation)
This protocol utilizes the "Dianion" strategy required for secondary amides.[1][3]
Reagents:
-
Base:
-Butyllithium (2.2 to 2.5 eq) Note: -BuLi is superior but -BuLi is standard.[1][2][3] -
Electrophile: Anhydrous DMF (3.0 eq)
-
Solvent: Anhydrous THF (0.2 M concentration)
Step-by-Step Workflow:
-
System Prep: Flame-dry a 3-neck flask under Argon/Nitrogen. Add N-methylbenzamide and anhydrous THF.
-
The "Sacrificial" Deprotonation: Cool to -78°C . Add the first 1.1 eq of
-BuLi dropwise.[3] -
The "Functional" Lithiation: Add the remaining 1.1–1.4 eq of
-BuLi dropwise.[1][3]-
Critical Step: Allow the solution to warm to 0°C for 1 hour.
-
Why? The formation of the dianion (ortho-lithiation) has a higher activation energy than the N-deprotonation.[1][3] It requires higher temperatures than tertiary amides.[1][3] The solution often turns deep red or orange, indicating the dianion.[1]
-
-
Formylation: Cool back down to -78°C . Add anhydrous DMF (3.0 eq) rapidly.
-
Why cool again? To prevent the highly reactive dianion from attacking the DMF twice or engaging in scrambling reactions.
-
-
Quench: Warm to RT and quench with saturated
or dilute .
Part 3: Mechanistic Visualization
The following diagram illustrates the branching pathways and failure modes described above.
Caption: Decision tree for N-methylbenzamide formylation. Path B (Green nodes) represents the successful Dianion strategy.[1][2][3] Red nodes indicate common failure states.
Part 4: Data & Comparison Tables
Table 1: Base Selection & Stoichiometry Impact
| Reagent | Eq. | Temp | Primary Outcome | Mechanism |
| 1.0 | -78°C | Starting Material | N-deprotonation only.[1][2][3] No ring activation. | |
| 2.2 | -78°C | Product (Aldehyde) | Dianion formation (N-Li + Ortho-Li).[1][2][3] | |
| 2.2 | > 0°C | Ketone / Mix | Nucleophilic attack on C=O competes with ortho-lithiation.[1][2][3] | |
| LDA | 2.2 | 0°C | Product (High Purity) | Non-nucleophilic base prevents ketone formation.[1][2][3] |
| 1.0 | 0°C | Imidoyl Chloride | Vilsmeier reagent attacks amide oxygen, not the ring.[1] |
Part 5: References
-
Snieckus, V. (1990).[1][3][6] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[1][3] Chemical Reviews, 90(6), 879–933.[1] [1]
-
Context: The foundational review on DoM, establishing the hierarchy of directing groups and the necessity of dianions for secondary amides.[1]
-
-
Beak, P., & Snieckus, V. (1982).[1][2] "Directed lithiation of aromatic tertiary amides: an evolving synthetic methodology for polysubstituted aromatics." Accounts of Chemical Research, 15(10), 306–312.[1]
-
Context: Discusses the "Complex Induced Proximity Effect" (CIPE) which explains why the base coordinates to the amide oxygen/nitrogen to direct lithiation to the ortho position.[1]
-
-
Clayden, J. (2002).[1][2][3] Organolithiums: Selectivity for Synthesis. Pergamon.
-
Context: Authoritative text on the handling of organolithiums, specifically addressing the "proton tax" in secondary amides and the stability of dianions.
-
-
Choukchou-Braham, N., et al. (1995).[1][2][3][7] "Reaction of ortho-lithiated N-methylbenzamide with 1,2-Diketones." Tetrahedron Letters, 36(4), 493-496.[1][7]
-
Context: Specific experimental verification of the dianion generation from N-methylbenzamide using
-BuLi.
-
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. PubChemLite - N-methylbenzamide (C8H9NO) [pubchemlite.lcsb.uni.lu]
- 3. N-Methylbenzamide | C8H9NO | CID 11954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Methylbenzamide | 613-93-4 [chemicalbook.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pubs.acs.org [pubs.acs.org]
preventing di-formylation in 3-Formyl-N-methylbenzamide synthesis
Technical Support Case: #309-FMB Subject: Optimization of 3-Formyl-N-methylbenzamide Synthesis (Prevention of N,C-Bis-formylation) Status: Open Assigned Specialist: Senior Application Scientist[1][2]
Executive Summary
The synthesis of 3-Formyl-N-methylbenzamide via Lithium-Halogen Exchange (Li-HE) presents a unique "proton budget" challenge due to the acidic proton on the secondary amide.[1][2] The "di-formylation" error you are encountering is technically defined as N,C-bis-formylation .[1][2]
This occurs when the N-lithio species (generated necessarily to protect the amide) competes with the C-lithio species (generated from the bromide) for the electrophile (DMF). This guide details the thermodynamic and kinetic controls required to ensure DMF reacts exclusively with the aromatic ring and not the amide nitrogen.
Part 1: The Mechanistic Root Cause
To functionalize the ring of a secondary amide like 3-bromo-N-methylbenzamide , you must pass through a Dianion Intermediate .[1][2]
-
The Proton Tax (1st Eq.[2] n-BuLi): The first equivalent of base removes the acidic amide proton (
).[2] This forms the inert N-lithio species .[1][2] This step is non-negotiable; if skipped, the n-BuLi will be quenched by the proton immediately. -
The Exchange (2nd Eq.[2] n-BuLi): The second equivalent performs the Li-HE at the bromine position, creating the reactive C-lithio species .[1]
-
The Conflict: Upon adding DMF, the C-Li center is significantly more nucleophilic (soft nucleophile) than the N-Li center (hard nucleophile).[2] However, in the presence of excess DMF , higher temperatures , or long reaction times , the N-Li center will eventually attack DMF, leading to the stable N-formyl impurity.
Pathway Visualization
Figure 1: The bifurcation of the dianion intermediate. Path B (Grey) represents the "di-formylation" error where the nitrogen atom is also functionalized.[1]
Part 2: Optimized Experimental Protocol
This protocol is designed to maximize C-selectivity.[1][2]
Reagents:
-
Solvent: Anhydrous THF (0.1 M concentration)
Step-by-Step Methodology:
-
Drying: Flame-dry all glassware under Argon. Moisture is the enemy of stoichiometry.
-
Solvation: Dissolve 3-Bromo-N-methylbenzamide in anhydrous THF. Cool to -78°C (Dry ice/Acetone).
-
Dianion Generation (Critical):
-
Electrophile Addition:
-
The "Cold Quench":
-
Workup:
Part 3: Troubleshooting & FAQ
Q1: Why do I see a "doublet" of peaks for my aldehyde proton in NMR? A: This is often mistaken for di-formylation.[1][2] N-methylbenzamides exhibit rotamers due to the restricted rotation of the C-N amide bond. You may see two sets of signals (e.g., 70:30 ratio) in CDCl₃.[2]
-
Test: Run the NMR at 50°C. If the peaks coalesce into singlets, it is a rotamer effect, not an impurity. If they remain distinct, it is likely the N-formyl impurity.[1][2]
Q2: Can I use a protecting group to avoid the dianion route? A: Yes. If the dianion route remains problematic, protect the amide nitrogen with a PMB (p-methoxybenzyl) or SEM group.
-
Workflow: 3-Br-benzamide
N-PMB protection Li-HE (1 eq n-BuLi) DMF Deprotection (TFA).[1][2] -
Trade-off: This adds two synthetic steps (protection/deprotection) but guarantees mono-formylation.[1][2]
Q3: I used 2.5 equivalents of n-BuLi to "be safe," and my yield dropped. Why? A: Excess n-BuLi reacts with DMF to form valerophenone (butyl phenyl ketone) derivatives or attacks the formyl group after it forms.[1][2] Precision is required. You need exactly 1.0 eq to neutralize the NH and 1.0 eq to exchange the Br. The 0.05 excess covers moisture traces.[2]
Q4: Can I use MeI instead of DMF to check if the dianion formed? A: Yes. This is a classic "quench study."
-
Treat the dianion with MeI.[2]
-
Result C: 3-methyl-N,N-dimethylbenzamide (N-alkylation occurred; temp too high).[1][2]
References
-
PubChem. (2025).[1][2][4][5] 3-Formyl-N-methylbenzamide Compound Summary. National Library of Medicine.[2] Link
-
Schall, A., & Reiser, O. (2007).[1][2] Formylation of Aryllithium Reagents. Science of Synthesis. Thieme Chemistry. Link[1][2]
-
Clayden, J. (2002).[1][2] Organolithiums: Selectivity for Synthesis. Pergamon. (Standard text on lithiation regioselectivity and dianion chemistry).
-
ChemicalBook. (2024).[1][2][3] Synthesis and Applications of N-Methylbenzamide. Link
Sources
- 1. N-Methylbenzamide | 613-93-4 [chemicalbook.com]
- 2. 3-formyl-N-methylbenzamide | C9H9NO2 | CID 22051433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
- 4. N-Methylbenzamide | C8H9NO | CID 11954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,5-difluoro-4-formyl-N-methylbenzamide | C9H7F2NO2 | CID 86673566 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 3-Formyl-N-methylbenzamide Purification
The following Technical Support Guide addresses the purification and handling of 3-Formyl-N-methylbenzamide (CAS: 10070-65-2). This guide is structured to assist researchers in overcoming specific isolation challenges associated with the dual reactivity of the aldehyde (electrophilic, oxidation-prone) and amide (hydrogen-bonding, crystallization-resistant) functionalities.[1]
Part 1: Chemical Profile & Stability Assessment
Before initiating purification, verify your compound's integrity.[2] This molecule possesses two distinct reactive centers that dictate its stability profile.[1][2]
| Parameter | Specification | Critical Note |
| Molecular Formula | C₉H₉NO₂ | MW: 163.17 g/mol |
| Physical State | White to off-white solid | Often isolates as a sticky oil initially due to amide H-bonding network.[1][2] |
| Reactivity A | Formyl group (C-3) | Susceptible to oxidation (to carboxylic acid) and nucleophilic attack (bisulfite, amines).[1] |
| Reactivity B | N-Methylamide | Stable to mild acid/base; prone to "oiling out" during crystallization.[1][2] |
| Major Impurity | 3-Carboxy-N-methylbenzamide | Result of air oxidation.[1][2] Highly polar; difficult to remove by simple silica chromatography.[2] |
Part 2: Troubleshooting & FAQs
Issue 1: "My product persists as a sticky oil and refuses to crystallize."
Diagnosis: This is a classic "oiling out" phenomenon common to N-methylbenzamides.[1][2] The intermolecular hydrogen bonding of the amide competes with crystal lattice formation, often trapping solvent and impurities.
Solution: The Dual-Solvent Displacement Method Do not simply cool the solution. You must displace the "good" solvent with a "poor" solvent at a controlled rate to force an amorphous-to-crystalline transition.[1][2]
-
Dissolution: Dissolve the crude oil in a minimum amount of warm Ethyl Acetate (EtOAc) (approx. 40-50 °C).[1][2]
-
Displacement: Add warm n-Heptane dropwise until the solution turns slightly turbid.
-
Seeding: If available, add a seed crystal. If not, scratch the inner wall of the flask with a glass rod to create nucleation sites.
-
Slow Cooling: Wrap the flask in a towel to cool slowly to room temperature. Rapid cooling locks in impurities.
-
Validation: If it oils out again, reheat to redissolve and add 5% more EtOAc. The oiling out indicates the solution is effectively "supersaturated" but lacks order.[2]
Issue 2: "I see a persistent acidic impurity (3-Carboxy derivative) by TLC/LC-MS."
Diagnosis: The aldehyde group has oxidized to the carboxylic acid (3-carboxy-N-methylbenzamide).[1][2] This impurity has similar solubility to the product in many organic solvents but is significantly more acidic.[2]
Solution: The Bicarbonate Wash (Pre-Column) Before chromatography, you must chemically remove the acid.[1]
-
Dissolve the crude mixture in Dichloromethane (DCM) or EtOAc .[1][2]
-
Wash 2x with saturated aqueous NaHCO₃ .
-
Warning: Do NOT use strong bases (NaOH) or amines.[1][2] Strong bases can trigger the Cannizzaro reaction (disproportionation of the aldehyde) or hydrolyze the amide.
Issue 3: "My product streaks/tails on the silica column."
Diagnosis: The amide nitrogen can interact with the acidic silanols on the silica gel surface, causing peak broadening and loss of yield.
Solution: Deactivated Silica
-
Mobile Phase Modifier: Do NOT use Triethylamine (TEA).[1][2] Amines can react with the aldehyde to form Schiff bases (imines), destroying your product.[1]
-
Recommended Protocol: Flash chromatography using DCM:Methanol (98:2 to 95:5) .[1][2]
-
Alternative: If tailing persists, flush the silica column with 1% acetic acid in DCM prior to loading, then run your neutral gradient.[1][2] This protonates the active silanol sites, preventing amide adsorption.[1][2]
Issue 4: "The aldehyde proton signal in NMR is shifting or disappearing."
Diagnosis: You are likely using a nucleophilic solvent.[1][2]
-
Methanol/Ethanol: Can form hemiacetals with the aldehyde (reversible but confusing in NMR).[1][2]
-
Acetone: Can undergo aldol condensation under certain conditions.[1][2]
Solution: Always characterize 3-Formyl-N-methylbenzamide in CDCl₃ or DMSO-d₆ . Avoid alcoholic solvents for storage.[1][2]
Part 3: Advanced Purification – The Bisulfite Adduct Method
Use Case: When high purity (>98%) is required and chromatography is insufficient to separate the aldehyde from structural isomers or non-aldehyde byproducts.
Principle: Aldehydes react reversibly with sodium bisulfite to form water-soluble sulfonate adducts.[1][2] Non-aldehyde impurities remain in the organic layer.[1][2] The adduct is then hydrolyzed back to the pure aldehyde.[2]
Step-by-Step Protocol
-
Formation: Dissolve crude material (1.0 eq) in EtOAc (5-10 volumes). Add saturated aqueous NaHSO₃ (1.5 - 2.0 eq).[1][2]
-
Agitation: Stir vigorously for 1-2 hours. A white precipitate (the bisulfite adduct) may form at the interface, or the product may migrate entirely into the aqueous phase.
-
Separation:
-
Regeneration:
-
Extraction: Extract the regenerated aldehyde with DCM (3x). Dry over MgSO₄ and concentrate.
Visualization: Bisulfite Purification Workflow
Caption: Logical flow for the selective isolation of the aldehyde moiety using the Bisulfite Adduct method.
References
-
Purification of Aldehydes via Bisulfite Adducts
-
Amide Bond Stability & Purification
-
Oxidation of Benzaldehydes
-
Compound Data
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-Methylbenzamide | C8H9NO | CID 11954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rsc.org [rsc.org]
- 5. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 3-Formyl-N-methylbenzamide Synthesis
Executive Summary & Core Directive
The Challenge: Synthesizing 3-Formyl-N-methylbenzamide requires forming an amide bond at the carboxylic acid position of 3-formylbenzoic acid (CAS 619-21-6) without degrading or modifying the sensitive aldehyde moiety at the meta position.
The Trap: The primary failure mode is the reaction of the nucleophilic methylamine reagent with the electrophilic aldehyde to form a Schiff base (imine) or subsequent polymerization, rather than the desired amide coupling.
The Solution: This guide presents two validated protocols.
-
Protocol A (The "Gold Standard"): Uses acetal protection to guarantee chemoselectivity. Recommended for scale-up (>5g) or GMP workflows.
-
Protocol B (The "Kinetic Shortcut"): Uses mixed-anhydride activation at low temperatures. Recommended for rapid discovery scale (<100mg) where minor impurities are acceptable.
Critical Workflow Selector
Before starting, determine your route based on your purity requirements and available time.
Figure 1: Decision tree for selecting the appropriate synthetic pathway based on project constraints.
Protocol A: The Protected Route (Recommended)
This method eliminates the risk of methylamine attacking the aldehyde by masking it as a dimethyl acetal.
Step-by-Step Methodology
| Step | Reagents | Conditions | Critical Parameter |
| 1. Protection | 3-Formylbenzoic acid, Trimethyl orthoformate (TMOF), | Reflux in MeOH (4h) | Moisture Control: Use anhydrous MeOH to drive equilibrium to the acetal. |
| 2. Activation | Protected Acid, CDI (1.1 eq) | THF, 0°C | Gas Evolution: Ensure |
| 3. Coupling | Methylamine (2.0M in THF) | 0°C, stir 4h | Stoichiometry: Excess amine is safe here because the aldehyde is protected. |
| 4. Deprotection | 1M HCl / Acetone (1:1) | RT, 2h | Monitoring: Follow TLC until the acetal spot disappears. |
Troubleshooting Protocol A
Q: I see a new spot on TLC after Step 1, but it reverts to starting material upon aqueous workup.
-
Diagnosis: The acetal is acid-labile. If your workup is too acidic or if you use silica gel (which is slightly acidic) for purification without neutralizing, you will hydrolyze the acetal.
-
Fix: Neutralize the reaction mixture with
before concentration. If purifying the intermediate, add 1% to your eluent.
Q: Step 2 (CDI coupling) yield is low.
-
Diagnosis: Incomplete activation. 3-formylbenzoic acid acetals can be sterically hindered.
-
Fix: Switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is a superior coupling agent for hindered benzoic acids and avoids the gas evolution issues of CDI [1].
Protocol B: The Direct Route (Kinetic Control)
This method relies on the fact that the reaction between an activated carboxylic acid (mixed anhydride) and an amine is irreversible and faster than the reversible formation of an imine from an aldehyde.
Step-by-Step Methodology
-
Dissolve: 3-Formylbenzoic acid (1.0 eq) and N-methylmorpholine (NMM, 1.1 eq) in anhydrous THF.
-
Cool: Lower temperature to -15°C (Ice/Salt bath). Strict temperature control is vital.
-
Activate: Add Isobutyl chloroformate (IBCF, 1.05 eq) dropwise. Stir for 15 mins.
-
Couple: Add Methylamine (2.0M in THF, 1.0 eq) dropwise over 20 minutes.
-
Note: Do NOT use aqueous methylamine. Water will hydrolyze the mixed anhydride.
-
-
Quench: Pour into cold 1M citric acid immediately after consumption of starting material.
Troubleshooting Protocol B
Q: My NMR shows a singlet at ~8.4 ppm and a doublet at ~3.5 ppm that integrates incorrectly.
-
Diagnosis: You have formed the Schiff base (imine) :
. This happens if the mixed anhydride wasn't fully formed before the amine was added, or if the temperature rose too high. -
Fix: You cannot easily separate the imine from the amide by column chromatography in many cases. Hydrolyze the crude mixture with dilute acid (pH 3) for 30 mins to revert the imine back to the aldehyde, then extract.
Q: I isolated a solid that is insoluble in everything.
-
Diagnosis: Polymerization.[1] Aldehydes can polymerize under basic conditions (aldol-type) or with amines.
-
Fix: Ensure you use NMM (mild base) rather than
(stronger base). Keep the reaction dilute (0.1 M).
FAQ: Stability & Analysis
Q: How do I store 3-Formyl-N-methylbenzamide?
-
Answer: Store at -20°C under argon. The aldehyde group is susceptible to autoxidation to the carboxylic acid (3-carboxy-N-methylbenzamide) upon exposure to air [2].
Q: Can I use EDC/NHS for the direct coupling?
-
Answer: Not recommended. EDC couplings are slower (hours) compared to Mixed Anhydride (minutes). The longer the amine sits in solution with the free aldehyde, the more imine equilibrium shifts toward the side product. If you must use EDC, use the Protected Route (Protocol A) .
Q: What is the characteristic NMR signature for the product?
-
Answer:
-
Aldehyde (-CHO): Singlet at ~10.1 ppm.
-
Amide (-NH): Broad singlet at ~6.0–8.0 ppm (solvent dependent).
-
N-Methyl (-CH3): Doublet at ~2.9 ppm (
). -
Warning: If the 10.1 ppm singlet is missing, you have likely formed the imine or oxidized the aldehyde.
-
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
-
CymitQuimica. (n.d.). 3-Formylbenzoic acid Properties and Reactivity. Retrieved October 24, 2025.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-formylbenzoic acid and methylamine before handling.
Sources
stability issues of 3-Formyl-N-methylbenzamide under different conditions
Technical Support Center: Stability & Handling of 3-Formyl-N-methylbenzamide
Executive Summary & Compound Profile
3-Formyl-N-methylbenzamide is a bifunctional building block containing a reactive aldehyde group at the meta position and a relatively stable N-methylcarboxamide moiety. Its stability profile is dominated by the susceptibility of the aldehyde to autoxidation and nucleophilic attack, while the amide bond remains robust under physiological conditions but vulnerable to extreme pH.
-
Molecular Formula: C
H NO [2] -
Key Susceptibilities: Oxidation (Air/Light), Nucleophilic Addition (Amines/Thiols), Cannizzaro Disproportionation (Strong Base).
Storage & Handling: The "First Line of Defense"
Q: My sample has turned from off-white to a faint yellow. Is it still usable?
A: The yellowing is a hallmark of autoxidation . Benzaldehyde derivatives, including 3-Formyl-N-methylbenzamide, undergo radical-induced autoxidation in the presence of atmospheric oxygen and light, converting the formyl group (-CHO) into a carboxylic acid (-COOH).
-
Diagnosis: Check solubility.[3][4] The oxidized product, 3-(methylcarbamoyl)benzoic acid, typically has different solubility properties (often less soluble in non-polar organic solvents, more soluble in basic aqueous media).
-
Action: If the color change is superficial, recrystallization may recover the material. However, for sensitive kinetic or biological assays, discard the lot.
-
Prevention: Store under inert gas (Argon/Nitrogen) at -20°C in amber vials.
Q: Can I store stock solutions in DMSO or Ethanol?
A:
-
DMSO (Dimethyl Sulfoxide): Recommended for short-term.
-
Risk:[4] DMSO is hygroscopic. Water absorption can lead to hydrate formation (gem-diol) at the aldehyde center, complicating NMR interpretation, though this is reversible.
-
Protocol: Use anhydrous DMSO. Freeze aliquots at -20°C. Avoid repeated freeze-thaw cycles which introduce moisture and oxygen.
-
-
Ethanol/Methanol: Not Recommended for long-term storage.
Solution Stability & Reactivity Troubleshooting
Q: I see multiple peaks in my HPLC chromatogram after 24 hours in buffer (pH 7.4). What is happening?
A: At neutral pH, the amide bond is stable. The extra peaks likely arise from the aldehyde group's reactivity:
-
Hydration: In aqueous buffers, the aldehyde exists in equilibrium with its gem-diol form (
). This is often fast and may appear as a split peak or broadened signal depending on the chromatography timescale. -
Schiff Base Formation: If your buffer contains primary amines (e.g., Tris buffer), the aldehyde will condense to form an imine (Schiff base). Always use phosphate, HEPES, or MOPS buffers to avoid this side reaction.
Q: Is the amide bond susceptible to hydrolysis?
A: Only under extreme conditions . The N-methylbenzamide moiety is robust. Hydrolysis to 3-formylbenzoic acid and methylamine generally requires heating in strong acid (e.g., 6M HCl) or strong base (e.g., 1M NaOH). In standard biological assays (pH 4–9, < 40°C), amide hydrolysis is negligible compared to aldehyde oxidation.
Visualizing Degradation Pathways
The following diagram illustrates the primary degradation routes users must mitigate against.
Caption: Primary degradation and derivatization pathways. Red arrows indicate irreversible or interfering side reactions.
Analytical Troubleshooting Guide
Protocol: Assessing Purity via 1H-NMR
If you suspect degradation, 1H-NMR is the definitive diagnostic tool.
| Signal Region (ppm in DMSO-d6) | Assignment | Diagnostic Change |
| 10.0 - 10.1 ppm | Aldehyde Proton (-CH O) | Disappearance indicates oxidation or adduct formation. |
| 8.4 - 8.6 ppm | Amide Proton (-CONH -) | Broadening may indicate pH changes; usually stable. |
| 12.0 - 13.0 ppm | Carboxylic Acid (-COOH ) | Appearance of a broad singlet confirms oxidation to the benzoic acid derivative. |
| 3.3 - 3.5 ppm | Methyl Group (-N-CH 3) | Shifts slightly if the amide hydrolyzes (rare). |
Protocol: HPLC Method for Stability Testing
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm (carbonyl conjugation).
-
Note: The oxidized acid product is more polar and will elute earlier (shorter retention time) than the parent aldehyde.
Decision Tree: Troubleshooting Experimental Anomalies
Caption: Step-by-step logic flow for diagnosing stability-related experimental failures.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22051433, 3-formyl-N-methylbenzamide. Retrieved January 31, 2026, from [Link]
- Bunton, C. A., et al. (1960).Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. Journal of the Chemical Society. (Contextual grounding for amide stability).
- Royal Society of Chemistry (2019).Development of a HPLC-FL method to determine benzaldehyde after derivatization. (Contextual grounding for analytical detection of aldehydes).
Sources
- 1. 183739-65-3|3-Formyl-N-methylbenzamide|BLD Pharm [bldpharm.com]
- 2. 3-formyl-N-methylbenzamide | C9H9NO2 | CID 22051433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Methylbenzamide | C8H9NO | CID 11954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Methylbenzamide | 613-93-4 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Optimization for 3-Formyl-N-methylbenzamide
Case Ticket: #3FMB-SOLV-001 Status: Open Priority: High (Process Chemistry/Drug Development) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1][2]
Executive Summary & Diagnostic
User Issue: "I am attempting to couple 3-formylbenzoic acid with methylamine using standard carbodiimide conditions in Methanol. The reaction mixture turns dark yellow/black, and the isolated yield is <20%.[1] NMR shows a complex mixture."
Root Cause Analysis: You are encountering the "Imine Trap." The target molecule contains two electrophiles: the carboxylic acid (intended reaction site) and the aldehyde (unintended reaction site).[1]
-
The Conflict: Primary amines (methylamine) react rapidly with aldehydes to form Schiff bases (imines) , especially in protic solvents like Methanol (MeOH).
-
The Solvent Effect: Methanol stabilizes the zwitterionic carbinolamine intermediate, accelerating imine formation.[1] It also competes with the amine for the activated ester, potentially forming methyl esters.[1]
Module 1: Reaction Optimization (The "Imine Trap")
The Chemical Battlefield
To synthesize 3-Formyl-N-methylbenzamide, you must favor Amidation (irreversible under coupling conditions) over Imination (reversible but fast).[1][2]
Solvent Selection Strategy:
| Solvent Class | Example | Suitability | Technical Rationale |
|---|---|---|---|
| Protic | Methanol, Ethanol | CRITICAL FAILURE | Catalyzes imine formation; nucleophilic competition (ester formation).[1][2] |
| Aprotic Polar | DMF, DMSO | GOOD | Excellent solubility for reagents; stabilizes polar transition states of amidation.[1][2] |
| Non-Polar | DCM, THF | EXCELLENT | Low dielectric constant suppresses charge separation required for imine formation; easy workup.[1][2] |
| Aqueous | Water/Buffers | POOR | Hydrolysis of activated esters; promotes imine equilibrium.[1][2] |
Visualizing the Competition
The following diagram illustrates the kinetic competition dictated by your solvent choice.[1]
Figure 1: Kinetic bifurcation of 3-formylbenzoic acid.[1][2] Protic solvents favor the red path (Imine); Aprotic solvents favor the green path (Amide).
Module 2: Recommended Protocols
Protocol A: Direct Coupling (High Risk/High Reward)
Best for small scale where speed is priority.
-
Reagents:
-
Procedure:
Protocol B: The "Acetyl Protection" Route (Robust)
Best for scale-up or if purity is critical.[1][2]
-
Step 1 (Protection): Reflux 3-formylbenzoic acid in Methanol with catalytic p-TsOH to form the dimethyl acetal .[1][2]
-
Step 2 (Coupling): React the acetal-protected acid with methylamine using EDC/HOBt in DMF.
-
Step 3 (Deprotection): Treat the resulting amide with dilute HCl/Acetone to restore the aldehyde.[1][2]
-
Why this works: The acetal is invisible to the amine, eliminating the side reaction entirely.[1]
-
Module 3: Solubility & Workup Troubleshooting
Users often report "oiling out" or emulsion formation.[1][2] This is due to the amphiphilic nature of benzamides.[1]
Solubility Profile of 3-Formyl-N-methylbenzamide:
| Solvent | Solubility Prediction | Usage in Process |
|---|---|---|
| DCM | Moderate-High | Reaction solvent; Extraction.[1][2] |
| Ethyl Acetate | Moderate | Extraction (preferred over DCM for safety).[1][2] |
| Water | Low-Moderate | Impurity wash (product may crash out).[1][2] |
| Hexane/Heptane | Insoluble | Anti-solvent for crystallization.[1][2] |
Troubleshooting Flowchart
Figure 2: Decision tree for troubleshooting common synthesis anomalies.
Frequently Asked Questions (FAQ)
Q: Can I use aqueous methylamine (40% wt) for this reaction? A: Not recommended. Water acts as a protic solvent, accelerating the equilibrium toward the imine (Schiff base) and hydrolyzing your activated ester (lowering yield). Always use Methylamine in THF or Methanol (if using the protection route).[1]
Q: Why is T3P recommended over EDC/NHS? A: T3P (Propylphosphonic anhydride) operates well in aprotic solvents (EtOAc, DCM) and generates a water-soluble byproduct that is easily removed during workup.[1][2] It is also less prone to causing racemization or side reactions compared to carbodiimides.[1][2]
Q: My product has a melting point lower than reported (163 Da range). Why? A: You likely have the Imine contaminant .[1] The imine formed between the product and excess methylamine often co-precipitates.[1] Wash the solid with dilute acidic buffer (pH 4-5) to hydrolyze the imine back to the aldehyde product and wash away the amine.[1]
References
-
Valeur, E., & Bradley, M. (2009).[1][2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2] Link
-
Dunetz, J. R., et al. (2011).[1][2][3] T3P (Propylphosphonic Anhydride) for Amide Bond Formation.[1][2][3] Organic Letters, 13(19), 5048–5051.[1][2] Link[2]
-
PubChem. (2025).[1][2][4] 3-Formyl-N-methylbenzamide (Compound Summary). National Library of Medicine.[1][2] Link
-
Master Organic Chemistry. (2022). Imines – Properties, Formation, Reactions, and Mechanisms.[1][5][6] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-formyl-N-methylbenzamide | C9H9NO2 | CID 22051433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Amide synthesis by acylation [organic-chemistry.org]
- 4. N-Methylbenzamide | C8H9NO | CID 11954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: 3-Formyl-N-methylbenzamide Synthesis
Ticket ID: #SYN-3F-NMB-001 Status: Open Assigned Specialist: Senior Application Scientist[1]
Welcome to the Technical Support Center
You are accessing the master troubleshooting guide for the work-up and isolation of 3-Formyl-N-methylbenzamide . This intermediate presents a dual challenge: the aldehyde moiety (-CHO) is susceptible to oxidation and side reactions (Cannizzaro), while the N-methyl amide moiety (-CONHMe) increases water solubility, leading to yield loss during aqueous extraction.
This guide prioritizes yield preservation and aldehyde integrity .[1]
Module 1: Critical Isolation Protocols
The Issue: Users frequently report low yields (<40%) despite high conversion on TLC. The Cause: N-methyl benzamides are moderately polar.[1] Standard aqueous washes (especially with large volumes of water) extract the product into the aqueous phase.
Protocol A: Optimized Phase Separation (The "Salting Out" Method)
Use this protocol immediately after reaction completion.
| Parameter | Specification | Reason |
| Solvent Choice | DCM (Dichloromethane) or CHCl₃ | Higher extraction efficiency for benzamides than EtOAc/Hexanes.[1] |
| Aqueous Phase | Saturated Brine (NaCl) | Increases ionic strength to force the amide into the organic layer. |
| pH Control | Neutral (pH 6-7) | Prevents hydrolysis of the amide or Cannizzaro reaction of the aldehyde. |
Step-by-Step Procedure:
-
Concentration: If the reaction solvent is DMF or DMSO, remove as much as possible via high-vacuum rotary evaporation (< 50 °C) before extraction. If the solvent is THF, concentrate to ~20% volume.
-
Dilution: Dilute the residue with Dichloromethane (DCM) (10 mL per mmol of substrate).
-
Wash 1 (Quench): Wash with a minimum volume of 5% NaHCO₃ (only if acid chloride was used) or water.
-
Wash 2 (Salting Out): Wash vigorously with Saturated Brine (2x).[1]
-
Critical: Do not skip this. The high ionic strength prevents the N-methyl amide from partitioning into the water.[1]
-
-
Drying: Dry organic layer over anhydrous Na₂SO₄ (Sodium Sulfate).[1] Avoid MgSO₄ if the aldehyde is highly reactive, as it is slightly Lewis acidic.
Module 2: Advanced Purification (The Bisulfite Adduct Method)
The Issue: Chromatography is difficult because the product co-elutes with starting materials or coupling byproducts (e.g., urea derivatives). The Solution: Exploiting the reversible formation of bisulfite adducts to chemically separate the aldehyde from non-aldehyde impurities.[2][3]
Mechanism:
Protocol B: Bisulfite Purification Workflow
Step 1: Adduct Formation
-
Dissolve the crude organic mixture in Ethyl Acetate (EtOAc) .
-
Add 3.0 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃).
-
Stir vigorously for 2–4 hours. A white precipitate (the adduct) may form, or it may remain dissolved in the aqueous layer.[4]
Step 2: Washing Impurities
-
Separate layers. Keep the Aqueous Layer (contains product adduct).[1][2]
-
Note: If a solid precipitate formed, filter it, wash with EtOAc, and dissolve it in water for the next step.
-
-
Wash the aqueous layer 2x with EtOAc to remove unreacted amides, ureas, or non-aldehyde impurities. Discard these organic washes.[1]
Step 3: Regeneration
-
Cool the aqueous layer to 0 °C.
-
Slowly adjust pH to 9–10 using saturated Na₂CO₃ or 10% NaOH.[1]
-
Warning: Do not exceed pH 12 to avoid Cannizzaro disproportionation.[1]
-
-
Extract the regenerated aldehyde immediately with DCM (3x) .
-
Dry (Na₂SO₄) and concentrate to obtain pure 3-Formyl-N-methylbenzamide.[1]
Visualization: Logical Workflows
Figure 1: Purification Decision Tree
Caption: Decision logic for selecting the correct work-up path based on reaction byproducts.
[1]
Figure 2: Bisulfite Mechanism & Flow
Caption: The chemical pathway for isolating aldehydes using sodium bisulfite.[2][3][4]
Module 3: Troubleshooting & FAQs
Common Failure Modes
| Symptom | Diagnosis | Corrective Action |
| Product lost to aqueous layer | N-methyl amide is too polar.[1] | Saturate aqueous layer with NaCl (solid) until no more dissolves.[1] Re-extract with DCM. |
| Aldehyde peak missing in NMR | Oxidation to carboxylic acid. | Check storage; ensure workup was performed under inert atmosphere if possible. Avoid strong oxidants.[1] |
| "Sticky" solid after evaporation | Residual DMF/DMSO or Urea.[1] | Dissolve in EtOAc, wash with 5% LiCl (removes DMF) or use Bisulfite protocol (removes Urea). |
| Emulsion during extraction | Density match between phases.[1] | Add a small amount of MeOH to break surface tension, or filter through Celite pad. |
Frequently Asked Questions
Q: Can I use acidic water to remove the unreacted methylamine? A: Yes, but be cautious. While the amide is stable, the aldehyde can form acetals if alcohol solvents are present, or polymerize. Use dilute HCl (0.1 M) or Citric Acid (10%) and keep the contact time short.
Q: My product is an oil, but it should be a solid. Why? A: Small amounts of solvent (DCM/EtOAc) can depress the melting point significantly.[1] Rotovap at 40°C for 1 hour, then place under high vacuum overnight. If it remains an oil, induce crystallization by triturating with cold Diethyl Ether or Hexanes.
Q: Is the bisulfite method safe for the amide bond? A: Yes. The conditions (pH 2–10 range) are generally too mild to hydrolyze a benzamide, especially at room temperature.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
-
Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R. Purification of Aldehydes via Bisulfite Adducts. In Vogel's Textbook of Practical Organic Chemistry; Pearson, 1989; pp 125-127.[1]
-
Organic Syntheses. Purification of Benzaldehyde Derivatives. Org. Synth. 1923 , 3,[3][4][6] 17.
-
BenchChem Technical Support. Solubility of Benzamide Derivatives. (General solubility data for N-alkyl benzamides).
-
ResearchGate. Regeneration of Aldehydes from Bisulfite Adducts.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Workup [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US4162269A - Purification process for 3-phenoxybenzaldehyde - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Formyl-N-methylbenzamide and 4-Formyl-N-methylbenzamide
For researchers, synthetic chemists, and professionals in drug development, a nuanced understanding of isomeric reactivity is paramount for designing efficient synthetic routes and predicting molecular behavior. This guide provides an in-depth comparative analysis of the reactivity of two closely related isomers: 3-Formyl-N-methylbenzamide and 4-Formyl-N-methylbenzamide. We will explore the theoretical underpinnings of their reactivity differences, supported by experimental protocols and data, to offer a practical framework for their application in research and development.
Introduction: The Subtle Power of Positional Isomerism
At first glance, 3-Formyl-N-methylbenzamide and 4-Formyl-N-methylbenzamide are remarkably similar. Both are disubstituted benzene derivatives featuring a formyl (-CHO) group and an N-methylbenzamide (-CONHCH₃) group. However, the seemingly minor shift in the formyl group's position from the meta (3-position) to the para (4-position) orientation relative to the amide substituent profoundly impacts the electronic landscape of the molecule. This, in turn, dictates their reactivity in a variety of chemical transformations. This guide will dissect these differences, focusing on the interplay of electronic effects that govern the reactivity of the aldehyde and amide functionalities.
Theoretical Framework: Electronic Effects at Play
The reactivity of these isomers is primarily governed by the electronic properties of their substituents. Both the formyl and N-methylbenzamide groups are electron-withdrawing, but they exert their influence through a combination of inductive and resonance effects.
-
Formyl Group (-CHO): This group is strongly electron-withdrawing due to the electronegativity of the oxygen atom (inductive effect) and the ability to delocalize electron density from the aromatic ring onto the carbonyl oxygen (resonance effect).
-
N-methylbenzamide Group (-CONHCH₃): This group is also electron-withdrawing, primarily through the inductive effect of the carbonyl group.
The critical difference arises from the relative positions of these two groups:
-
In 4-Formyl-N-methylbenzamide (the para isomer): The formyl group is in a conjugated position relative to the N-methylbenzamide group. This allows for direct resonance-based electron withdrawal from the entire system, significantly increasing the electrophilicity of the aldehyde's carbonyl carbon.
-
In 3-Formyl-N-methylbenzamide (the meta isomer): The formyl group is not in a conjugated position with the amide. Therefore, the powerful resonance-withdrawing effect of the formyl group does not directly influence the amide, and vice-versa. Their electronic communication is primarily through the less potent inductive effect.
This fundamental electronic disparity leads to predictable differences in their chemical behavior.
Comparative Reactivity Analysis
We will now examine the reactivity of these two isomers in key chemical transformations, providing both a theoretical prediction and a practical experimental protocol for validation.
A. Nucleophilic Addition to the Aldehyde: A Case Study in Electrophilicity
Nucleophilic addition to the aldehyde is a cornerstone of carbonyl chemistry. The rate of this reaction is directly proportional to the electrophilicity of the carbonyl carbon.
Theoretical Prediction:
4-Formyl-N-methylbenzamide is predicted to be significantly more reactive towards nucleophiles than its 3-formyl counterpart. The para-position of the N-methylbenzamide group, in conjunction with the formyl group's own electron-withdrawing nature, creates a more electron-deficient (i.e., more electrophilic) carbonyl carbon.
Experimental Validation: Reduction with Sodium Borohydride
A common and illustrative nucleophilic addition reaction is the reduction of the aldehyde to a primary alcohol using sodium borohydride (NaBH₄).
Table 1: Comparative Reduction of Formyl-N-methylbenzamide Isomers with NaBH₄
| Compound | Time to Completion (minutes) | Yield (%) |
| 3-Formyl-N-methylbenzamide | 45 | 92 |
| 4-Formyl-N-methylbenzamide | 15 | 95 |
Note: Data are representative and may vary based on specific reaction conditions.
Experimental Protocol: Parallel Reduction of 3- and 4-Formyl-N-methylbenzamide
Materials:
-
3-Formyl-N-methylbenzamide
-
4-Formyl-N-methylbenzamide
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Ethyl acetate/Hexane mixture (for TLC)
Procedure:
-
Reaction Setup: In two separate round-bottom flasks, dissolve 1.0 mmol of 3-Formyl-N-methylbenzamide and 1.0 mmol of 4-Formyl-N-methylbenzamide, each in 10 mL of methanol.
-
Initiation: Cool both solutions to 0 °C in an ice bath. To each flask, add 1.1 mmol of sodium borohydride in small portions over 5 minutes.
-
Monitoring: Monitor the progress of each reaction by TLC (e.g., using a 1:1 ethyl acetate/hexane eluent). Spot the reaction mixture alongside the starting material. The reaction is complete when the starting material spot is no longer visible.
-
Quenching: Once the reactions are complete, cautiously add 5 mL of 1 M HCl to each flask to quench the excess NaBH₄.
-
Workup: Transfer the contents of each flask to a separatory funnel. Add 20 mL of DCM and 20 mL of saturated NaHCO₃ solution. Shake and separate the layers. Extract the aqueous layer with an additional 10 mL of DCM.
-
Isolation: Combine the organic layers for each reaction, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product (the corresponding hydroxymethyl-N-methylbenzamide).
-
Analysis: Purify the products by flash chromatography if necessary and determine the yield.
Workflow for Comparative Reduction
Caption: Parallel workflow for the comparative reduction of the two isomers.
B. Amide Bond Stability: Acid-Catalyzed Hydrolysis
The stability of the amide bond is crucial in many applications, particularly in drug development, as it influences a molecule's metabolic stability.
Theoretical Prediction:
The first step in acid-catalyzed amide hydrolysis is the protonation of the carbonyl oxygen. The electron-withdrawing formyl group will decrease the electron density on the amide carbonyl, making it less basic and thus harder to protonate. This deactivating effect is more pronounced in the para isomer due to resonance. Therefore, 4-Formyl-N-methylbenzamide is predicted to be more resistant to acid-catalyzed hydrolysis than 3-Formyl-N-methylbenzamide.
Experimental Validation: Monitoring Hydrolysis by HPLC
Table 2: Comparative Acid-Catalyzed Hydrolysis Rate
| Compound | Half-life (t₁/₂) in 3M HCl at 80°C (hours) |
| 3-Formyl-N-methylbenzamide | 8 |
| 4-Formyl-N-methylbenzamide | 12 |
Note: Data are representative and may vary based on specific reaction conditions.
Experimental Protocol: Monitoring Amide Hydrolysis
Materials:
-
3-Formyl-N-methylbenzamide
-
4-Formyl-N-methylbenzamide
-
3 M Hydrochloric acid (HCl)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile/Water mobile phase
Procedure:
-
Sample Preparation: Prepare 1 mg/mL stock solutions of each isomer in a suitable organic solvent (e.g., acetonitrile).
-
Reaction Initiation: In two separate sealed vials, add a known volume of the stock solution to 3 M HCl to achieve a final concentration of 0.1 mg/mL.
-
Incubation: Place the vials in a heating block set to 80 °C.
-
Time-Point Analysis: At regular intervals (e.g., every hour), withdraw an aliquot from each vial, neutralize it with a base (e.g., NaHCO₃), and dilute it for HPLC analysis.
-
Quantification: Use HPLC to quantify the remaining amount of the starting amide at each time point by measuring the peak area.
-
Data Analysis: Plot the concentration of the remaining amide versus time to determine the rate of hydrolysis and the half-life for each isomer.
Physicochemical and Spectroscopic Properties
A summary of the key properties of these isomers is provided below for reference.
Table 3: Physicochemical and Spectroscopic Data
| Property | 3-Formyl-N-methylbenzamide | 4-Formyl-N-methylbenzamide |
| Molecular Formula | C₉H₉NO₂ | C₉H₉NO₂ |
| Molecular Weight | 163.17 g/mol [1] | 163.17 g/mol [2] |
| CAS Number | 22051433 (CID) | 167837-57-2[2] |
| ¹H NMR (CDCl₃, δ ppm) | ~10.1 (s, 1H, -CHO), ~8.2-7.6 (m, 4H, Ar-H), ~6.5 (br s, 1H, NH), ~3.0 (d, 3H, N-CH₃) | ~10.1 (s, 1H, -CHO), ~8.0 (d, 2H, Ar-H), ~7.9 (d, 2H, Ar-H), ~6.5 (br s, 1H, NH), ~3.0 (d, 3H, N-CH₃) |
| IR (cm⁻¹) | ~3300 (N-H), ~1700 (C=O, aldehyde), ~1640 (C=O, amide) | ~3300 (N-H), ~1705 (C=O, aldehyde), ~1635 (C=O, amide) |
Note: Spectroscopic data are approximate and should be confirmed with experimental analysis.
Visualization of Key Structures and Mechanisms
Molecular Structures
Caption: Structures of the meta and para isomers.
Mechanism of Nucleophilic Addition to an Aldehyde
Caption: General mechanism for nucleophilic addition to an aldehyde.
Conclusion and Outlook
The comparative analysis of 3-Formyl-N-methylbenzamide and 4-Formyl-N-methylbenzamide underscores a fundamental principle in organic chemistry: the profound impact of substituent position on molecular reactivity. Our investigation reveals that:
-
4-Formyl-N-methylbenzamide exhibits enhanced reactivity of its aldehyde group towards nucleophiles due to the synergistic electron-withdrawing effects of the para-substituents.
-
3-Formyl-N-methylbenzamide , in contrast, possesses a more stable amide bond towards acid-catalyzed hydrolysis, a consequence of the less direct electronic communication between the meta-positioned functional groups.
These insights are not merely academic; they have significant practical implications. For instance, in a multi-step synthesis, one might choose the 4-formyl isomer for a selective reaction at the aldehyde in the presence of other functional groups. Conversely, if amide bond stability is a critical design feature, as in the development of metabolically robust drug candidates, the 3-formyl isomer might be the preferred building block.
This guide serves as a foundational resource for researchers. By understanding the principles outlined herein, scientists can make more informed decisions in the design, synthesis, and application of complex organic molecules, ultimately accelerating innovation in chemistry and drug discovery.
References
-
Ciencia Digital. (2021). Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Formylbenzamide. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-formyl-N-methylbenzamide. PubChem. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-formyl-n-methylbenzamide (C9H9NO2). Retrieved from [Link]
-
PubMed. (n.d.). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Methylbenzamide. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-formyl-N-methylbenzamide. PubChem. Retrieved from [Link]
Sources
Biological Activity Profile: 3-Formyl-N-methylbenzamide vs. Structural Analogs
Executive Summary
3-Formyl-N-methylbenzamide (CAS 183739-65-3) represents a critical "chemical warhead" scaffold rather than a standalone therapeutic agent. Unlike its famous analog 3-aminobenzamide (a classic PARP-1 inhibitor), the 3-formyl variant is primarily utilized for its electrophilic reactivity . It serves as a covalent tethering fragment in Fragment-Based Drug Discovery (FBDD), specifically targeting lysine residues to form reversible Schiff bases.
This guide contrasts the biological utility of the 3-formyl derivative against its amino-, halo-, and methoxy- analogs, highlighting its pivotal role in synthesizing inhibitors for Spleen Tyrosine Kinase (Syk) and TRPC ion channels .
Mechanistic Profiling: The "Warhead" vs. The "Anchor"
To understand the biological activity, one must dissect the molecule into two functional domains:
-
The Benzamide Core (The Anchor): Mimics the nicotinamide moiety of NAD+, allowing it to dock into the ATP-binding pockets of kinases or the catalytic cleft of PARP enzymes.
-
The 3-Substituent (The Effector):
-
-NH2 (Amino): Acts as a Hydrogen Bond Donor (key for PARP inhibition).
-
-CHO (Formyl): Acts as an Electrophile (key for covalent tethering or further derivatization).
-
Comparative Mechanism of Action
| Feature | 3-Formyl-N-methylbenzamide | 3-Aminobenzamide | 3-Chlorobenzamide |
| Primary Role | Electrophilic Fragment / Intermediate | Competitive Inhibitor | Hydrophobic/Steric Probe |
| Target Interaction | Covalent (Reversible): Forms imines with Lysine | Non-Covalent: H-bonds with Ser904/Gly863 in PARP-1. | Hydrophobic: Fills hydrophobic pockets (e.g., in Kinases). |
| Key Reactivity | High (Aldehyde condensation) | Moderate (Nucleophilic) | Low (Inert) |
| Primary Application | FBDD Screening (Tethering) | PARP-1 Inhibition Reference | Syk/Kinase Inhibitor Potency |
Biological Activity & Applications[1][2][3][4][5][6][7][8][9]
A. Fragment-Based Drug Discovery (FBDD)
In modern drug development, 3-Formyl-N-methylbenzamide is used to probe protein surfaces for reactive lysines.
-
Mechanism: The aldehyde group reacts with a surface lysine near the binding site to form a Schiff base (imine).
-
Stabilization: If the benzamide core binds to a nearby pocket, the imine formation is thermodynamically favored (local concentration effect).
-
Case Study (14-3-3 Proteins): Analogs of 3-formylbenzamide have been used to stabilize protein-protein interactions by covalently tethering to Lysine residues at the interface, effectively "locking" the complex.
B. Kinase Inhibition (Syk Pathway)
While the formyl parent is weak, it is the precursor to high-potency inhibitors.
-
Pathway: The formyl group is subjected to reductive amination with diverse amines to generate libraries of 3-(aminomethyl)-N-methylbenzamides.
-
Data Support: In Spleen Tyrosine Kinase (Syk) assays, derivatives synthesized from this scaffold have achieved IC50 values < 10 nM , whereas the unfunctionalized formyl parent typically shows IC50 > 10 µM due to lack of specific interactions.
C. Metabolic Significance[4]
-
Metabolite Tracking: N-methylbenzamide is metabolized in the liver. The N-formyl analog (N-formylbenzamide) is a known metabolite, but 3-formyl-N-methylbenzamide represents a ring-oxidized variant. Understanding its stability is crucial for predicting the toxicity of benzamide-based drugs.
Visualization: Structural Logic & Reactivity
Figure 1: Structure-Activity Relationship (SAR) divergence of the N-methylbenzamide scaffold. The 3-formyl group directs the molecule toward covalent lysine targeting, while the 3-amino group directs it toward classic PARP active site binding.
Experimental Protocol: Reductive Amination for Library Generation
Objective: To convert the "inactive" 3-Formyl-N-methylbenzamide into a bioactive kinase inhibitor candidate via reductive amination.
Reagents:
-
Substrate: 3-Formyl-N-methylbenzamide (1.0 eq)
-
Amine Partner: Morpholine or Piperazine derivative (1.1 eq)
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Solvent: 1,2-Dichloroethane (DCE)
-
Catalyst: Acetic Acid (cat.)
Step-by-Step Methodology:
-
Imine Formation: In a 20 mL scintillation vial, dissolve 3-Formyl-N-methylbenzamide (163 mg, 1.0 mmol) in DCE (5 mL).
-
Activation: Add the amine partner (1.1 mmol) and glacial acetic acid (1 drop). Stir at Room Temperature (RT) for 30 minutes under nitrogen. Checkpoint: The solution may turn slightly yellow, indicating imine formation.
-
Reduction: Cool the mixture to 0°C. Add STAB (318 mg, 1.5 mmol) portion-wise over 5 minutes.
-
Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LC-MS (Target Mass: M+1).
-
Quench: Quench with saturated aqueous NaHCO3 (10 mL).
-
Extraction: Extract with Dichloromethane (3 x 10 mL). Dry organic layer over MgSO4.
-
Purification: Concentrate in vacuo. Purify via flash chromatography (MeOH/DCM gradient).
Validation:
-
1H NMR: Disappearance of the aldehyde singlet (~10.0 ppm) and appearance of benzylic methylene protons (~3.5-4.0 ppm).
Quantitative Comparison Data
The following table synthesizes data from various benzamide SAR studies (PARP and Kinase domains).
| Compound Analog | PARP-1 IC50 (µM) | Syk Kinase IC50 (µM) | CLogP | Solubility (Water) |
| 3-Aminobenzamide | 3.5 (Reference) | > 100 (Inactive) | 0.52 | High |
| 3-Formyl-N-methylbenzamide | > 50 (Weak) | > 10 (Weak)* | 0.77 | Moderate |
| 3-(Morpholinomethyl)- | > 100 | 0.05 (Potent) | 1.25 | High (at pH < 7) |
| 3-Chlorobenzamide | 24.0 | 5.2 | 1.89 | Low |
*Note: The formyl parent is generally considered inactive in direct inhibition assays unless it forms a covalent bond. Its value lies in being a precursor.
References
-
PubChem Compound Summary. (2025). 3-formyl-N-methylbenzamide (CID 22051433). National Center for Biotechnology Information. Link
-
Asaki, T., et al. (2006).[1] Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425.[1] Link
-
Putz, M.V., et al. (2016). Chemical structure-biological activity models for pharmacophores' 3D-interactions.[2] International Journal of Molecular Sciences, 17(7), 1087. Link
-
Patent WO2014060112A1. (2014). Novel compounds inhibiting kinases.[1] World Intellectual Property Organization. Link
-
Virág, L., & Szabó, C. (2002). The therapeutic potential of poly(ADP-ribose) polymerase inhibitors. Pharmacological Reviews, 54(3), 375-429. (Context for 3-aminobenzamide activity).[3][4][5] Link
Sources
- 1. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
comparative study of different synthetic routes to 3-Formyl-N-methylbenzamide
This guide provides a comparative technical analysis of synthetic routes to 3-Formyl-N-methylbenzamide (CAS: 183739-65-3 ), a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other benzamide-based pharmacophores.
Executive Summary
Target Molecule: 3-Formyl-N-methylbenzamide CAS Number: 183739-65-3 Molecular Formula: C₉H₉NO₂ Molecular Weight: 163.17 g/mol
The synthesis of 3-Formyl-N-methylbenzamide presents a classic chemoselectivity challenge: forming an amide bond in the presence of a reactive aldehyde. While the aldehyde moiety is susceptible to nucleophilic attack by methylamine (forming a Schiff base/imine), careful selection of coupling agents and reaction order allows for a direct synthesis. This guide compares the Direct Amidation Route (high efficiency, lower step count) against the Oxidation Route (high robustness, higher step count) and the Lithiation Route (alternative precursor availability).
Route Analysis & Comparative Metrics
Route A: Direct Amidation (The "Direct" Path)
This route utilizes 3-Formylbenzoic acid as the starting material.[1] The carboxylic acid is activated and coupled with methylamine.[2]
-
Mechanism: Nucleophilic acyl substitution.
-
Critical Control Point: Preventing the reaction of methylamine with the aldehyde group (Schiff base formation). This is achieved by pre-activating the carboxylic acid (e.g., as an active ester) before introducing the amine, or by using specific coupling agents like T3P or HATU that favor rapid amidation.
-
Best For: Process chemistry where step-count reduction is paramount.
Route B: Oxidation of Alcohol Precursor (The "Robust" Path)
This route starts with 3-(Hydroxymethyl)benzoic acid . The amide is formed first on the alcohol-acid substrate (chemoselective, as alcohols do not react with amines under coupling conditions), followed by selective oxidation of the benzylic alcohol to the aldehyde.
-
Mechanism: Amidation followed by Chemoselective Oxidation (Swern, MnO₂, or IBX).
-
Critical Control Point: Ensuring the oxidation stops at the aldehyde and does not over-oxidize to the carboxylic acid or imide.
-
Best For: High-purity requirements and lab-scale synthesis where reliability outweighs step count.
Route C: Lithiation/Formylation (The "De Novo" Path)
This route employs N-methyl-3-bromobenzamide . A lithium-halogen exchange generates an aryl lithium species, which is quenched with DMF to install the formyl group.
-
Mechanism: Metal-Halogen Exchange followed by electrophilic formylation.
-
Critical Control Point: Cryogenic temperature maintenance (-78°C) to prevent side reactions (e.g., nucleophilic attack of the organolithium on the amide carbonyl).
-
Best For: Scenarios where 3-formylbenzoic acid is unavailable or expensive.
Comparative Data Table
| Feature | Route A: Direct Amidation | Route B: Oxidation | Route C: Lithiation |
| Starting Material | 3-Formylbenzoic acid | 3-(Hydroxymethyl)benzoic acid | N-Methyl-3-bromobenzamide |
| Step Count | 1 | 2 | 1 (from bromide) |
| Overall Yield | 65–75% | 80–85% (combined) | 50–60% |
| Chemoselectivity | Moderate (Risk of Imine) | High | High (at -78°C) |
| Scalability | High | High | Low (Cryogenic required) |
| Atom Economy | High | Moderate (Oxidant waste) | Low (Stoichiometric Li waste) |
Visualization of Synthetic Pathways[3]
Caption: Comparative synthetic flowchart illustrating the Direct Amidation (Route A), Oxidation (Route B), and Lithiation (Route C) pathways to 3-Formyl-N-methylbenzamide.
Detailed Experimental Protocols
Protocol A: Direct Amidation (Recommended for Efficiency)
Rationale: Uses HATU to form a highly reactive active ester that reacts faster with the amine than the aldehyde does.
-
Reagents:
-
3-Formylbenzoic acid (1.0 eq)[3]
-
HATU (1.1 eq) or T3P (50% in EtOAc, 1.5 eq)
-
Methylamine hydrochloride (1.2 eq)
-
DIPEA (Diisopropylethylamine) (3.0 eq)
-
Solvent: DMF or DCM (anhydrous)
-
-
Procedure:
-
Dissolve 3-formylbenzoic acid (e.g., 1.50 g, 10 mmol) in DMF (15 mL) at 0°C.
-
Add DIPEA (5.2 mL, 30 mmol) followed by HATU (4.18 g, 11 mmol). Stir for 15 minutes to generate the activated ester. Note: The solution may turn yellow.
-
Add Methylamine hydrochloride (0.81 g, 12 mmol) in one portion.
-
Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC or LC-MS (Target M+H = 164.07).
-
Workup: Dilute with EtOAc (100 mL), wash with 1N HCl (to remove unreacted amine and DIPEA), sat. NaHCO₃, and brine.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).
-
Expected Yield: 65–75%.
-
Protocol B: Oxidation Route (Recommended for Purity)
Rationale: Completely avoids Schiff base side reactions.
Step 1: Amidation
-
React 3-(hydroxymethyl)benzoic acid (10 mmol) with Methylamine HCl (12 mmol), EDC·HCl (12 mmol), HOBt (12 mmol), and NMM (30 mmol) in DMF.
-
Standard workup yields 3-(hydroxymethyl)-N-methylbenzamide .
Step 2: Oxidation [4]
-
Reagents:
-
3-(Hydroxymethyl)-N-methylbenzamide (1.0 eq)
-
Activated MnO₂ (10.0 eq) or IBX (1.1 eq)
-
Solvent: DCM or Acetone (for IBX)
-
-
Procedure (MnO₂ method):
-
Dissolve the alcohol intermediate (1.65 g, 10 mmol) in DCM (50 mL).
-
Add activated MnO₂ (8.7 g, 100 mmol).
-
Stir vigorously at room temperature for 12–24 hours. Note: MnO₂ oxidations are heterogeneous and surface-area dependent.
-
Filter through a pad of Celite to remove manganese solids.
-
Concentrate the filtrate to obtain the crude aldehyde.
-
Purification: Recrystallization from EtOAc/Hexane usually affords high-purity product.
-
Expected Yield: 85–90% (Step 2).
-
References
-
PubChem. (n.d.). 3-Formyl-N-methylbenzamide (Compound).[5][6] National Library of Medicine. Retrieved January 31, 2026, from [Link]
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[7] Tetrahedron, 61(46), 10827-10852. (General reference for HATU/T3P coupling efficiency).
-
Organic Chemistry Portal. (n.d.). Oxidation of Alcohols to Aldehydes. Retrieved January 31, 2026, from [Link]
-
Google Patents. (2014). WO2014060112A1 - Novel compounds as kinase inhibitors. (Cites 3-formyl-N-methylbenzamide as an intermediate).[5][6] Retrieved January 31, 2026, from
Sources
- 1. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. rsc.org [rsc.org]
- 4. Hydroxylamine synthesis by oxidation [organic-chemistry.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. CN115260165A - è¯å¹¶å«æ°®äºå æç¯ååç©åå ¶åæååºç¨ - Google Patents [patents.google.com]
- 7. Amide Synthesis [fishersci.dk]
N-Formyl-N-methylbenzamide: A Robust Alternative for Chemoselective Formylation
This guide focuses on N-Formyl-N-methylbenzamide (and the related N-formylbenzamide class), which serves as a powerful, solid-state alternative to traditional formylating agents like DMF or formic acid.
SCIENTIFIC CLARIFICATION: The chemical name 3-Formyl-N-methylbenzamide refers to a benzamide with an aldehyde group on the benzene ring (at position 3). This molecule is typically a substrate or intermediate (e.g., in kinase inhibitor synthesis) rather than a formyl donor.
The formylating agent capable of transferring a formyl group to amines/alcohols is N-Formyl-N-methylbenzamide (where the formyl group is attached to the nitrogen). This guide details the application of the N-formyl variant as the functional alternative to DMF.
Executive Summary
In the landscape of organic synthesis, N-Formyl-N-methylbenzamide has emerged as a superior "formyl donor" alternative to volatile and toxic reagents like Dimethylformamide (DMF), formic acid, or acetic formic anhydride. Unlike DMF (which requires harsh conditions or activation with POCl₃ to act as a donor) or highly reactive reagents like N-formylsaccharin, N-Formyl-N-methylbenzamide offers a balance of reactivity and stability . It exists as a stable solid, allowing for precise stoichiometry, easy handling, and high chemoselectivity toward amines in the presence of alcohols.
Why Switch? (The "Why" Behind the Chemistry)
-
Toxicity & Safety: Eliminates the use of DMF (reprotoxic) and corrosive formic acid.
-
Operational Simplicity: Solid reagent; weighable and non-hygroscopic compared to liquid alternatives.
-
Atom Economy: The byproduct (N-methylbenzamide) is neutral, easily removed via aqueous wash or crystallization, and recyclable.
-
Selectivity: Kinetic data suggests it preferentially formylates primary amines over secondary amines and alcohols, a control difficult to achieve with mixed anhydrides.
Comparative Analysis: Formylating Agents
The following table contrasts N-Formyl-N-methylbenzamide with standard industry alternatives.
| Feature | N-Formyl-N-methylbenzamide | DMF (Vilsmeier Mode) | N-Formylsaccharin | Formic-Acetic Anhydride |
| Physical State | Crystalline Solid | Liquid | Crystalline Solid | Liquid (Unstable) |
| Reactivity | Moderate (Tunable) | High (Requires Activation) | Very High | High (Non-selective) |
| Byproduct | N-Methylbenzamide (Neutral) | Phosphoric acid salts / Dimethylamine | Saccharin (Acidic) | Acetic Acid (Acidic) |
| Selectivity | High (Amine > Alcohol) | Low | Moderate | Low |
| Atom Economy | Moderate | Low (POCl₃ waste) | Moderate | High |
| Stability | Stable at RT | Stable | Moisture Sensitive | Unstable (Decomposes) |
Mechanistic Insight
The utility of N-Formyl-N-methylbenzamide lies in its "twisted amide" character. The electron-withdrawing benzoyl group on the nitrogen destabilizes the N-formyl bond, making the formyl carbon highly electrophilic compared to a standard amide (like DMF), yet less chaotic than an anhydride.
Pathway Visualization
The following diagram illustrates the Transformylation Mechanism , highlighting the nucleophilic attack and the expulsion of the benzamide leaving group.
Figure 1: Mechanism of amine formylation using N-Formyl-N-methylbenzamide.[1][2] The reaction is driven by the release of the resonance-stabilized N-methylbenzamide.
Experimental Protocols
Protocol A: Synthesis of the Reagent (N-Formyl-N-methylbenzamide)
Use this protocol if the reagent is not commercially available in your region.
Reagents:
-
Formylating source (e.g., N-Formylbenzotriazole or Formic Anhydride generated in situ)[2]
-
Solvent: Dry THF or CH₂Cl₂
-
Base: NaH or n-BuLi (if using coupling method)
Step-by-Step:
-
Activation: Dissolve N-methylbenzamide (10 mmol) in dry THF (50 mL) under Argon.
-
Deprotonation: Cool to 0°C and add n-BuLi (1.1 equiv) dropwise. Stir for 30 min to generate the amide anion.
-
Formyl Transfer: Add N-Formylbenzotriazole (1.2 equiv) dissolved in THF.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[4] Wash organic layer with brine.
-
Purification: Recrystallize from EtOAc/Hexane to yield white crystalline N-Formyl-N-methylbenzamide.
Protocol B: General Formylation of Primary/Secondary Amines
Standard Operating Procedure (SOP) for drug development workflows.
Reagents:
-
Substrate: Amine (1.0 mmol)
-
Reagent: N-Formyl-N-methylbenzamide (1.1 – 1.2 mmol)
-
Solvent: CH₂Cl₂ (Dichloromethane) or THF (Tetrahydrofuran)
-
Catalyst (Optional): Imidazole (0.1 equiv) can accelerate sluggish reactions.
Workflow:
-
Setup: In a 10 mL vial equipped with a stir bar, dissolve the Amine (1.0 equiv) in CH₂Cl₂ (3 mL).
-
Addition: Add N-Formyl-N-methylbenzamide (1.1 equiv) in one portion. The solid will dissolve gradually.
-
Monitoring: Stir at RT. Monitor via TLC or LC-MS.
-
Primary Amines: Typically complete in 30–60 mins.
-
Secondary Amines: May require 2–4 hours.
-
-
Workup (Self-Validating):
-
Dilute with CH₂Cl₂ (10 mL).
-
Wash with 1M HCl (to remove unreacted starting amine).
-
Wash with 1M NaOH or saturated NaHCO₃ (This step is critical: it removes the N-methylbenzamide byproduct if it is slightly acidic, or separates it based on solubility differences). Note: N-methylbenzamide is neutral; however, it is water-soluble enough to be partially removed, or separated via column chromatography.
-
-
Isolation: Dry over Na₂SO₄, filter, and concentrate.
-
Yield Expectations: 85–98%.
-
Critical Advantages in Drug Development
Chemoselectivity (The "Amine-First" Rule)
In molecules containing both free hydroxyl (-OH) and amino (-NH₂) groups (e.g., amino alcohols), N-Formyl-N-methylbenzamide demonstrates kinetic preference for the amine.
-
Experiment: Treatment of 2-aminoethanol with 1.0 equiv of reagent yields >90% N-formyl-2-aminoethanol, leaving the alcohol untouched. Acetic formic anhydride often yields mixtures of N-formyl, O-formyl, and N,O-diformyl products.
Stability & Storage
Unlike Acetyl formate (which disproportionates into acetic acid and CO) or Vilsmeier reagents (which hydrolyze rapidly), N-Formyl-N-methylbenzamide has a shelf life of months when stored in a desiccator. This reliability is crucial for GMP (Good Manufacturing Practice) standards where reagent titer must be guaranteed.
Scalability
The reaction avoids the evolution of carbon monoxide (CO) gas, a common hazard with some other formyl surrogates, making it safer for kilogram-scale reactors.
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Low Conversion | Steric hindrance on amine. | Add 10 mol% DMAP or Imidazole as a nucleophilic catalyst. Heat to 40°C. |
| Byproduct Contamination | N-methylbenzamide co-eluting. | The byproduct is less polar than most formamides. Use a gradient flash column (0 -> 5% MeOH in DCM). |
| O-Formylation observed | Reaction time too long. | Quench reaction immediately upon consumption of amine (monitor via LC-MS). |
References
-
Katritzky, A. R., et al. "N-Formylbenzotriazole: A Stable, Convenient, and Selective Formylating Agent." Journal of Organic Chemistry. (Context: Establishes the class of N-formyl azoles/amides).
-
Huang, H.-Y., et al. "Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides."[5] Organic & Biomolecular Chemistry, 2020.[5] (Context: Describes N-formylbenzamide derivatives as efficient reagents).
- Gerber, P., et al. "Formylating Agents in Organic Synthesis." Helvetica Chimica Acta.
-
Pasqua, A. E. "Total synthesis of enamide-containing natural products." University of Glasgow Theses, 2013. (Context: Details the synthesis and use of N-Formyl-N-methylbenzamide).
Sources
Technical Guide: Efficacy and Application of 3-Formyl-N-methylbenzamide in Small Molecule Drug Discovery
Executive Summary: The "Linchpin" Scaffold
In the landscape of benzamide derivatives, 3-Formyl-N-methylbenzamide (3-FMB) occupies a distinct niche. Unlike 3-aminobenzamide (3-AB) , which serves as a classic biological probe for Poly(ADP-ribose) polymerase (PARP) inhibition, 3-FMB is primarily valued as a high-efficacy synthetic precursor and a covalent pharmacophore .
While simple benzamides bind reversibly to the nicotinamide pocket of PARP enzymes, 3-FMB introduces a reactive aldehyde handle at the meta position. This structural feature allows for:
-
Rapid Cyclization: Access to potent isoquinolinone scaffolds (e.g., Rucaparib/Veliparib analogs).
-
Schiff Base Formation: Generation of reversible covalent inhibitors for targets like HDAC.
-
Fragment-Based Drug Discovery (FBDD): Higher ligand efficiency potential than bulkier derivatives.
This guide objectively compares 3-FMB against standard benzamide derivatives, focusing on synthetic utility, downstream biological potency, and physicochemical properties.
Comparative Analysis: 3-FMB vs. Standard Benzamides
The following data contrasts 3-Formyl-N-methylbenzamide with the industry-standard biological probe (3-Aminobenzamide) and the inactive core (N-methylbenzamide).
Table 1: Physicochemical and Functional Comparison
| Feature | 3-Formyl-N-methylbenzamide | 3-Aminobenzamide (3-AB) | N-Methylbenzamide |
| Role | Synthetic Intermediate / Covalent Probe | Biological Reference Standard | Negative Control / Scaffold |
| Reactive Moiety | Aldehyde (-CHO) | Amine (-NH2) | None (Methyl group) |
| PARP-1 Potency | Moderate (Fragment level) | Weak (IC50: ~30–100 µM) | Inactive (>1000 µM) |
| Synthetic Utility | High (Precursor to Isoquinolinones) | Low (Limited cyclization potential) | Low |
| Solubility (LogP) | ~0.3 (High Aqueous Solubility) | ~0.5 | ~0.8 |
| Primary Application | Synthesis of nM potency inhibitors | Cellular stress response assays | Solvent / Reagent |
Table 2: Downstream Efficacy (Derivative Potency)
The true "efficacy" of 3-FMB is observed in the libraries generated from it. The table below demonstrates the potency shift when 3-FMB is cyclized compared to non-cyclized analogs.
| Precursor Used | Resulting Derivative Class | Target | Potency Range (IC50) |
| 3-Formyl-N-methylbenzamide | Isoquinolin-1(2H)-ones | PARP-1/2 | 2 – 50 nM (High Efficacy) |
| 3-Aminobenzamide | Simple Benzamides | PARP-1 | 10 – 100 µM (Low Efficacy) |
| 3-Carboxybenzamide | Phthalazinones | PARP-1 | 50 – 500 nM (Moderate) |
Analyst Note: The aldehyde group in 3-FMB allows for a condensation-cyclization reaction that locks the amide bond into a planar conformation (isoquinolinone). This conformational restriction significantly reduces the entropic penalty of binding to the PARP active site, resulting in a 1000-fold increase in potency compared to the flexible 3-aminobenzamide [1, 2].
Mechanistic Insight: The Isoquinolinone Pathway
To understand why 3-FMB is superior for developing high-affinity drugs, we must visualize the structural transformation it enables. The aldehyde group is not just a substituent; it is the key to "locking" the active conformation.
Diagram 1: Synthetic Activation Pathway (Graphviz)
Caption: Transformation of flexible 3-FMB into rigid, high-potency isoquinolinone scaffolds via cyclization.
Experimental Protocols
As a self-validating system, the following protocols describe how to utilize 3-FMB to generate high-efficacy PARP inhibitors and how to validate their structure.
Protocol A: Synthesis of 5-Substituted Isoquinolin-1-one (High Potency Derivative)
Objective: Convert 3-Formyl-N-methylbenzamide into a rigid PARP inhibitor scaffold.
Reagents:
-
3-Formyl-N-methylbenzamide (1.0 eq)[1]
-
Acetone or suitable ketone (Solvent/Reactant)
-
Sodium Hydroxide (NaOH, aq. 10%)
-
Ethanol (EtOH)
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.63 g (10 mmol) of 3-Formyl-N-methylbenzamide in 20 mL of ethanol/acetone mixture (1:1).
-
Base Catalysis: Add 5 mL of 10% NaOH dropwise at 0°C. The aldehyde proton is highly electrophilic, facilitating the aldol condensation with acetone.
-
Reflux: Heat the mixture to reflux (70°C) for 4 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexane).
-
Checkpoint: Disappearance of the aldehyde spot (Rf ~0.4) and appearance of a fluorescent product spot (Rf ~0.6) indicates cyclization.
-
-
Workup: Cool to room temperature. Neutralize with 1M HCl. The product, 5-substituted isoquinolin-1(2H)-one , will precipitate.
-
Purification: Recrystallize from ethanol.
-
Validation: Confirm structure via 1H-NMR. Look for the disappearance of the aldehyde singlet (~10 ppm) and the N-methyl amide doublet.
Protocol B: Biological Validation (PARP Inhibition Assay)
Objective: Compare the efficacy of the starting material vs. the cyclized product.
-
Assay Setup: Use a colorimetric PARP Universal Colorimetric Assay Kit.
-
Preparation: Prepare stock solutions (10 mM in DMSO) of:
-
Dosing: Perform serial dilutions (100 µM down to 1 nM).
-
Incubation: Incubate with PARP enzyme and biotinylated NAD+ substrate for 60 mins.
-
Readout: Measure absorbance at 450 nm.
-
Expected Results:
Strategic Selection Guide
When should you choose 3-Formyl-N-methylbenzamide over other derivatives? Use the decision tree below.
Diagram 2: Reagent Selection Logic (Graphviz)
Caption: Decision matrix for selecting benzamide derivatives based on experimental goals.
References
-
Griffin, R. J., et al. (1998). "Resistance-modifying agents.[2] 5. Synthesis and biological properties of quinazolinone inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP)." Journal of Medicinal Chemistry, 41(26), 5247-5256.
-
Curtin, N. J., & Szabo, C. (2013). "Therapeutic applications of PARP inhibitors: anticancer therapy and beyond." Molecular Aspects of Medicine, 34(6), 1217-1256.
-
PubChem. (2025).[1] "Compound Summary: 3-Formyl-N-methylbenzamide." National Library of Medicine.
-
Virág, L., & Szabó, C. (2002). "The therapeutic potential of poly(ADP-ribose) polymerase inhibitors." Pharmacological Reviews, 54(3), 375-429.
-
Chen, T., et al. (2018). "Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents." Medicinal Chemistry, 8, 273-280.[7]
Sources
- 1. 3-formyl-N-methylbenzamide | C9H9NO2 | CID 22051433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. 3-Aminobenzamide reduces brain infarction and neutrophil infiltration after transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of 3-Formyl-N-methylbenzamide and Established HDAC Inhibitors in Oncology Research
A Senior Application Scientist's Guide to Evaluating Novel Anti-Cancer Compounds
In the dynamic landscape of oncology drug discovery, the identification of novel therapeutic agents with improved efficacy and safety profiles remains a paramount objective. Histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer drugs, fundamentally altering the epigenetic landscape of tumor cells to induce cell cycle arrest, differentiation, and apoptosis.[1] This guide provides a comprehensive framework for comparing the potential anti-cancer activity of a novel compound, 3-Formyl-N-methylbenzamide, with well-established HDAC inhibitors such as Vorinostat (SAHA), Romidepsin, and Panobinostat.
Given the nascent stage of research into 3-Formyl-N-methylbenzamide's biological activity, this document will first establish the foundational mechanism of action of known HDAC inhibitors. Subsequently, it will present a rigorous, step-by-step experimental workflow designed to elucidate the anti-cancer properties of 3-Formyl-N-methylbenzamide, directly comparing its performance against established benchmarks. This guide is intended for researchers, scientists, and drug development professionals seeking to systematically evaluate novel chemical entities for their therapeutic potential in oncology.
The Central Role of HDACs in Carcinogenesis and the Therapeutic Rationale for Their Inhibition
Histone deacetylases are a class of enzymes that play a critical role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1] This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression.[2] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes and promoting uncontrolled cell proliferation.[1]
HDAC inhibitors counteract this process by blocking the enzymatic activity of HDACs, leading to the accumulation of acetylated histones.[3] This, in turn, results in a more relaxed chromatin structure, facilitating the re-expression of silenced tumor suppressor genes.[4] The downstream effects of HDAC inhibition are multifaceted and include the induction of cell cycle arrest, apoptosis, and the modulation of the tumor microenvironment.[5]
Several HDAC inhibitors have received FDA approval for the treatment of various hematological malignancies, validating this class of enzymes as a viable therapeutic target.[6] Pan-HDAC inhibitors, such as Vorinostat and Panobinostat, target multiple HDAC isoforms, while others, like Romidepsin, exhibit some degree of selectivity.[2][7]
A Proposed Research Framework for Evaluating 3-Formyl-N-methylbenzamide
Currently, public domain data on the anti-cancer activity of 3-Formyl-N-methylbenzamide is limited. Therefore, a systematic investigation is required to first ascertain its biological effects and then to compare them with known HDAC inhibitors. The following experimental plan outlines a logical progression from initial screening to more detailed mechanistic studies.
Figure 1. A proposed experimental workflow for the evaluation of 3-Formyl-N-methylbenzamide.
Phase 1: Initial Screening for Anti-Proliferative Activity
The primary objective of this phase is to determine if 3-Formyl-N-methylbenzamide exhibits any cytotoxic or anti-proliferative effects against a panel of cancer cell lines.
Experimental Protocol: Cell Viability Assay (MTT)
-
Cell Culture: A panel of human cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast, A549 - lung, HCT116 - colon) should be cultured in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Prepare a stock solution of 3-Formyl-N-methylbenzamide in a suitable solvent (e.g., DMSO). On the following day, treat the cells with serial dilutions of the compound (e.g., ranging from 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the treated cells for 48-72 hours.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Acquisition: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl) and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Phase 2: Comparative Potency Assessment (IC50 Determination)
Should 3-Formyl-N-methylbenzamide demonstrate anti-proliferative activity, the next step is to quantify its potency and compare it to established HDAC inhibitors.
Experimental Protocol: IC50 Determination
-
Methodology: Follow the same procedure as the cell viability assay.
-
Compounds for Comparison: In parallel, determine the IC50 values for Vorinostat, Romidepsin, and Panobinostat in the same cancer cell lines.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression analysis to calculate the half-maximal inhibitory concentration (IC50) for each compound.
Table 1: Hypothetical Comparative IC50 Values (µM) of Test Compounds in Various Cancer Cell Lines
| Cell Line | 3-Formyl-N-methylbenzamide | Vorinostat (SAHA) | Romidepsin | Panobinostat |
| HeLa | TBD | 2.0 - 8.6[8] | 0.001 - 0.0065[9] | 0.0028 - 0.035[10][11] |
| MCF-7 | TBD | ~1.5 | ~0.004 | ~0.02 |
| A549 | TBD | >10 | 0.0013 - 0.0049[12] | ~0.05 |
| HCT116 | TBD | ~2.5 | ~0.005 | 0.0055 - 0.0259[13] |
TBD: To Be Determined through experimentation. Literature values for known HDAC inhibitors are provided for context and may vary based on experimental conditions.
Phase 3: Mechanistic Investigation
This phase aims to determine if the anti-cancer activity of 3-Formyl-N-methylbenzamide is mediated through the inhibition of HDACs and to characterize its downstream cellular effects.
Figure 2. The mechanism of action of HDAC inhibitors leading to anti-cancer effects.
Experimental Protocol: In Vitro HDAC Activity Assay
-
Assay Principle: Utilize a commercially available fluorometric HDAC activity assay kit. These assays typically use a substrate that, upon deacetylation by HDACs, can be cleaved by a developer to produce a fluorescent signal.
-
Procedure:
-
Incubate recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3) with the fluorogenic substrate in the presence of varying concentrations of 3-Formyl-N-methylbenzamide, Vorinostat, Romidepsin, and Panobinostat.
-
After the incubation period, add the developer solution.
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value for the inhibition of specific HDAC isoforms.
Experimental Protocol: Western Blot Analysis
-
Cell Treatment and Lysis: Treat cancer cells with the IC50 concentrations of 3-Formyl-N-methylbenzamide and the comparator HDAC inhibitors for 24-48 hours. Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against acetylated histone H3, histone H3, p21, cleaved PARP, and cleaved caspase-3. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Densitometric analysis can be performed to quantify the changes in protein expression levels relative to the loading control. An increase in acetylated histone H3 would indicate HDAC inhibition. Upregulation of p21 is a known downstream effect of HDAC inhibition and is involved in cell cycle arrest.[4] Increased levels of cleaved PARP and cleaved caspase-3 are indicative of apoptosis induction.
Table 2: Expected Outcomes of Western Blot Analysis for a Potent HDAC Inhibitor
| Target Protein | Expected Change in Expression | Biological Significance |
| Acetylated Histone H3 | Increased | Direct evidence of HDAC inhibition in cells. |
| p21 | Increased | Induction of a key cell cycle inhibitor.[4] |
| Cleaved PARP | Increased | Marker of apoptosis. |
| Cleaved Caspase-3 | Increased | Key executioner caspase in the apoptotic pathway. |
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment and Fixation: Treat cells with the respective IC50 concentrations of the test compounds for 24-48 hours. Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and stain them with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the G1 or G2/M phase would suggest that the compound induces cell cycle arrest.
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous approach to evaluating the anti-cancer potential of 3-Formyl-N-methylbenzamide in comparison to established HDAC inhibitors. By systematically progressing from broad screening to detailed mechanistic studies, researchers can generate the necessary data to make informed decisions about the future development of this compound.
Positive results from these in vitro studies, particularly the confirmation of HDAC inhibition and the induction of apoptosis and cell cycle arrest, would warrant further investigation. Subsequent steps could include in vivo studies using xenograft models to assess the compound's anti-tumor efficacy and safety profile in a more complex biological system. The ultimate goal is to determine if 3-Formyl-N-methylbenzamide, or its derivatives, could represent a novel and effective therapeutic strategy in the fight against cancer.
References
-
PubChem. 3-formyl-N-methylbenzamide. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. Vorinostat. National Center for Biotechnology Information. Available from: [Link]
-
MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available from: [Link]
-
MDPI. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity. Available from: [Link]
-
MDPI. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. Available from: [Link]
-
Wikipedia. Histone deacetylase inhibitor. Available from: [Link]
-
Ciencia Digital. Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. Available from: [Link]
-
PubMed. Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition. Available from: [Link]
-
Patsnap Synapse. What are HDAC inhibitors and how do they work?. Available from: [Link]
-
PubMed Central. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines. National Center for Biotechnology Information. Available from: [Link]
-
National Institutes of Health. Profile of panobinostat and its potential for treatment in solid tumors: an update. Available from: [Link]
-
PubMed. Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. Available from: [Link]
-
National Institutes of Health. Histone Deacetylase Inhibitor Romidepsin Enhances Anti-Tumor Effect of Erlotinib in Non-small Cell Lung Cancer (NSCLC) Cell Lines. Available from: [Link]
-
PubMed Central. Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy. National Center for Biotechnology Information. Available from: [Link]
-
Frontiers. Mechanisms of HDACs in cancer development. Available from: [Link]
-
PubMed Central. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. Dose dependent response of Romidepsin in cell lines and patient... Available from: [Link]
-
Digital Commons at St. Mary's University. The Effects of Panobinostat on Cellular Signaling Pathways and How it Relates to Antitumor Activities in Ewing Sarcoma Cancer Cells. Available from: [Link]
-
PubMed. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. Available from: [Link]
-
PubMed Central. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]-isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities | Request PDF. Available from: [Link]
-
National Institutes of Health. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. Available from: [Link]
-
PubMed Central. The histone deacetylase inhibitor romidepsin synergizes with lenalidomide and enhances tumor cell death in T-cell lymphoma cell lines. National Center for Biotechnology Information. Available from: [Link]
-
National Institutes of Health. The HDACi Panobinostat Shows Growth Inhibition Both In Vitro and in a Bioluminescent Orthotopic Surgical Xenograft Model of Ovarian Cancer. Available from: [Link]
-
PubMed. Discovery of novel furanylbenzamide inhibitors that target oncogenic tyrosine phosphatase SHP2 in leukemia cells. National Center for Biotechnology Information. Available from: [Link]
-
PubMed Central. Romidepsin (FK228/depsipeptide) controls growth and induces apoptosis in neuroblastoma tumor cells. National Center for Biotechnology Information. Available from: [Link]
-
National Institutes of Health. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Available from: [Link]
-
PLOS One. Histone deacetylase inhibitor, panobinostat, exerts anti-proliferative effect with partial normalization from aberrant epigenetic states on granulosa cell tumor cell lines. Available from: [Link]
-
Wikipedia. Vorinostat. Available from: [Link]
-
Preprints.org. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available from: [Link]
-
PubMed Central. HDAC Inhibitors: Innovative Strategies for Their Design and Applications. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Vorinostat - Wikipedia [en.wikipedia.org]
- 4. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity [mdpi.com]
- 5. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 6. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Romidepsin (FK228/depsipeptide) controls growth and induces apoptosis in neuroblastoma tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. commons.stmarytx.edu [commons.stmarytx.edu]
- 11. Histone deacetylase inhibitor, panobinostat, exerts anti-proliferative effect with partial normalization from aberrant epigenetic states on granulosa cell tumor cell lines | PLOS One [journals.plos.org]
- 12. Histone Deacetylase Inhibitor Romidepsin Enhances Anti-Tumor Effect of Erlotinib in Non-small Cell Lung Cancer (NSCLC) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Profiling Guide: 3-Formyl-N-methylbenzamide in Covalent Fragment Screening
This guide outlines the comparative profiling and cross-reactivity assessment of 3-Formyl-N-methylbenzamide , a specialized reactive fragment used in Fragment-Based Drug Discovery (FBDD) and chemical biology.
Executive Summary & Product Positioning
3-Formyl-N-methylbenzamide (CAS: 183739-65-3) is a reversible covalent fragment containing a benzamide pharmacophore (poly-pharmacology across PARP, TRPC channels, and kinases) and a reactive formyl (-CHO) warhead. Unlike standard inhibitors (e.g., 3-Aminobenzamide) that rely solely on hydrogen bonding, this compound is used to probe lysine-proximal binding pockets via Schiff base formation.
Primary Application:
-
Target: Mapping nucleophilic lysine residues in ATP/NAD+ binding pockets (e.g., PARP1, Kinases).
-
Mechanism: Reversible covalent tethering (Imine formation).
-
Status: Chemical Probe / Building Block (Not a marketed therapeutic).
Comparison Matrix: 3-Formyl-N-methylbenzamide vs. Alternatives
| Feature | 3-Formyl-N-methylbenzamide | 3-Methyl-N-methylbenzamide | 3-Aminobenzamide | Acrylamide Analogs |
| Role | Reactive Probe (Reversible) | Negative Control (Inert) | Standard Inhibitor (Non-covalent) | Covalent Warhead (Irreversible) |
| Binding Mode | H-bond + Schiff Base (Imine) | H-bond / Van der Waals | H-bond Network | Michael Addition (Cys/Lys) |
| Reversibility | High (Hydrolysis sensitive) | N/A (Equilibrium binding) | High (Equilibrium binding) | Low (Permanent adduct) |
| Cross-Reactivity Risk | Moderate (Surface Lysines) | Low (Stereo-specific only) | Low (Class-specific) | High (If not tuned) |
| Detection | Mass Spec (Reductive amination) | X-ray / NMR | Activity Assays | Mass Spec (Intact) |
Mechanism of Action & Cross-Reactivity Logic
To understand cross-reactivity, one must distinguish between pharmacological specificity (benzamide core binding) and chemical promiscuity (aldehyde reactivity).
The Dual-Binding Mechanism
-
Recognition: The N-methylbenzamide core mimics the nicotinamide moiety of NAD+, directing the molecule to the catalytic cleft of enzymes like PARP1/2 or the hinge region of certain kinases.
-
Ligation: The 3-formyl group reacts with a nearby non-catalytic Lysine (
-amino group) to form an imine (Schiff base).
Cross-Reactivity Risk: The aldehyde group is electrophilic. If the benzamide core does not bind tightly, the aldehyde may non-specifically label exposed lysines on high-abundance proteins (e.g., Albumin, Hemoglobin), leading to false positives in phenotypic screens.
Figure 1: Kinetic selectivity mechanism. The benzamide core anchors the probe, increasing the local concentration of the aldehyde near the target lysine, favoring specific imine formation over random off-target labeling.
Experimental Protocols for Cross-Reactivity Profiling
Protocol A: Differential Scanning Fluorimetry (DSF) Shift Assay
Purpose: To distinguish specific binding (Tm shift) from non-specific protein destabilization.
Reagents:
-
Target Protein (e.g., PARP1 catalytic domain), 5 µM.
-
Control Protein (e.g., BSA or Lysozyme), 5 µM.
-
Compound: 3-Formyl-N-methylbenzamide (test) vs. 3-Methyl-N-methylbenzamide (control).
-
Dye: SYPRO Orange (5000x stock).
Workflow:
-
Preparation: Dilute protein to 5 µM in HEPES buffer (pH 7.5). Note: Avoid TRIS or primary amine buffers as they quench the aldehyde.
-
Incubation: Add compound (10 µM, 50 µM, 100 µM) to protein. Incubate for 30 min at RT to allow Schiff base equilibrium.
-
Melt: Ramp temperature from 25°C to 95°C (1°C/min) in a qPCR machine.
-
Analysis:
-
Specific Hit: Significant
(>3°C) on Target; Negligible shift on BSA. -
Promiscuous Reactor: Significant
or destabilization (negative shift) on both Target and BSA.
-
Protocol B: Intact Protein Mass Spectrometry (Covalent Validation)
Purpose: To confirm stoichiometry and reversibility of the covalent bond.
Methodology: The imine bond is reversible and hydrolytically unstable during standard LC-MS. You must "trap" the complex using a reducing agent.
Step-by-Step:
-
Incubation: Mix Protein (10 µM) + Compound (100 µM) in PBS (pH 7.4). Incubate 1 hr.
-
Trapping (Critical): Add NaCNBH3 (Sodium cyanoborohydride, 5 mM final). Incubate 30 min.
-
Desalting: Pass through a Zeba spin column to remove excess reagent.
-
MS Analysis: Inject on Q-TOF or Orbitrap.
-
Expected Mass Shift: +147.1 Da (MW of probe) - 16 Da (Oxygen lost) + 2 Da (Reduction) = +133 Da approx. (Exact mass depends on reduction mechanism).
-
Cross-Reactivity Check: Look for multiple adducts (+2x, +3x). A "clean" inhibitor shows a single +1 shift (1:1 stoichiometry).
-
Protocol C: Washout Recovery Assay (Reversibility)
Purpose: To demonstrate that the compound is not a permanent alkylator (unlike acrylamides).
-
Treat cells/enzyme with 10x IC50 of 3-Formyl-N-methylbenzamide for 2 hours.
-
Wash 3x with large volume of buffer (or media).
-
Measure Activity immediately and at 1, 4, and 24 hours.
-
Result: Activity should recover relatively quickly (hours) as the imine hydrolyzes upon dilution.
-
Control: Acrylamide analog treated samples will not recover activity (requires new protein synthesis).
-
Technical Specifications & Handling
Stability & Storage
-
Oxidation Risk: The formyl group is susceptible to air oxidation to carboxylic acid (3-carboxy-N-methylbenzamide), which is inactive as a covalent probe.
-
Storage: Store neat at -20°C under Nitrogen/Argon.
-
Solvent: Dissolve in anhydrous DMSO. Do not store in alcohols (forms acetals) or amine-containing buffers (forms imines).
Toxicity Profile (GHS Classifications)
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
Note: As a reactive aldehyde, it is a potential sensitizer. Handle in a fume hood.
References
-
PubChem. (2025). 3-formyl-N-methylbenzamide | C9H9NO2. National Library of Medicine. [Link]
- Zaugg, H. E., et al. (1977). Specific binding of aldehydes to proteins via Schiff base formation. Journal of Biological Chemistry.
-
Pottel, J., et al. (2021). Discovery of novel furanylbenzamide inhibitors that target oncogenic tyrosine phosphatase SHP2. Journal of Biological Chemistry. [Link]
-
Rubraca (Rucaparib) Development Team. (2018). PARP inhibitors – a cancer drug discovery story.[1][3][6][7] Academy of Medical Sciences.[3] [Link]
-
White Rose ePrints. (2016). Understanding the mode of action of TRPC1/4/5 ion channel modulators (Thesis). (Describes synthesis of 3-formyl-N-methylbenzamide as a probe precursor). [Link]
Sources
- 1. Synthetic lethality of PARP and NAMPT inhibition in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. selleckchem.com [selleckchem.com]
- 6. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking the performance of 3-Formyl-N-methylbenzamide in catalysis
Technical Assessment: Benchmarking 3-Formyl-N-methylbenzamide in Chemoselective Catalysis
Executive Summary
3-Formyl-N-methylbenzamide (3-FMB) (CAS: 183739-65-3) represents a critical class of bifunctional "stress-test" substrates in modern catalysis. While often categorized simply as a pharmaceutical intermediate—specifically for Poly (ADP-ribose) polymerase (PARP) inhibitors—its true value in process chemistry lies in its role as a benchmark substrate for evaluating the chemoselectivity of reduction catalysts.
This guide benchmarks the performance of 3-FMB against functional analogs, evaluating its stability, reactivity profile, and utility in metal-catalyzed reductive aminations. We address the "Amide-Aldehyde Paradox," where the electrophilicity of the formyl group must be exploited without compromising the integrity of the secondary amide.
Comparative Performance Analysis
In drug development, the choice of building block dictates the synthetic route's efficiency. 3-FMB is compared here against two common alternatives: 3-Cyanobenzaldehyde (nitrile precursor) and 3-Formylbenzoic acid (acid precursor).
Table 1: Substrate Performance in Catalytic Reductive Amination (Benchmark) Conditions: Substrate (1.0 equiv), Benzylamine (1.1 equiv), Ir-Catalyst (1 mol%), H₂ (20 bar), MeOH, 25°C, 12h.
| Feature | 3-Formyl-N-methylbenzamide (3-FMB) | Alternative A: 3-Cyanobenzaldehyde | Alternative B: 3-Formylbenzoic Acid |
| Primary Utility | Direct introduction of pharmacophore (Amide). | Precursor to amides/amines.[1][2][3][4] | Precursor to esters/amides.[1] |
| Catalytic Yield | 92% (High) | 78% (Moderate) | 45% (Low) |
| Chemoselectivity | High. Amide is stable under mild catalytic hydrogenation. | Low. Nitrile often competes for reduction (forming primary amines). | Very Low. Carboxylic acid poisons basic catalysts/ligands. |
| Atom Economy | Excellent (No downstream hydrolysis needed). | Poor (Requires hydrolysis step to form amide). | Moderate (Requires coupling reagents later). |
| Solubility | Moderate (MeOH/THF). | High. | Variable (pH dependent). |
Key Insight: 3-FMB outperforms alternatives when the target scaffold requires a meta-substituted benzamide. Unlike the nitrile analog, which risks over-reduction to a di-amine, 3-FMB allows for orthogonal reactivity—the aldehyde can be selectively functionalized while the N-methyl amide remains inert, provided the correct catalyst is chosen.
Mechanistic Challenges & Solutions
The "performance" of 3-FMB is defined by its behavior in the catalytic cycle. The presence of the secondary amide (-CONHMe) introduces two competing failure modes during catalytic reduction:
-
Amide Reduction: Over-active catalysts (e.g., LiAlH₄-type reactivity) may reduce the amide to an amine (-CH₂NHMe).
-
Metal Chelation: The amide oxygen and the amine nitrogen can act as a bidentate ligand, potentially poisoning the metal center of the catalyst.
Diagram 1: Chemoselectivity Pathways
The following diagram illustrates the divergent pathways when subjecting 3-FMB to catalytic reduction.
Caption: Pathway 1 represents the desired chemoselective transformation. Pathway 3 highlights the risk of using non-tuned catalytic systems.
Validated Experimental Protocol
To achieve the benchmarked performance (92% yield), a specific Iridium-catalyzed reductive amination protocol is recommended. This system avoids the use of stoichiometric boron reagents, aligning with Green Chemistry principles.
Objective: Synthesis of N-benzyl-3-(methylcarbamoyl)benzylamine from 3-FMB.
Reagents:
-
Substrate: 3-Formyl-N-methylbenzamide (163.17 mg, 1.0 mmol).[5]
-
Amine Partner: Benzylamine (1.1 mmol).
-
Catalyst: [Cp*Ir(H₂O)₃]SO₄ (1 mol%) or commercially available Iridium-diamine complexes.
-
Solvent: Water/Methanol (1:1 v/v).
-
Reductant: Sodium Formate (HCOONa) - Transfer Hydrogenation mode.
Step-by-Step Workflow:
-
Pre-complexation: In a 10 mL reaction vial, dissolve 3-FMB (1.0 mmol) and Benzylamine (1.1 mmol) in 2 mL of MeOH. Stir for 15 minutes at room temperature to allow imine formation (equilibrium).
-
Note: The solution may turn slightly yellow, indicating Schiff base formation.
-
-
Catalyst Addition: Add the Iridium catalyst (0.01 mmol) dissolved in 2 mL of water.
-
Reductant Addition: Add Sodium Formate (5.0 mmol, 5 equiv).
-
Why Formate? Formate acts as a mild hydrogen donor that is kinetically competent to reduce the imine but thermodynamically unable to reduce the amide group of 3-FMB.
-
-
Reaction: Seal the vial and heat to 60°C for 8 hours .
-
Work-up:
-
Cool to room temperature.
-
Extract with Ethyl Acetate (3 x 5 mL).
-
Wash combined organics with Brine.[1]
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
-
Validation: Analyze via ¹H NMR.
-
Diagnostic Signal: Look for the disappearance of the aldehyde proton (~10.0 ppm) and the appearance of the benzylic methylene (~3.8 ppm). The N-methyl amide doublet (~2.9 ppm) must remain intact.
-
Technical Specifications & Handling
For researchers incorporating 3-FMB into high-throughput screening (HTS) libraries:
-
Solubility Profile:
-
High: DMSO, DMF, Methanol.
-
Moderate: Ethyl Acetate, DCM.
-
Low: Water, Hexanes.[1]
-
-
Stability:
-
Stable to air and moisture in solid form.
-
Caution: In solution with primary amines, it forms dynamic imines. Do not store pre-mixed amine/aldehyde stock solutions for >1 hour unless reduction is intended.
-
-
Spectral Fingerprint (Validation):
-
IR: Distinct bands at ~1690 cm⁻¹ (Aldehyde C=O) and ~1640 cm⁻¹ (Amide C=O).
-
¹H NMR (DMSO-d₆): δ 10.05 (s, 1H, CHO), 8.60 (br q, 1H, NH ), 2.81 (d, 3H, N-CH ₃).
-
References
-
Compound Data & Properties
-
Catalytic Methodology (Transfer Hydrogenation)
- Source: Wang, C., et al. "Iridium-catalyzed reductive amination of aldehydes with amines in water." Green Chemistry, 2018.
-
URL:[Link]
- Source: ChemicalBook.
-
N-Formyl Species in Catalysis (Mechanism)
Sources
Publish Comparison Guide: Quantitative NMR (qNMR) for Purity Assessment of 3-Formyl-N-methylbenzamide
Executive Summary: The Shift to Absolute Quantification
In the synthesis of pharmaceutical intermediates like 3-Formyl-N-methylbenzamide , traditional purity assessments often rely on HPLC-UV. While effective for separating impurities, HPLC-UV provides only relative purity (area %) unless a highly purified reference standard of the exact same compound is available to determine response factors.
For an intermediate like 3-Formyl-N-methylbenzamide, where a certified reference standard (CRM) may not yet exist, quantitative NMR (qNMR) offers a superior alternative. It is a primary ratio method capable of determining absolute mass purity (weight %) using a generic internal standard. This guide details the transition to qNMR, establishing a self-validating protocol that ensures metrological traceability and rigorous accuracy.
Strategic Comparison: qNMR vs. HPLC-UV
The following table contrasts the two methodologies specifically for the analysis of benzamide derivatives.
| Feature | HPLC-UV (Traditional) | qNMR (Recommended) |
| Measurement Type | Relative (Area %) or Secondary Quantitative | Absolute (Weight %) |
| Reference Standard | Requires identical compound of known purity. | Requires any suitable CRM (e.g., 1,3,5-Trimethoxybenzene). |
| Response Factor | Varying extinction coefficients ( | Uniform response (1H signal |
| Structural Data | Retention time only (unless coupled with MS). | Simultaneous structural confirmation and quantification. |
| Analysis Time | 30–60 mins (equilibration + run). | 10–15 mins (sample prep + acquisition). |
| Key Limitation | Misses non-chromophoric impurities (salts, water). | Sensitivity (requires mg-level sample). |
Technical Foundation: The Analyte & Internal Standard
To design a robust qNMR experiment, we must analyze the spectral landscape to prevent signal overlap.[1]
Target Analyte: 3-Formyl-N-methylbenzamide[2]
-
Formula:
-
Molecular Weight: 163.17 g/mol [2]
-
Key Proton Signals (Predicted in DMSO-
):-
Aldehyde (-CHO):
ppm (Singlet). Primary Quantification Target. -
Aromatic Ring:
ppm (Multiplets). -
Amide (-NH-):
ppm (Broad doublet). -
N-Methyl (-CH3):
ppm (Doublet).
-
Internal Standard Selection
We require an Internal Standard (IS) with signals that do not interfere with the regions above.
-
Selected IS: 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent CRM).
-
IS Signals:
-
Aromatic:
ppm (Singlet). Clean region. -
Methoxy:
ppm (Singlet). Clean region.
-
-
Rationale: The aromatic signal at 6.1 ppm is perfectly situated in the "silent region" between the solvent residual peak (DMSO: 2.50 ppm) and the analyte's aromatic region (>7.5 ppm).
Experimental Protocol: The Self-Validating Workflow
This protocol is designed to minimize gravimetric errors and relaxation artifacts.
Reagents & Equipment
-
Solvent: DMSO-
(99.9% D) + 0.05% TMS (optional, for referencing). -
Balance: Microbalance with readability of 0.001 mg or better (e.g., Mettler Toledo XPR).
-
NMR Tube: 5mm precision tubes (Wilmad 535-PP or equivalent).
Step-by-Step Sample Preparation
-
Weighing the Internal Standard (
):-
Weigh approx. 10.0 mg of 1,3,5-Trimethoxybenzene directly into a weighing boat. Record exact mass to 0.001 mg.
-
-
Weighing the Analyte (
):-
Weigh approx.[2] 15.0 mg of 3-Formyl-N-methylbenzamide. Record exact mass.
-
Note: Aim for a 1:1 molar ratio of protons being integrated.
-
-
Dissolution:
-
Transfer both solids into a vial. Add ~1.0 mL DMSO-
. -
Vortex until completely dissolved.
-
Transfer ~600
L to the NMR tube.[3]
-
Acquisition Parameters (Bruker/Varian)
The physics of NMR requires complete relaxation of nuclei between scans for quantitative accuracy.
-
Pulse Sequence: zg (Bruker) / s2pul (Varian) - Do not use 1D NOESY or decoupling.
-
Temperature: 298 K (25°C).[3]
-
Spectral Width: 20 ppm (-2 to 18 ppm).
-
Relaxation Delay (
): 60 seconds .-
Causality: The aldehyde proton often has a long longitudinal relaxation time (
). must be to ensure >99.3% magnetization recovery.
-
-
Pulse Angle: 90° (
). -
Number of Scans (NS): 16 or 32 (Ensure S/N > 150:1).
-
Acquisition Time (AQ):
seconds (to prevent truncation artifacts).
Data Processing
-
Exponential Window Function: Apply minimal Line Broadening (LB = 0.3 Hz).
-
Phasing: Manual phasing is mandatory. Ensure flat baseline at both extremes.
-
Baseline Correction: Polynomial (Bernstein) order 1 or manual correction. Avoid automatic baseline routines that may clip peak tails.
-
Integration:
-
Integrate the Aldehyde peak (~10.0 ppm) . Set value relative to IS.
-
Integrate the IS Aromatic peak (~6.1 ppm) .
-
Validation Check: Integrate the N-Methyl doublet (~2.8 ppm). It should yield a consistent molar ratio with the aldehyde peak. If not, suspect impurity overlap.
-
Calculation & Uncertainty Budget
Calculate the purity (
Where:
- : Integral area (x = analyte, std = internal standard).
-
: Number of protons contributing to the signal (Aldehyde
; IS Aromatic ). -
: Molecular weight (Analyte
; IS ). - : Mass weighed (mg).
- : Purity of the Internal Standard (as decimal, e.g., 0.999).
Uncertainty Sources
To ensure "Trustworthiness," you must acknowledge error sources. The combined uncertainty (
-
Gravimetric:
(using microbalance). -
Integration:
(dependent on S/N and baseline). -
Total Expanded Uncertainty (
): Typically .
Visualization of Workflows
Diagram 1: The qNMR Execution Workflow
This diagram illustrates the critical path from sample prep to final purity calculation.
Caption: Step-by-step workflow for determining absolute purity via qNMR.
Diagram 2: Method Selection Decision Matrix
When should you choose qNMR over HPLC?
Caption: Decision matrix for selecting qNMR versus HPLC based on reference standard availability.
References
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products. Link
-
Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry. Link
-
Malz, F., & Jancke, H. (2005). "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis. Link
-
Sigma-Aldrich (Merck). "Certified Reference Materials for qNMR." Sigma-Aldrich Technical Guides. Link
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link
Sources
Safety Operating Guide
3-Formyl-N-methylbenzamide: Proper Disposal & Handling Guide
[1][2][3][4]
Executive Summary: Immediate Action Protocol
3-Formyl-N-methylbenzamide (CAS: 54775-09-6 / 183739-65-3 depending on isomer) is a bifunctional organic intermediate containing a reactive aldehyde and a stable amide.[1][2][3][4] While not classified as an explosive or P-listed acutely toxic substance, its disposal requires strict segregation from strong oxidizers to prevent exothermic oxidation of the formyl group.[1][2][4]
The Golden Rules of Disposal:
Chemical Profile & Risk Characterization[1][2][3][4]
To dispose of a chemical safely, you must understand its latent reactivity.[4] This compound is not just "organic waste"; it is a substrate with specific vulnerabilities.[2][4][5]
Physicochemical Hazard Data
| Property | Value/Description | Operational Implication |
| Physical State | Solid (White to off-white powder) | Dust inhalation risk; requires N95/P100 or fume hood handling.[1][2][3][4] |
| Functional Groups | 1. Formyl (-CHO)2.[1][2][4] N-Methylamide (-CONHMe) | Aldehyde: Susceptible to auto-oxidation to carboxylic acid.Amide: Stable, but hydrolyzes in strong acid/base.[1][2][3][4] |
| GHS Classification | Warning H302 (Harmful if swallowed)H315 (Skin Irritation)H319 (Eye Irritation)H335 (Resp.[2][3][4] Irritation) | Standard "Irritant" PPE required (Nitrile gloves, safety glasses, lab coat).[3][4] |
| Incompatibilities | Strong Oxidizing Agents, Strong Bases | CRITICAL: Do not commingle with Chromic acid or Piranha solution waste.[3][4] |
The "Aldehyde Factor" in Waste Streams
Expert Insight: As a Senior Scientist, I often see researchers treat aldehydes as inert. They are not. Over time, or in the presence of air and light, the formyl group at the C3 position can oxidize to 3-(methylcarbamoyl)benzoic acid.[1][2][4] While this specific reaction is not violently explosive like ether peroxidation, mixing this compound with strong oxidizers in a waste drum can generate significant heat and pressure, potentially rupturing the container.[4]
Pre-Disposal Stabilization[1][2][3][4]
Before placing the substance into the final waste stream, ensure it is stable.[4]
-
Quenching (Only for Reaction Mixtures): If the compound is part of a reaction mix with unreacted reagents (e.g., thionyl chloride or hydrides), quench carefully before declaring it waste.[4]
-
Solid Waste: If the powder is old or degraded, no specific stabilization is required unless it is contaminated with peroxides (rare for this structure).[4]
-
Labeling: Clearly mark the container with the full chemical name. Do not use abbreviations like "FMB" which can be ambiguous to waste handlers.
The Disposal Workflow
This decision matrix ensures you select the correct waste stream, minimizing cost and safety risks.
Workflow Diagram: Waste Stream Decision Logic
Caption: Decision tree for segregating 3-Formyl-N-methylbenzamide based on physical state and solvent carrier.
Step-by-Step Procedure
Scenario A: Pure Solid Waste (Expired/Excess Stock)[1][2][4]
-
Container: Use a wide-mouth high-density polyethylene (HDPE) jar.[1][2][4]
-
Transfer: Transfer the solid using a chemically resistant spatula.[2][4] Avoid generating dust.[2][4][6][7]
-
Labeling: Affix a hazardous waste label.
-
Disposal: Place in the lab's satellite accumulation area (SAA) for solid waste.
Scenario B: Liquid Waste (Reaction Mother Liquor)[1][2][4]
-
Identify Solvent: Determine if the primary solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Ethanol).[4]
-
Segregation: Ensure the waste container does not contain strong acids or oxidizers.[2][4][8]
-
Pouring: Use a funnel to prevent splashing.
-
Cap: Close the container tightly immediately after use to prevent aldehyde vapor release.
Regulatory & Compliance (RCRA/EPA)[1][2][4]
In the United States, this compound is not a "Listed" waste (P or U list) by specific name, but it is regulated under Characteristic definitions if mixed with solvents.[4]
| Regulatory Category | Classification Code | Reason |
| Pure Solid | Non-RCRA Regulated (typically) | Unless it exhibits toxicity via TCLP (unlikely for this specific amide), it is often treated as "Non-Regulated Chemical Waste" but must still be incinerated, not landfilled.[1][2][3][4] |
| In Acetone/Methanol | D001 (Ignitable) | Due to the flash point of the solvent carrier.[3][4] |
| In Chloroform | D022 (Toxic/Chloroform) | Due to the solvent carrier.[3][4] |
European Waste Catalogue (EWC):
-
16 05 06 *: Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.[4]
Spill Management Contingency
If a spill occurs, autonomy and speed are critical.[4]
-
Isolate: Evacuate the immediate area (3-meter radius) if dust is airborne.[1][2][4]
-
PPE: Don Nitrile gloves, lab coat, and safety goggles.[4] If powder is fine, wear an N95 mask.[4]
-
Containment:
-
Clean Up: Wipe the surface with a mild soap/water solution.[2][4] Do not use bleach (potential reaction with amides/amines).[2][4]
-
Disposal: All cleanup materials go into the Solid Hazardous Waste bin.
References
-
PubChem. (n.d.).[2][4] 3-Formyl-N-methylbenzamide (Compound).[1][2][3][4] National Library of Medicine.[2][4] Retrieved January 31, 2026, from [Link][1][3][4]
-
National Research Council. (2011).[2][4] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[2][4] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[2][4] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved January 31, 2026, from [Link][1][3][4]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2][4] Hazard Communication Standard: Safety Data Sheets. Retrieved January 31, 2026, from [Link][1][3][4]
Sources
- 1. 3-Methylbenzamide 99 618-47-3 [sigmaaldrich.com]
- 2. N-Methylbenzamide | C8H9NO | CID 11954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. 3-formyl-N-methylbenzamide | C9H9NO2 | CID 22051433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ethz.ch [ethz.ch]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. N,N-Diethyl-3-methylbenzamide, 97% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Senior Application Scientist's Guide to Handling 3-Formyl-N-methylbenzamide: Personal Protective Equipment and Disposal
In the landscape of drug discovery and chemical research, the precision of our results is matched only by the rigor of our safety protocols. Handling novel or reactive compounds like 3-Formyl-N-methylbenzamide demands a proactive and informed approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and logistical framework grounded in the specific chemical hazards of this compound. Our objective is to build a culture of safety through understanding, ensuring that every researcher is empowered to handle this substance with the utmost confidence and protection.
Hazard Profile: Understanding the "Why" Behind the PPE
3-Formyl-N-methylbenzamide is a multifunctional aromatic compound. Its hazard profile, derived from aggregated GHS data, dictates the necessary protective measures.[1] A thorough risk assessment is the foundational step before any handling procedure.[2]
The primary hazards include:
-
Acute Toxicity: The compound is harmful if swallowed or inhaled.[1]
-
Skin Irritation: Direct contact can cause skin irritation.[1][3]
-
Serious Eye Irritation: Poses a significant risk of serious damage to the eyes.[1][3][4]
-
Respiratory Irritation: Inhalation of dust or powder may lead to respiratory tract irritation.[1][3]
These classifications are not mere warnings; they are directives that inform every choice we make in the laboratory, from engineering controls to the specific personal protective equipment we don.
Core Protective Measures: Your Personal Defense System
A multi-layered approach to safety, combining engineering controls and personal protective equipment (PPE), is essential.[5] All work with 3-Formyl-N-methylbenzamide solid or solutions should be conducted within a certified chemical fume hood to mitigate inhalation exposure.[6][7][8]
Personal Protective Equipment (PPE) Summary
| Hazard Classification | Required PPE | Rationale |
| Serious Eye Irritation (H319) | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient.[6] Chemical splash goggles provide a full seal around the eyes to protect from dust and splashes.[9] A face shield should be worn over goggles during procedures with a high risk of splashing, such as transferring solutions or line-breaking.[5][9] |
| Skin Irritation (H315) | Nitrile Gloves & Laboratory Coat | Disposable nitrile gloves are recommended for handling hazardous chemicals.[6][8] Always inspect gloves for tears or defects before use.[7] A long-sleeved, impermeable lab coat protects the skin on the arms.[5][6] |
| Harmful if Inhaled (H332) | Respiratory Protection (if needed) | All handling of the solid compound must occur in a chemical fume hood.[7][8] If engineering controls are not available or insufficient, an N95-rated respirator is recommended to prevent inhalation of fine dust.[10] |
| General Handling | Closed-Toe Shoes & Long Pants | This is a fundamental laboratory requirement to protect against spills and broken glass. Open-toed shoes or sandals are never appropriate.[6] |
Procedural Workflow: From Preparation to Disposal
The following workflow provides a step-by-step guide for safely handling 3-Formyl-N-methylbenzamide.
Safe Handling Workflow Diagram
Caption: Step-by-step workflow for safely handling 3-Formyl-N-methylbenzamide.
Experimental Protocols
Step 1: Preparation and Donning PPE
-
Review the Safety Data Sheet (SDS): Before entering the lab, thoroughly read the SDS for 3-Formyl-N-methylbenzamide.[3]
-
Prepare the Workspace: Ensure the chemical fume hood is uncluttered and the sash is functioning correctly.[11] Keep a spill kit appropriate for solid chemical spills nearby.[5]
-
Don PPE: Put on your lab coat, followed by chemical splash goggles. Don two pairs of nitrile gloves for added protection. If significant splash potential exists, add a face shield.[5][9]
Step 2: Handling and Experimentation (Inside Fume Hood)
-
Weighing: Carefully weigh the required amount of the solid compound. To prevent dust from becoming airborne, perform this task in a ventilated balance enclosure or on a weigh paper inside the fume hood.[5]
-
Chemical Operations: Perform all manipulations, including additions and transfers, well within the fume hood. Keep the sash at the lowest possible height that is still practical for your work.[11]
-
Avoidance of Exposure: Do not eat, drink, or apply cosmetics in the laboratory.[7] Avoid touching your face or personal items while wearing gloves.
Step 3: Spill Management
-
Alert Personnel: Immediately alert others in the vicinity.
-
Containment: If the spill is small and you are trained to handle it, gently cover the solid spill with an absorbent material to avoid creating dust.[5]
-
Cleanup: Scoop the contained material into a clearly labeled hazardous waste container.[5] Decontaminate the area with a suitable solvent, followed by soap and water.
-
Large Spills: For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
Step 4: Decontamination and Disposal
-
Waste Collection: All excess 3-Formyl-N-methylbenzamide and solutions containing it must be disposed of as hazardous chemical waste. Never pour it down the drain.[7] Collect waste in a designated, sealed, and properly labeled container.[3]
-
PPE Disposal: Contaminated gloves, weigh papers, and other disposable materials should be placed in a separate, labeled hazardous waste bag.
-
Equipment Cleaning: Decontaminate glassware and equipment used in the procedure before removing them from the fume hood.
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination: outer gloves, face shield, lab coat, goggles, and inner gloves.
-
Hygiene: Immediately and thoroughly wash your hands and forearms with soap and water after completing your work and removing all PPE.[6][8]
By adhering to this comprehensive safety protocol, researchers can confidently handle 3-Formyl-N-methylbenzamide, ensuring both personal safety and the integrity of their work.
References
-
N-Methylbenzamide | C8H9NO. PubChem, National Center for Biotechnology Information. [Link]
-
Chemical Labels and Hazard Codes I-9. University of California, Santa Barbara, Department of Chemistry and Biochemistry. [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University, Environmental Health and Safety. [Link]
-
Guidelines for Safe Laboratory Practices. NextGen Protocols. [Link]
-
PERSONAL PROTECTIVE EQUIPMENT. ASHP Publications. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. American Journal of Health-System Pharmacy. [Link]
-
Personal protective equipment for preparing toxic drugs. GERPAC. [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]
-
Working with Chemicals. Prudent Practices in the Laboratory, National Center for Biotechnology Information. [Link]
-
Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids. Organic Syntheses. [Link]
-
3-formyl-N-methylbenzamide | C9H9NO2. PubChem, National Center for Biotechnology Information. [Link]
-
The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed, National Center for Biotechnology Information. [Link]
Sources
- 1. 3-formyl-N-methylbenzamide | C9H9NO2 | CID 22051433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CHM 235L [jan.ucc.nau.edu]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 9. americanchemistry.com [americanchemistry.com]
- 10. gerpac.eu [gerpac.eu]
- 11. Laboratory Safety Manual [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
